Adhesamine diTFA
Description
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Properties
Molecular Formula |
C28H32Cl2F6N8O6S2 |
|---|---|
Molecular Weight |
825.6 g/mol |
IUPAC Name |
4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;bis(2,2,2-trifluoroacetate) |
InChI |
InChI=1S/C24H32Cl2N8O2S2.2C2HF3O2/c1-37-23-27-19(25)17(15-35)21(29-23)31-3-7-33(8-4-31)11-13-34(14-12-33)9-5-32(6-10-34)22-18(16-36)20(26)28-24(30-22)38-2;2*3-2(4,5)1(6)7/h15-16H,3-14H2,1-2H3;2*(H,6,7)/q+2;;/p-2 |
InChI Key |
FEBKOTRIRJVQOA-UHFFFAOYSA-L |
Origin of Product |
United States |
Foundational & Exploratory
Adhesamine diTFA: A Technical Deep Dive into a Novel Cell Adhesion Promoter
For Immediate Release
Adhesamine diTFA, a synthetic, non-peptidic small molecule, is emerging as a significant tool in cell biology and regenerative medicine. This technical guide provides a comprehensive overview of its core functions, mechanism of action, and the experimental protocols for its application, tailored for researchers, scientists, and drug development professionals.
Core Function and Applications
This compound's primary function is to promote the adhesion and growth of mammalian cells.[1][2][3][4][5] It has demonstrated particular efficacy in enhancing the survival and accelerating the differentiation of primary cultured mouse hippocampal neurons.[2][3][4][6] This dumbbell-shaped molecule facilitates cellular attachment by selectively binding to heparan sulfate (B86663) on the cell surface.[1][5][7] The diTFA (di-trifluoroacetate) salt form of Adhesamine is often used to improve solubility while retaining the same biological activity as the free form.[3]
Physicochemical Properties
While extensive quantitative data on the physicochemical properties of Adhesamine and its diTFA salt are not widely published, key identifiers have been compiled from various chemical databases.
| Property | Adhesamine | This compound | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | C₂₈H₃₂Cl₂F₆N₈O₆S₂ | [1],[8] |
| Molecular Weight | 670.5 g/mol | 825.63 g/mol | [1],[8] |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | Not explicitly stated, but is the di-trifluoroacetate salt of Adhesamine. | [1] |
| CAS Number | 462605-73-8 | 1201698-09-0 | [1],[8] |
| Appearance | Solid | Not explicitly stated | [1] |
| Solubility | Soluble in DMSO (10 mM) | Not explicitly stated | [1] |
Note: Data such as melting point, boiling point, and pKa are not currently available in public literature.[1]
Mechanism of Action: The FAK/MAPK Signaling Pathway
Adhesamine's pro-adhesive effects are mediated through the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][4] The process is initiated by Adhesamine binding to heparan sulfate on the cell surface, which induces the clustering of heparan sulfate proteoglycans like syndecan-4.[1][5][7] This clustering facilitates the recruitment and autophosphorylation of FAK at the cell membrane.[1]
Phosphorylated FAK acts as a docking site for Src family kinases, leading to the formation of a FAK/Src complex.[1] This complex then phosphorylates downstream targets, culminating in the activation of the MAPK/ERK cascade.[1] The activated MAPK/ERK pathway relays signals to the nucleus, where it modulates gene expression related to cell adhesion, growth, migration, proliferation, and survival.[1]
Experimental Protocols
Detailed protocols for the chemical synthesis of Adhesamine are not publicly available and are considered proprietary.[1] However, the following are established methods for evaluating its biological activity.
Cell Adhesion Assay
This assay quantifies the effect of Adhesamine on cell adhesion to a substrate.
Materials:
-
96-well plates
-
Adhesamine
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA) solution
-
Serum-free cell culture medium
-
Cells of interest
-
4% paraformaldehyde
-
Crystal Violet stain
-
1% Sodium dodecyl sulfate (SDS)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of Adhesamine in PBS.
-
Coat the wells of a 96-well plate with the Adhesamine dilutions and incubate. Include a negative control with PBS alone.
-
After incubation, wash the wells to remove unbound Adhesamine.
-
Block the wells with a BSA solution to prevent non-specific cell binding, followed by another wash.
-
Harvest and resuspend cells in serum-free medium.
-
Add the cell suspension to each well and incubate for 1-3 hours at 37°C to allow for adhesion.[1]
-
Gently wash the wells with PBS to remove non-adherent cells.[1] The number and force of washes can be optimized depending on the cell type.
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.[1]
-
Stain the cells with Crystal Violet for 10-20 minutes.[1]
-
Wash away excess stain with water and allow the plates to dry.[1]
-
Solubilize the bound dye with 1% SDS.[1]
-
Quantify the amount of dye by measuring the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[1]
Western Blot for FAK and MAPK Phosphorylation
This protocol is used to detect the activation of the FAK and MAPK signaling pathways by analyzing the phosphorylation status of these proteins.
Materials:
-
Cells treated with Adhesamine
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with Adhesamine for various time points.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FAK and MAPK.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the chemiluminescent signal and analyze the band intensities to determine the extent of protein phosphorylation.
Conclusion
This compound is a promising synthetic small molecule that promotes cell adhesion and survival through the activation of the FAK/MAPK signaling pathway.[1] Its ability to enhance the viability and differentiation of neuronal cells highlights its potential for applications in cell culture, tissue engineering, and regenerative medicine.[4] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the properties and therapeutic potential of this novel compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small-molecule-induced clustering of heparan sulfate promotes cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound 1201698-09-0 | MCE [medchemexpress.cn]
Adhesamine diTFA: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Adhesamine, a synthetic, non-peptidic small molecule designed for researchers, scientists, and drug development professionals. Adhesamine has demonstrated significant potential in promoting cell adhesion and growth, making it a molecule of interest in regenerative medicine and cell biology. This document outlines its chemical structure, physicochemical properties, biological activity, and relevant experimental protocols.
Chemical Structure and Properties
Adhesamine is a diaryldispirotripiperazine derivative with a complex organic structure.[1] Its systematic IUPAC name is 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5⁹.2⁶]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride.[1][2][3] The molecule is characterized by a unique dumbbell-shaped, non-peptidic architecture.[2]
Physicochemical Properties
A summary of the key chemical and computationally derived physical properties of Adhesamine is presented below. It is important to note that experimental data such as melting point, boiling point, and pKa are not widely available in public literature.[1]
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[1][2] |
| Molecular Weight | 670.5 g/mol | PubChem[1][3] |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5⁹.2⁶]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[1][3] |
| CAS Number | 462605-73-8 | Probechem[1] |
| Appearance | Solid | Probechem[1] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[1] |
| Exact Mass | 670.081425 Da | PubChem[2][3] |
| Monoisotopic Mass | 668.084375 Da | PubChem[2][3] |
| Topological Polar Surface Area | 143 Ų | PubChem[2][3] |
| Heavy Atom Count | 40 | PubChem[2] |
| Complexity | 755 | PubChem[2][3] |
| SMILES | CSC1=NC(=C(C(=N1)Cl)C=O)N2CC[N+]3(CC2)CC[N+]4(CCN(CC4)C5=C(C(=NC(=N5)SC)Cl)C=O)CC3.[Cl-].[Cl-] | PubChem[2][3] |
| InChI Key | WBOWBXMVVADADA-UHFFFAOYSA-L | PubChem[2][3] |
Stability and Storage
Proper storage of Adhesamine is crucial for maintaining its stability and activity. The following recommendations are based on supplier data.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 12 months | Probechem[1] |
| 4°C | Up to 6 months | Probechem[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Probechem[1] |
| -20°C | Up to 6 months | Probechem[1] |
It is recommended to prepare solutions fresh before use.[1]
Biological Activity and Mechanism of Action
Adhesamine is a synthetic small molecule that promotes the adhesion and growth of various mammalian cells, including neuronal cells.[2][4] Its mechanism of action involves selectively binding to heparan sulfate (B86663) on the cell surface.[1][2] This interaction is believed to induce the clustering of heparan sulfate proteoglycans, such as syndecan-4, which in turn activates downstream intracellular signaling pathways critical for cell adhesion, differentiation, and survival.[2]
Signaling Pathway
The primary signaling cascade initiated by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][4] The binding of Adhesamine to heparan sulfate leads to the recruitment and autophosphorylation of FAK at the cell membrane.[1] This creates a docking site for Src family kinases, forming a FAK/Src complex.[1] This complex then phosphorylates downstream targets, ultimately activating the MAPK/ERK cascade, which relays signals to the nucleus to regulate gene expression related to cell adhesion and growth.[1]
Adhesamine-induced FAK/MAPK signaling pathway.
Experimental Protocols
While a detailed, step-by-step protocol for the chemical synthesis of Adhesamine is not publicly available and is likely proprietary, this section provides methodologies for key experiments to characterize its biological activity.[2]
Cell Adhesion Assay
This assay quantifies the ability of Adhesamine to promote cell attachment.
Workflow:
Workflow for a cell adhesion assay using Adhesamine.
Detailed Procedure:
-
Prepare serial dilutions of Adhesamine in Phosphate-Buffered Saline (PBS).
-
Coat the wells of a 96-well plate with the Adhesamine dilutions and incubate for 1-2 hours at 37°C or overnight at 4°C.[1]
-
Wash the wells with PBS to remove any unbound Adhesamine.
-
Block non-specific binding sites with a suitable blocking agent (e.g., Bovine Serum Albumin).
-
Seed the cells of interest into the coated wells.
-
Incubate for a specified period to allow for cell adhesion.
-
Gently wash the wells to remove non-adherent cells.
-
Quantify the number of adherent cells using a suitable method, such as crystal violet staining and subsequent measurement of absorbance.
Western Blotting for FAK and MAPK Activation
This protocol is used to detect the phosphorylation and therefore activation of FAK and MAPK in response to Adhesamine treatment.
Workflow:
Workflow for Western blot analysis of signaling proteins.
Detailed Procedure:
-
Treat cells with Adhesamine for various time points.[2]
-
Lyse the cells in a suitable lysis buffer to extract total proteins.[2]
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).[2]
-
Separate equal amounts of protein by size using SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[2]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of FAK and MAPK (e.g., anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK).[2]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detect the chemiluminescent signal and analyze the band intensities to determine the extent of protein phosphorylation.[2]
Conclusion
Adhesamine is a promising synthetic small molecule for applications in cell biology and regenerative medicine due to its ability to promote cell adhesion and survival through the FAK/MAPK signaling pathway.[1][2] This guide provides the currently available technical information on its chemical properties and biological activity. Further research is necessary to fully characterize its physicochemical properties and to elucidate its degradation kinetics, which will be crucial for its potential development as a therapeutic agent.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine | C24H32Cl4N8O2S2 | CID 2828084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Adhesamine: A Technical Guide to its Core Action in Cell Adhesion
For Immediate Release
This technical guide provides an in-depth analysis of Adhesamine, a synthetic, non-peptidic small molecule designed to promote cell adhesion and growth. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular mechanisms, signaling pathways, and experimental validation of Adhesamine's pro-adhesive properties.
Core Mechanism of Action
Adhesamine functions as a molecular facilitator of cell adhesion by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface.[1][2][3] This interaction is pivotal, as it is believed to induce the clustering of these proteoglycans, including syndecan-4, a transmembrane heparan sulfate proteoglycan.[1][4] This clustering initiates a cascade of intracellular signaling events that are fundamental to the establishment and stabilization of cell adhesion. Unlike some conventional substrates like poly-L-lysine, Adhesamine promotes a physiologically relevant form of cell adhesion, characterized by organized actin structures.[5]
The primary signaling cascade triggered by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3][6] This FAK/MAPK signaling axis is a critical regulator of cellular processes including adhesion, migration, proliferation, differentiation, and survival.[2][7]
The binding of Adhesamine to heparan sulfate leads to the recruitment and autophosphorylation of FAK at the cell membrane.[2] Activated FAK then acts as a scaffold for various signaling proteins, leading to the activation of the MAPK/ERK cascade.[2][5] This signal is then relayed to the nucleus, influencing gene expression that underpins the observed enhancements in cell adhesion and growth.[1][7]
Quantitative Data on Adhesamine's Efficacy
The pro-adhesive effects of Adhesamine have been quantified across different cell lines, demonstrating a clear dose-dependent relationship.
Table 1: Dose-Dependent Adhesion of HepG2 Cells
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~20 |
| 0.6 | ~30 |
| 6 | ~45 |
| 60 | ~55 |
Data extrapolated from graphical representations in published research.[8]
Table 2: Dose-Dependent Adhesion of Jurkat Cells
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~5 |
| 0.6 | ~10 |
| 6 | ~30 |
| 60 | ~60 |
Data extrapolated from graphical representations in published research.[8]
Table 3: Long-Term Viability of Primary Hippocampal Neurons
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
Neurons were cultured in the absence of a glial feeder layer.[8][9]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Adhesamine diTFA: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Adhesamine, a synthetic diaryldispirotripiperazine derivative that promotes cell adhesion and growth. This document focuses on the di-trifluoroacetate (diTFA) salt form, offering comprehensive data on its chemical properties, biological activity, and relevant experimental protocols.
Core Molecular Attributes
Adhesamine is a cationic molecule that is typically synthesized as a salt with counter-ions. While the most commonly referenced form is the dichloride salt, the diTFA salt is also utilized.
| Property | Value | Source |
| Compound Name | Adhesamine diTFA | - |
| CAS Number | 462605-73-8 | [1] |
| Molecular Formula (Cation) | C₂₄H₃₂Cl₂N₈O₂S₂²⁺ | [2] |
| Molecular Weight (diTFA salt) | ~825.63 g/mol (calculated) | - |
| Molecular Weight (dichloride salt) | 670.5 g/mol | [2][3][4] |
Mechanism of Action: Signaling Pathway
Adhesamine selectively targets and binds to cell-surface heparan sulfate (B86663) glycosaminoglycans.[1] This interaction induces the clustering of heparan sulfate proteoglycans, which in turn activates downstream signaling cascades crucial for cell adhesion, differentiation, and survival. The primary pathway implicated is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[5]
Upon Adhesamine-mediated clustering of heparan sulfate, FAK is recruited to the cell membrane and undergoes autophosphorylation. This creates docking sites for Src family kinases, leading to the formation of a FAK/Src signaling complex. This complex then phosphorylates various downstream targets, culminating in the activation of the MAPK/ERK pathway. The signal is then relayed to the nucleus, where it modulates gene expression related to cell adhesion and growth.
Adhesamine-induced FAK/MAPK signaling pathway.
Experimental Protocols
Cell Adhesion Assay
This protocol outlines a method to quantify the effect of Adhesamine on cell adhesion.
Materials:
-
96-well tissue culture plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell suspension
-
4% Paraformaldehyde (PFA)
-
0.1% Crystal Violet solution
-
10% Acetic Acid or 1% Sodium Dodecyl Sulfate (SDS)
Procedure:
-
Plate Coating: Coat wells of a 96-well plate with varying concentrations of Adhesamine in PBS. Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Washing: Gently wash the wells twice with PBS to remove unbound Adhesamine.
-
Cell Seeding: Seed cells at a desired density (e.g., 1 x 10⁴ cells/well) into the coated wells.
-
Incubation: Incubate for 1-3 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Stain the cells with 0.1% crystal violet solution for 10-20 minutes.
-
Washing: Wash excess stain with water and allow the plate to dry completely.
-
Solubilization: Solubilize the stain by adding 10% acetic acid or 1% SDS to each well.
-
Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Workflow for a typical cell adhesion assay.
Western Blot Analysis of FAK and MAPK Activation
This protocol is designed to detect the phosphorylation of FAK and MAPK, key indicators of Adhesamine-induced signaling.
Materials:
-
Cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells with Adhesamine for various time points.
-
Cell Lysis: Lyse the cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total FAK and MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for FAK and MAPK.
Workflow for Western Blot analysis.
References
- 1. Adhesamine |CAS:462605-73-8 Probechem Biochemicals [probechem.com]
- 2. Adhesamine | C24H32Cl4N8O2S2 | CID 2828084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Application of Adhesamine
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Adhesamine is a synthetic, non-peptidic small molecule that promotes the adhesion, growth, and survival of various mammalian cells, including neurons.[1] It functions by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface, which in turn activates critical intracellular signaling pathways.[2][3] This guide provides a comprehensive overview of Adhesamine's chemical properties, its mechanism of action, and detailed protocols for its application in cell biology research. While the complete multi-step chemical synthesis is proprietary, this document consolidates available data on its biological activity and experimental use.[2][4]
Discovery and Background
Adhesamine was identified as a small molecule capable of enhancing the adhesion and growth of mammalian cells.[1] Its unique dumbbell-shaped, non-peptidic architecture allows it to interact specifically with heparan sulfate on the cell surface.[3] This interaction is foundational to its biological activity, initiating a cascade of intracellular events that promote cell adhesion, differentiation, and long-term viability.[1][2] Studies have shown that neurons cultured on Adhesamine-coated surfaces exhibit accelerated differentiation, including earlier axonal outgrowth and dendritic maturation, and can survive for up to a month without a glial feeder layer.[1]
Chemical and Physicochemical Properties
Adhesamine is a complex diaryldispirotripiperazine derivative.[4] Its properties are summarized below.
Table 1: Physicochemical Properties of Adhesamine
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5- formyl-2-methylsulfanylpyrimidin-4- yl)-3,12-diaza-6,9- diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2- methylsulfanylpyrimidine-5- carbaldehyde;dichloride | PubChem[2][4] |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[2][4] |
| Molecular Weight | 670.5 g/mol | PubChem[2][4] |
| CAS Number | 462605-73-8 | Probechem[4] |
| Appearance | Solid | Probechem[4] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[4] |
Mechanism of Action: FAK/MAPK Signaling Pathway
Adhesamine exerts its pro-adhesive effects by initiating a well-defined signaling cascade. The process begins with Adhesamine binding to heparan sulfate proteoglycans on the cell surface, which induces their clustering.[2][3] This clustering is believed to recruit and activate Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion and migration.[1][2]
Activated FAK serves as a scaffold, leading to the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] The FAK/MAPK signaling cascade is crucial for regulating a wide range of cellular processes, including gene expression related to cell adhesion, proliferation, survival, and differentiation.[1][2][5]
Quantitative Data
The efficacy of Adhesamine in promoting cell survival has been compared to standard substrates like Poly-L-lysine (PLL).
Table 2: Long-Term Viability of Primary Neurons
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL[1][5] |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability[1][5] |
| Note: Neurons were cultured in the absence of a glial feeder layer.[1] |
Experimental Protocols
Detailed protocols are essential for the successful application of Adhesamine in research.
Protocol for Coating Culture Surfaces
This protocol describes the preparation of Adhesamine-coated surfaces for enhanced cell culture.[4][5]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of Adhesamine in DMSO.
-
Dilute Adhesamine: Dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile Phosphate-Buffered Saline (PBS).
-
Coat Surface: Add the diluted Adhesamine solution to the culture vessel (e.g., multi-well plate, flask), ensuring the entire surface is covered.
-
Incubate: Incubate the vessel at 37°C for 2-3 hours or overnight at 4°C.[4][5]
-
Wash: Aspirate the Adhesamine solution and wash the surface twice with sterile PBS. The surface is now ready for cell seeding.
Protocol for Cell Adhesion Assay
This assay quantifies the effect of Adhesamine on cell adhesion.[2][4][5]
Detailed Steps:
-
Coating: Coat the wells of a 96-well plate with varying concentrations of Adhesamine as described in Protocol 5.1. Include a negative control with PBS alone.
-
Blocking (Optional): To prevent non-specific binding, block wells with 1% BSA in PBS for 30-60 minutes at 37°C, followed by washing.[4]
-
Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) into the coated wells.[5]
-
Adhesion Incubation: Incubate for 1-3 hours at 37°C to allow cells to adhere.[4]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[4]
-
Fixation and Staining: Fix the remaining adherent cells (e.g., with 4% paraformaldehyde or methanol) and stain with 0.5% Crystal Violet solution for 10-20 minutes.[4][5]
-
Washing: Wash away excess stain with water and allow the plate to air dry.[5]
-
Solubilization: Solubilize the stain by adding a buffer (e.g., 1% SDS in PBS) to each well.[4][5]
-
Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance value is directly proportional to the number of adherent cells.[5]
Conclusion
Adhesamine is a valuable synthetic molecule for cell biology research, particularly in the fields of neuroscience and regenerative medicine.[1][4][6] Its ability to promote cell adhesion, survival, and differentiation through the activation of the FAK/MAPK signaling pathway provides a powerful tool for improving the robustness and longevity of in vitro cell models.[5] The protocols and data presented in this guide offer a framework for researchers to effectively utilize Adhesamine in their experimental workflows.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule-induced clustering of heparan sulfate promotes cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Adhesamine diTFA: A Technical Guide to Solubility, Stability, and Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Adhesamine, a synthetic small molecule known to promote cell adhesion and growth. While specific data for the diTFA (ditrifluoroacetate) salt form is not extensively published, this document compiles the known properties of Adhesamine and offers detailed, generalized experimental protocols for determining the solubility and stability of small molecule TFA salts. Furthermore, it elucidates the well-established signaling pathway activated by Adhesamine, a critical aspect for its application in research and drug development.
Core Properties of Adhesamine
Adhesamine is a synthetic, non-peptidic small molecule that facilitates cell adhesion by selectively binding to heparan sulfate (B86663) on the cell surface.[1] This interaction is crucial for initiating downstream signaling events that influence cell behavior.
Solubility Data
Table 1: Known Solubility of Adhesamine
| Solvent | Concentration | Source |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | [2] |
Note: Sonication may be required to fully dissolve the compound in DMSO.[2] For other aqueous and organic solvents, solubility should be determined experimentally.
Stability and Storage
Detailed degradation kinetics for Adhesamine diTFA are not publicly available. The stability of Adhesamine has been described for the solid form and in a DMSO solution, providing a baseline for handling and storage.
Table 2: Stability and Storage Recommendations for Adhesamine
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 12 months | |
| Solid Powder | 4°C | Up to 6 months | |
| In DMSO Solution | -80°C | Up to 6 months | |
| In DMSO Solution | -20°C | Up to 6 months |
Important Considerations:
-
It is recommended to prepare solutions fresh before use.[2]
-
Precipitation of Adhesamine from DMSO solution has been observed when stored at 4°C or room temperature for extended periods, and re-dissolving may be difficult.[2]
-
Long-term storage of small molecules in solution is generally not recommended due to potential degradation.
Experimental Protocols
The following are detailed, representative methodologies for determining the solubility and stability of a small molecule TFA salt, which can be adapted for this compound.
Protocol for Determining Aqueous Solubility
This protocol outlines a method to determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Add an excess amount of this compound to a microcentrifuge tube.
-
Add a known volume of PBS (e.g., 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
Incubate the suspension at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Prepare a series of dilutions of the supernatant with the same buffer.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µM).
Protocol for Assessing Solution Stability by HPLC
This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time.
Materials:
-
This compound
-
Desired solvent (e.g., DMSO, aqueous buffer)
-
HPLC system with a C18 reversed-phase column and UV detector
-
Incubator or environmental chamber
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the chosen solvent at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain the initial chromatogram. The peak area of the parent compound at T=0 is considered 100%.
-
Incubation: Store the remaining solution under defined conditions (e.g., 4°C, room temperature, 37°C, protected from light or exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the solution and analyze it by HPLC under the same conditions as the initial analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent this compound peak and the appearance of any new peaks, which may correspond to degradation products. The percentage of the remaining parent compound at each time point is calculated relative to the T=0 peak area.
Adhesamine-Induced Signaling Pathway
Adhesamine promotes cell adhesion and survival by activating specific intracellular signaling cascades. The primary pathway involves the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3]
-
Binding: Adhesamine binds to heparan sulfate proteoglycans on the cell surface.
-
Clustering and FAK Activation: This binding induces the clustering of syndecan-4, a transmembrane proteoglycan, which leads to the recruitment and autophosphorylation of FAK.[1]
-
Src Recruitment: Phosphorylated FAK serves as a docking site for Src family kinases.
-
MAPK Cascade Activation: The FAK/Src complex then phosphorylates downstream signaling molecules, leading to the activation of the MAPK/ERK cascade.
-
Cellular Response: The activated MAPK pathway relays signals to the nucleus, regulating gene expression related to cell adhesion, survival, and differentiation.[1][3]
Visualization of the Adhesamine Signaling Pathway
The following diagram illustrates the key steps in the Adhesamine-induced signaling cascade.
Experimental Workflow for Investigating Adhesamine Stability
The logical workflow for troubleshooting and characterizing the stability of a small molecule TFA salt is depicted below.
References
A Technical Guide to the Role of Adhesamine in Extracellular Matrix Interactions
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth by selectively binding to heparan sulfate (B86663) on the cell surface.[1][2] This interaction triggers the activation of key signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for cell adhesion, differentiation, and survival.[3][4] This technical guide provides a comprehensive overview of Adhesamine, its mechanism of action, experimental protocols for its study, and its effects on cellular behavior, particularly in the context of extracellular matrix (ECM) interactions.
Introduction: Adhesamine and the Extracellular Matrix
The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells.[5] Cell adhesion to the ECM is a fundamental process that governs tissue development, homeostasis, and repair.[6][7] This adhesion is primarily mediated by cell surface receptors that bind to ECM components.[5][8]
Adhesamine is a diaryldispirotripiperazine derivative that has emerged as a significant tool for studying and promoting cell-ECM interactions.[1] Its unique dumbbell-shaped, non-peptidic architecture allows it to selectively bind to heparan sulfate proteoglycans on the cell surface.[2] This binding initiates a signaling cascade that mimics natural cell adhesion processes, making Adhesamine a valuable molecule for applications in cell biology, tissue engineering, and regenerative medicine.[2][4]
Physicochemical Properties and Quantitative Data
While extensive quantitative data on the binding kinetics of Adhesamine are not widely published, its physicochemical properties and observed effects on cell adhesion provide valuable insights.
Table 1: Physicochemical Properties of Adhesamine
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem |
| Molecular Weight | 670.5 g/mol | PubChem |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem |
| CAS Number | 462605-73-8 | Probechem[1] |
| Appearance | Solid | Probechem[1] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[1] |
Table 2: Quantitative Effects of Adhesamine on Cell Adhesion
| Cell Type | Adhesamine Concentration | Observed Effect | Source |
| HepG2 | Increasing Concentrations | Up to two-fold increase in adhesion. | [2] |
| Jurkat | 6 µM | 30% of cells attached to the culture plate. | [2] |
| Jurkat | 60 µM | 60% of cells attached to the culture plate. | [2] |
| Primary Hippocampal Neurons | Not Specified | Survived for up to 1 month without a glial feeder layer, with greater viability than on poly-L-lysine. | [4] |
Adhesamine-Induced Signaling Pathways
The binding of Adhesamine to heparan sulfate on the cell surface initiates a signaling cascade that is central to its function.[4] This pathway involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2]
FAK/MAPK Signaling Pathway
Upon Adhesamine binding, heparan sulfate proteoglycans cluster, leading to the recruitment and autophosphorylation of FAK.[1] Activated FAK serves as a scaffold for numerous signaling proteins, which in turn activates the MAPK cascade (e.g., MEK, ERK).[9] Activated MAPK translocates to the nucleus to regulate the expression of genes involved in cell adhesion, proliferation, survival, and differentiation.[9]
Experimental Protocols
Detailed experimental protocols are essential for the validation and extension of research findings related to Adhesamine.
Protocol: Cell Adhesion Assay
This protocol outlines a method to quantify the effect of Adhesamine on cell adhesion to a substrate.[1][3]
Materials:
-
Adhesamine
-
96-well tissue culture plates
-
Phosphate-buffered saline (PBS), sterile
-
Cell suspension of interest
-
Complete culture medium
-
Methanol (B129727) (for fixing)
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Coating:
-
Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO.
-
Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.[9]
-
Add 100 µL of the diluted Adhesamine solution or control buffer to each well of a 96-well plate.
-
Incubate the plate at 37°C for 2-3 hours or overnight at 4°C.[1][9]
-
Aspirate the coating solution and wash the wells twice with sterile PBS.[9]
-
-
Cell Seeding:
-
Harvest cells and resuspend them in the appropriate culture medium.
-
Adjust the cell concentration to a desired density (e.g., 1 x 10⁵ cells/mL).[3]
-
Add 100 µL of the cell suspension to each well.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 1-2 hours) to allow for cell attachment.[3]
-
-
Washing and Staining:
-
Gently aspirate the medium containing non-adherent cells.
-
Fix the remaining adherent cells with 100 µL of methanol for 10 minutes.[9]
-
Aspirate the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.[9]
-
Wash the wells with water to remove excess stain and allow the plate to air dry.[9]
-
-
Quantification:
Protocol: Western Blot for FAK/MAPK Activation
This protocol details a method to detect the phosphorylation and activation of FAK and MAPK in response to Adhesamine treatment.[3]
Materials:
-
Adhesamine
-
Cultured cells
-
Cell lysis buffer
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with Adhesamine for various time points.
-
Lyse the cells to extract proteins.
-
Determine protein concentration using a BCA assay or similar method.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies (e.g., anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Detect chemiluminescence using an appropriate imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total FAK and MAPK.
-
Conclusion
Adhesamine is a valuable synthetic small molecule that effectively promotes cell adhesion, survival, and differentiation through a well-defined signaling pathway involving heparan sulfate, FAK, and MAPK.[4] The experimental protocols provided in this guide offer a robust framework for researchers to investigate its properties and potential applications further. While a detailed synthesis protocol is not publicly available, the characterization of its biological activity provides a strong foundation for its use in cell culture, tissue engineering, and regenerative medicine. Further research into the downstream effectors of the Adhesamine-induced signaling cascade and its in vivo efficacy will be crucial for translating its potential into therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Extracellular Matrix and Adhesion Molecules | Cell Biology | Tocris Bioscience [tocris.com]
- 6. Molecular Architecture and Function of Matrix Adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Cell Adhesion Studies for Biomedical and Biological Applications | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Adhesamine diTFA: A Technical Guide to the Promotion of Neurite Outgrowth
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhesamine diTFA is a synthetic small molecule that has demonstrated significant efficacy in promoting neurite outgrowth, a critical process in neural development, regeneration, and repair. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its effects, focusing on the core signaling pathways involved. Detailed experimental protocols for key assays and a summary of quantitative data are presented to facilitate further research and application in drug development.
Introduction
The promotion of neurite outgrowth is a key therapeutic strategy for neurodegenerative diseases and nerve injury. This compound has emerged as a promising compound that enhances neuronal differentiation and survival.[1] It is a synthetic, non-peptidic small molecule that functions by interacting with cell surface proteoglycans, thereby initiating intracellular signaling cascades that drive neuritogenesis.[2][3] This document outlines the current understanding of this compound's mechanism of action.
Mechanism of Action: Signaling Pathways
This compound's primary mechanism involves binding to heparan sulfate (B86663) proteoglycans on the neuronal cell surface.[2][4] This interaction is believed to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan, which triggers the activation of downstream signaling pathways crucial for cell adhesion, differentiation, and survival.[2] The two central pathways activated by this compound are the Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]
FAK and MAPK Signaling Cascade
The binding of this compound to heparan sulfate leads to the phosphorylation and subsequent activation of Focal Adhesion Kinase (FAK).[2] Activated FAK acts as a scaffold, recruiting various signaling proteins that ultimately lead to the activation of the MAPK pathway.[2] This cascade is a critical mediator of cellular processes including gene expression changes that promote cell adhesion and neurite outgrowth.[1][2]
Quantitative Data on Neurite Outgrowth
Studies comparing primary hippocampal neurons cultured on Adhesamine-coated surfaces versus the commonly used poly-L-lysine (PLL) have demonstrated significant enhancements in neurite development.[1] Neurons cultured with Adhesamine exhibit earlier axonal outgrowth and dendritic maturation with enhanced neurite branching.[1]
Table 1: Effect of Adhesamine on Neurite Outgrowth in Primary Hippocampal Neurons
| Parameter | Substrate | DIV 1 (Mean ± SEM) | DIV 3 (Mean ± SEM) |
| Total Neurite Length (µm) | Adhesamine | 150 ± 10 | 450 ± 25 |
| PLL | 100 ± 8 | 300 ± 20 | |
| Number of Primary Neurites | Adhesamine | 5.5 ± 0.4 | 6.0 ± 0.3 |
| PLL | 4.5 ± 0.3 | 5.8 ± 0.2 | |
| Number of Branching Points | Adhesamine | 2.0 ± 0.3 | 8.0 ± 0.7 |
| PLL | 1.0 ± 0.2 | 5.0 ± 0.5 | |
| Fractal Dimension | Adhesamine | 1.15 ± 0.02 | 1.25 ± 0.02* |
| PLL | 1.10 ± 0.01 | 1.20 ± 0.01 |
*P < 0.05, significant differences between means (as measured using a Student's t-test). Data adapted from ResearchGate Figure 2.[4]
Experimental Protocols
Coating Culture Surfaces with Adhesamine
This protocol describes the preparation of Adhesamine-coated surfaces for neuronal cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., glass coverslips, multi-well plates)
Procedure:
-
Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO.
-
Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.
-
Add the diluted Adhesamine solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 2-3 hours or overnight at 4°C.
-
Aspirate the Adhesamine solution and wash the surface twice with sterile PBS.
-
The coated surface is now ready for cell seeding.
Neurite Outgrowth Assay
This protocol outlines a method to quantify the effect of Adhesamine on neurite outgrowth.
Materials:
-
Adhesamine-coated and control (e.g., PLL-coated) coverslips or plates
-
Primary neurons (e.g., hippocampal, cortical)
-
Appropriate neuronal culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
-
Microscope with imaging software
Procedure:
-
Seed primary neurons onto Adhesamine-coated and control surfaces at a desired density.
-
Culture the cells for the desired time points (e.g., 1, 3, 5 days in vitro).
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 1% BSA for 1 hour.
-
Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Acquire images using a fluorescence microscope.
-
Analyze neurite length, branching, and number of primary neurites using appropriate software (e.g., ImageJ with NeuronJ plugin).
Western Blotting for FAK and MAPK Activation
This protocol is for assessing the activation of FAK and MAPK signaling pathways.
Materials:
-
Cells cultured on Adhesamine-coated surfaces
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with Adhesamine for various time points.
-
Lyse the cells to extract total protein.[2]
-
Determine protein concentration using a BCA assay.[2]
-
Separate proteins by size using SDS-PAGE.[2]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[2]
-
Block the membrane to prevent non-specific antibody binding.[2]
-
Incubate the membrane with primary antibodies overnight at 4°C.[2]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[2]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[2]
-
Analyze band intensities to determine the ratio of phosphorylated to total protein.
Conclusion
This compound promotes neurite outgrowth by binding to heparan sulfate and activating the FAK and MAPK signaling pathways.[1][2] Quantitative analysis demonstrates its superiority over standard substrates like PLL in fostering early and more complex neurite development.[4] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in neuroregeneration and to develop novel therapeutic strategies.
References
Adhesamine diTFA for Primary Neuron Culture Applications: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary neuron cultures are indispensable tools in neuroscience research and drug discovery, providing a physiologically relevant in vitro model system. A critical factor for the success and longevity of these cultures is the substrate upon which the neurons are grown. Inadequate adhesion can lead to poor viability, stunted neurite outgrowth, and ultimately, compromised experimental outcomes. Adhesamine diTFA is a synthetic small molecule designed to promote robust cell adhesion, enhance long-term viability, and accelerate the differentiation of primary neurons. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed protocols for its application in primary neuron culture.
Mechanism of Action
Adhesamine promotes cell adhesion by interacting with heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is believed to trigger downstream signaling cascades that are crucial for cell survival, differentiation, and neurite outgrowth. Specifically, the binding of Adhesamine to heparan sulfate leads to the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] This activation mimics the natural signaling initiated by extracellular matrix (ECM) components, providing a supportive microenvironment for neuronal development.
Caption: this compound Signaling Pathway.
Quantitative Data Summary
The following tables summarize the performance of Adhesamine in comparison to standard coating agents like Poly-L-lysine (PLL).
| Parameter | Adhesamine-Coated Surface | Poly-L-lysine (PLL) Coated Surface | Reference |
| Long-Term Viability | Neurons survive for up to 1 month without a glial feeder layer. | Survival is for a shorter duration (less than 1 month). | [1] |
| Qualitative Viability | Greater viability observed. | Standard viability. | [1] |
| Parameter (at DIV 1 and DIV 3) | Adhesamine-Coated Surface | Poly-L-lysine (PLL) Coated Surface | Reference |
| Neurite/Axon Length | Significantly longer neurites at DIV 1 and axons at DIV 3. | Shorter neurites and axons. | [2] |
| Neurite Branching | Significantly more neurite branching points. | Fewer branching points. | [2] |
| Neuronal Morphology | Higher fractal dimension, indicating more complex morphology. | Lower fractal dimension. | [2] |
| Differentiation | Accelerated axonal differentiation. | Slower axonal differentiation. | [2] |
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound
This protocol describes the preparation of culture vessels with an this compound coating.
Caption: this compound Coating Workflow.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., multi-well plates, coverslips)
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile DMSO.
-
Dilute the stock solution to the desired final concentration (typically 10-100 µg/mL) in sterile PBS.
-
Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 2-3 hours.
-
Aspirate the this compound solution.
-
Wash the surface twice with sterile PBS.
-
The coated surface is now ready for seeding primary neurons.
Protocol 2: Primary Neuron Viability Assay
This protocol outlines a method to assess the long-term viability of primary neurons cultured on this compound-coated surfaces.
Materials:
-
This compound-coated and control (e.g., PLL-coated) culture vessels
-
Primary neuron cell suspension
-
Complete neuron culture medium
-
Cell viability assay kit (e.g., MTT, MTS, or a live/dead staining kit)
-
Plate reader or fluorescence microscope
Procedure:
-
Seed primary neurons onto both this compound-coated and control culture vessels at the desired density.
-
Culture the neurons under standard conditions, performing media changes as required.
-
At predetermined time points (e.g., every 7 days for up to 1 month), perform a cell viability assay.
-
For MTT/MTS assays: Add the reagent to the culture medium, incubate as per the manufacturer's instructions, and measure the absorbance to determine metabolic activity, which correlates with cell viability.
-
For live/dead staining: Incubate the cells with the fluorescent dyes (e.g., calcein-AM and ethidium (B1194527) homodimer-1) and visualize using a fluorescence microscope to count live (green) and dead (red) cells.
-
-
Calculate the percentage of viable cells at each time point and compare the results between the different coating conditions.
Protocol 3: Neurite Outgrowth and Morphology Assessment
This protocol details the immunocytochemical staining and analysis of neuronal morphology and neurite outgrowth.
Caption: Immunocytochemistry Workflow for Neurite Analysis.
Materials:
-
Cultured primary neurons on this compound-coated and control coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (e.g., mouse anti-MAP2 for dendrites, rabbit anti-Tau for axons)
-
Fluorescently-labeled secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
At desired time points (e.g., DIV 1, 3, 7), fix the neurons by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Analyze the images using appropriate software to quantify total neurite length, number of primary neurites, number of branch points, and axonal length. Fractal analysis can also be performed to assess neuronal complexity.
Conclusion
This compound presents a significant advancement for primary neuron culture by providing a synthetic, well-defined substrate that enhances neuronal survival and accelerates maturation. The activation of FAK and MAPK signaling pathways underlies these beneficial effects. By utilizing the protocols outlined in this guide, researchers can improve the consistency and physiological relevance of their primary neuron cultures, thereby advancing neuroscience research and the development of novel therapeutics for neurological disorders.
References
Adhesamine and its Interaction with Heparan Sulfate Proteoglycans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adhesamine is a synthetic, non-peptidic small molecule identified as a potent promoter of cell adhesion and growth. Its mechanism of action is centered on its selective interaction with heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This binding event initiates a cascade of intracellular signaling, primarily through the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to enhanced cell adhesion, survival, and differentiation. This document provides a comprehensive technical overview of Adhesamine, detailing its chemical properties, the molecular mechanism of its interaction with HSPGs, the resultant signaling pathways, and relevant experimental protocols. All quantitative data from cited studies are presented in structured tables, and key processes are visualized through diagrams.
Introduction to Adhesamine
Adhesamine is a diaryldispirotripiperazine derivative that has garnered interest in cell biology and regenerative medicine. As the first organic, non-peptidic small molecule of its kind, it has been shown to facilitate physiological adhesion and growth of various cultured cells by modulating the cell surface through selective binding to heparan sulfate.[1][2] This interaction is crucial for its biological activity, which includes accelerating the differentiation of neurons and prolonging their survival.[3][4]
Chemical and Physical Properties
While extensive physicochemical data are not widely published, key properties of Adhesamine have been compiled from various chemical databases and suppliers.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[1] |
| Molecular Weight | 670.5 g/mol | PubChem[1] |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[1] |
| CAS Number | 462605-73-8 | Probechem |
| Appearance | Solid | Probechem |
| Solubility | Soluble in DMSO (10 mM) | Probechem |
Note: Data such as melting point, boiling point, and pKa are not currently available in public literature.
Interaction with Heparan Sulfate Proteoglycans (HSPGs)
The primary mechanism of Adhesamine action is its selective binding to heparan sulfate (HS), the glycosaminoglycan chains of HSPGs, on the cell surface.[1] It is proposed that the dumbbell-shaped, non-peptidic architecture of Adhesamine allows multiple molecules to cooperatively bind to HS chains. This cooperative binding induces the assembly and clustering of HS, which in turn promotes the clustering of transmembrane HSPGs, such as syndecan-4. This clustering is the critical initiating event for downstream intracellular signaling.
While the interaction is well-established, specific quantitative data on the binding affinity (e.g., dissociation constant, Kd) and kinetics of the Adhesamine-HSPG interaction are not widely available in the reviewed literature.
The Adhesamine-Induced Signaling Pathway
The clustering of HSPGs by Adhesamine activates intracellular signaling cascades crucial for cell adhesion, migration, proliferation, and survival. The principal pathway implicated is the FAK/MAPK signaling cascade.[1][2][3][4]
Mechanism of Activation:
-
HSPG Clustering: Adhesamine binds to heparan sulfate chains, causing the clustering of HSPGs like syndecan-4 at the cell membrane.
-
FAK Recruitment and Autophosphorylation: This clustering recruits Focal Adhesion Kinase (FAK) to the cell membrane, leading to its autophosphorylation.
-
FAK/Src Complex Formation: Phosphorylated FAK acts as a docking site for Src family kinases, resulting in the formation of a FAK/Src complex.
-
MAPK/ERK Cascade Activation: The FAK/Src complex phosphorylates downstream targets, which activates the MAPK/ERK cascade.
-
Gene Expression Regulation: Activated ERK (MAPK) translocates to the nucleus, where it phosphorylates transcription factors that regulate the expression of genes involved in promoting cell adhesion and growth.[1][2]
Quantitative Data on Biological Effects
Adhesamine has been shown to enhance cell adhesion in a dose-dependent manner across various cell lines. Furthermore, it improves the long-term viability of primary neurons in culture.
Dose-Dependent Cell Adhesion
The following tables summarize the dose-dependent effects of Adhesamine on the adhesion of HepG2 (human hepatoma) and Jurkat (human T-lymphocyte) cells to culture plates.
Table 1: Dose-Dependent Adhesion of HepG2 Cells
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
|---|---|
| 0 | ~20 |
| 0.6 | ~30 |
| 6 | ~45 |
| 60 | ~55 |
Data extrapolated from graphical representations in published research.[3]
Table 2: Dose-Dependent Adhesion of Jurkat Cells
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
|---|---|
| 0 | ~5 |
| 0.6 | ~10 |
| 6 | ~30 |
| 60 | ~60 |
Data extrapolated from graphical representations in published research.[3]
Long-Term Viability of Primary Neurons
Adhesamine has a significant effect on the survival and maturation of primary hippocampal neurons.
Table 3: Long-Term Viability of Primary Hippocampal Neurons
| Culture Condition | Viability Duration | Qualitative Viability |
|---|---|---|
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
Neurons were cultured in the absence of a glial feeder layer.[3][4]
Neurons cultured on Adhesamine-coated surfaces also exhibited earlier differentiation, including accelerated axonal outgrowth and dendritic maturation.[4]
Experimental Protocols
Detailed and validated experimental protocols are essential for studying the effects of Adhesamine.
Protocol: Cell Adhesion Assay (Crystal Violet Method)
This protocol provides a method to quantify the effect of Adhesamine on cell adhesion to a substrate.
Materials:
-
Adhesamine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-buffered saline (PBS)
-
96-well tissue culture plates
-
Cell suspension of interest (e.g., HepG2, Jurkat)
-
Complete culture medium
-
4% Paraformaldehyde (PFA) in PBS or Methanol (B129727)
-
0.1% - 0.5% Crystal Violet solution
-
Solubilization buffer (e.g., 10% acetic acid or 1% SDS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Prepare a stock solution of Adhesamine in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired working concentration in sterile PBS.
-
Add 100 µL of the Adhesamine solution or control buffer to each well of a 96-well plate.
-
Incubate the plate at 37°C for 2-3 hours.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.[2][3]
-
-
Cell Seeding:
-
Harvest and resuspend cells in the appropriate culture medium to the desired density (e.g., 5 x 10⁴ cells/well).
-
Add 100 µL of the cell suspension to each well.
-
Incubate for a specified time to allow adhesion (e.g., 1-3 hours).[3]
-
-
Washing and Fixation:
-
Staining and Quantification:
-
Aspirate the fixative and stain the cells with 100 µL of Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.[3]
-
Add 100 µL of solubilization buffer to each well to dissolve the stain.
-
Quantify the amount of dye by measuring the absorbance with a microplate reader (e.g., at 570 nm). The absorbance is directly proportional to the number of adherent cells.[2]
-
Protocol: Western Blotting for FAK and MAPK Activation
This protocol describes the use of Western blotting to detect the phosphorylation, and therefore the activation, of FAK and MAPK in response to Adhesamine treatment.[1][2]
Procedure:
-
Cell Treatment and Lysis: Treat cells with Adhesamine for various time points, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Separate protein samples by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of FAK and MAPK (e.g., anti-pFAK, anti-pMAPK) and their total protein counterparts (anti-FAK, anti-MAPK).
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and analyze the band intensities to determine the relative levels of protein phosphorylation.[1]
Protocol: ELISA-based Heparan Sulfate Binding Assay
This protocol provides a general framework for an ELISA-based assay to quantify the binding of Adhesamine to heparan sulfate.
Materials:
-
High-binding 96-well microplate
-
Heparan sulfate
-
Adhesamine
-
Biotinylated Adhesamine (or a specific primary antibody against Adhesamine)
-
Streptavidin-HRP
-
TMB substrate and stop solution
-
Coating, blocking, and wash buffers
Procedure:
-
Plate Coating: Coat the wells of a microplate with heparan sulfate and incubate overnight.
-
Blocking: Block the wells to prevent non-specific binding.
-
Adhesamine Incubation: Add various concentrations of biotinylated Adhesamine to the wells and incubate.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP to the wells, which will bind to the biotinylated Adhesamine.
-
Detection: Add TMB substrate. The color development is proportional to the amount of bound Adhesamine. Stop the reaction and measure the absorbance.[1]
Conclusion
Adhesamine is a promising synthetic small molecule that promotes cell adhesion, survival, and differentiation through its specific interaction with cell surface heparan sulfate proteoglycans.[1] This interaction triggers the FAK/MAPK signaling pathway, a well-established cascade involved in regulating fundamental cellular processes.[3][4] The dose-dependent enhancement of cell adhesion and the improved long-term viability of primary neurons highlight its potential for applications in cell culture, tissue engineering, and regenerative medicine.[3][4] The protocols detailed in this guide provide a framework for researchers to further investigate the properties and applications of Adhesamine. Further studies are warranted to elucidate the precise binding kinetics and to explore its full therapeutic potential.
References
- 1. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Adhesamine diTFA: A Technical Guide to its Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the recommended preclinical safety and toxicity evaluation for a research compound like Adhesamine diTFA. As of the latest literature review, specific public-domain data on the safety and toxicity of this compound is limited. Therefore, this guide outlines the necessary experimental framework and data presentation based on established regulatory guidelines for drug development. The tables and figures presented are illustrative templates.
Introduction
Adhesamine is a synthetic, dumbbell-shaped small molecule that has been shown to promote the adhesion and growth of mammalian cells.[1] It has demonstrated potential in neuroscience research by accelerating the differentiation and enhancing the survival of primary cultured mouse hippocampal neurons.[1] The mechanism of action is attributed to its ability to activate the Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) signaling pathways.[1] While its efficacy in in vitro models is documented, a thorough understanding of its safety and toxicity profile is paramount for any potential therapeutic development. This technical guide provides a framework for the essential preclinical safety and toxicity studies required for a compound like this compound.
Physicochemical Properties
A summary of the key physicochemical properties of Adhesamine, computationally derived, is presented below.
| Property | Value |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ |
| Molecular Weight | 670.5 g/mol |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride |
| Synonyms | Adhesamine, 462605-73-8, HY-122672 |
| Topological Polar Surface Area | 143 Ų |
| Heavy Atom Count | 40 |
Core Safety and Toxicity Studies
A comprehensive preclinical safety program for this compound would involve a battery of in vitro and in vivo studies to assess its potential adverse effects.
In Vitro Toxicity
These studies are crucial for early identification of potential liabilities and for guiding the design of in vivo experiments.
| Assay Type | Endpoint | Experimental System |
| Cytotoxicity | IC50 (50% inhibitory concentration) | Relevant cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity, primary neurons for neurotoxicity) |
| Genotoxicity | Mutagenicity, Chromosomal Aberrations | Ames test (bacterial reverse mutation), in vitro micronucleus assay, chromosomal aberration test in mammalian cells (e.g., CHO, CHL) |
| hERG Channel Assay | Inhibition of the hERG potassium channel | Patch-clamp electrophysiology in HEK293 cells expressing the hERG channel |
| Receptor/Enzyme Profiling | Off-target binding and activity | Panel of common receptors, ion channels, and enzymes associated with adverse drug reactions |
In Vivo Toxicity
Animal studies are essential to understand the systemic effects of this compound.
| Study Type | Species | Route of Administration | Duration | Key Endpoints |
| Acute Toxicity | Rodent (e.g., mouse or rat) | Intravenous, Oral | Single dose | LD50 (Lethal Dose, 50%), clinical signs of toxicity, gross pathology |
| Repeat-Dose Toxicity | Rodent and Non-rodent (e.g., dog or non-human primate) | Intravenous, Oral | 14-day, 28-day, or 90-day | NOAEL (No-Observed-Adverse-Effect Level), clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and microscopic pathology |
| Safety Pharmacology | Rodent or Non-rodent | Intravenous | Single or multiple doses | Cardiovascular (ECG, blood pressure), respiratory (respiratory rate, tidal volume), and central nervous system (functional observational battery) assessments |
| Genotoxicity (in vivo) | Rodent | Intravenous, Oral | As per OECD guidelines | Micronucleus test in bone marrow or peripheral blood, comet assay in target organs |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of safety and toxicity data.
In Vitro Cytotoxicity Assay Protocol
Objective: To determine the concentration of this compound that causes 50% cell death (IC50) in a specific cell line.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Use a cell viability reagent such as MTT, MTS, or a resazurin-based assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve and fitting it to a four-parameter logistic model.
In Vivo Repeat-Dose Toxicity Study Protocol
Objective: To determine the potential toxicity of this compound after repeated administration over a specific period and to identify the No-Observed-Adverse-Effect Level (NOAEL).
Methodology:
-
Animal Model: Use a rodent species (e.g., Sprague-Dawley rats) of a specific age and weight. Acclimatize the animals to the laboratory conditions for at least one week before the study begins.
-
Dose Formulation and Administration: Prepare stable formulations of this compound at different concentrations. Administer the compound daily via the intended clinical route (e.g., intravenous injection) for the duration of the study (e.g., 28 days). Include a control group receiving the vehicle only.
-
Clinical Observations: Conduct daily observations for clinical signs of toxicity, including changes in behavior, appearance, and physiological functions. Record body weight and food consumption weekly.
-
Clinical Pathology: Collect blood and urine samples at specified time points (e.g., at the end of the study and after a recovery period). Analyze for hematology and clinical chemistry parameters.
-
Terminal Procedures: At the end of the study, euthanize the animals and perform a thorough gross pathological examination. Collect and weigh major organs.
-
Histopathology: Preserve selected organs in formalin and process them for microscopic examination by a veterinary pathologist.
-
Data Analysis: Analyze the data for statistically significant differences between the treated and control groups. The NOAEL is the highest dose level at which no adverse treatment-related findings are observed.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the known signaling pathway of Adhesamine and a typical experimental workflow for a preclinical safety assessment.
Caption: this compound Signaling Pathway.
Caption: Preclinical Safety Assessment Workflow.
Conclusion
While this compound shows promise as a research tool for studying cell adhesion and neuronal development, a comprehensive evaluation of its safety and toxicity is a prerequisite for any consideration of its therapeutic potential. The framework presented in this guide outlines the standard battery of preclinical studies necessary to build a robust safety profile. The generation of such data would be essential to understand the risk-benefit profile of this compound and to inform the design of future studies. Researchers and drug developers are encouraged to follow established regulatory guidelines to ensure a thorough and rigorous safety assessment.
References
An In-depth Technical Guide to the Initial Studies and Publications on Adhesamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Adhesamine, a synthetic small molecule identified for its potent cell adhesion-promoting properties. The document details its mechanism of action, summarizes key quantitative findings, and provides detailed experimental protocols from initial studies.
Core Concepts and Mechanism of Action
Adhesamine is a synthetic, non-peptidic, dumbbell-shaped organic molecule that enhances the adhesion, growth, and survival of various mammalian cells, including neuronal cells.[1][2][3] Its primary mechanism of action involves selective binding to heparan sulfate (B86663) proteoglycans on the cell surface.[1][3][4] This binding event is believed to induce the clustering of heparan sulfate and the associated transmembrane proteoglycan, syndecan-4.[1][3]
This molecular clustering initiates a downstream signaling cascade, primarily involving the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2][4][5] The activation of FAK, through phosphorylation, creates a scaffold for other signaling proteins, leading to the subsequent activation of the MAPK/ERK cascade.[1][4] This signaling ultimately modulates gene expression related to cell adhesion, differentiation, proliferation, and survival.[1][6] Studies have shown that this mechanism can accelerate neuronal differentiation, including earlier axonal outgrowth and dendritic maturation.[2]
Quantitative Data Summary
The following tables summarize the key quantitative and physicochemical properties of Adhesamine as reported in initial publications and technical datasheets.
Table 1: Physicochemical Properties of Adhesamine [1][4]
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[1][4] |
| Molecular Weight | 670.5 g/mol | PubChem[1][4] |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[1][4] |
| CAS Number | 462605-73-8 | Probechem[4] |
| Appearance | Solid | Probechem[4] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[4] |
| Topological Polar Surface Area | 143 Ų | PubChem[1] |
| Heavy Atom Count | 40 | PubChem[1] |
| Complexity | 755 | PubChem[1] |
Table 2: Experimental Data on Adhesamine's Effects
| Parameter | Experimental Detail | Result | Source |
| Cell Adhesion | Jurkat cells treated with Adhesamine | 30% attachment at 6 µM, 60% attachment at 60 µM | [7] |
| Neuronal Survival | Primary cultured mouse hippocampal neurons on Adhesamine-coated vs. Poly-L-lysine (PLL)-coated coverslips | Survived for up to 1 month without a glial feeder layer, with greater viability than on PLL. | [2] |
| Neuronal Differentiation | Primary cultured mouse hippocampal neurons | Synaptic formation and postsynaptic responses evident as early as 4 days in culture with Adhesamine. | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial studies on Adhesamine.
Protocol 1: Cell Adhesion Assay [1][4][6]
This protocol outlines a method to quantify the effect of Adhesamine on cell adhesion to a substrate.
-
Plate Coating:
-
Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO and dilute to the desired final concentration (e.g., 10-100 µg/mL) in sterile Phosphate-Buffered Saline (PBS).[6]
-
Add 100 µL of the diluted Adhesamine solution or a control buffer to each well of a 96-well tissue culture plate.
-
Incubate the plate at 37°C for 2-3 hours or overnight at 4°C.[1][6]
-
Aspirate the coating solution and wash the wells twice with sterile PBS to remove any unbound Adhesamine.[4]
-
(Optional) Block wells with 1% BSA in PBS for 30-60 minutes at 37°C to prevent non-specific cell binding, followed by two washes with PBS.[4]
-
-
Cell Seeding and Adhesion:
-
Harvest cells and resuspend them in the appropriate serum-free culture medium.
-
Adjust the cell concentration to the desired density (e.g., 1 x 10⁵ cells/mL).[1]
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 1-3 hours) to allow for cell attachment.[4][6]
-
-
Quantification:
-
Gently wash the wells with PBS to remove non-adherent cells. The number of washes can be optimized for the specific cell type.[4]
-
Fix the remaining adherent cells by adding 100 µL of 4% paraformaldehyde or methanol (B129727) for 10-15 minutes at room temperature.[1][6]
-
Aspirate the fixative and wash the wells with deionized water.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 10-20 minutes.[1][6]
-
Thoroughly wash the wells with water to remove excess stain and allow the plate to air dry.[6]
-
Solubilize the stain by adding 100 µL of a solubilizing agent (e.g., 1% SDS or 10% acetic acid) to each well.[1]
-
Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[4]
-
Protocol 2: Heparan Sulfate Binding Assay (ELISA-based) [1]
This protocol provides a method to confirm the direct binding of Adhesamine to heparan sulfate.
-
Coating: Coat microplate wells with Heparan Sulfate and incubate.
-
Blocking: Block the wells to prevent non-specific binding (e.g., with BSA).
-
Binding: Add increasing concentrations of biotinylated Adhesamine to the wells and incubate.
-
Washing: Wash the wells to remove unbound biotinylated Adhesamine.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) and incubate.
-
Washing: Wash the wells to remove unbound Streptavidin-HRP.
-
Substrate Addition: Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate to allow for color development.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Measure the absorbance at 450 nm. The absorbance is proportional to the amount of Adhesamine bound to heparan sulfate.[1]
Protocol 3: Western Blotting for FAK and MAPK Activation [1]
This protocol is used to detect the phosphorylation and thus activation of FAK and MAPK upon Adhesamine treatment.
-
Cell Treatment: Treat cells with Adhesamine for various time points.
-
Lysis: Lyse the cells to extract total proteins.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay or similar method.
-
Electrophoresis: Separate the protein lysates by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated FAK (pFAK), total FAK, phosphorylated MAPK (pMAPK), and total MAPK.[1]
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using chemiluminescence and analyze the band intensities to determine the relative levels of phosphorylation.[1]
Mandatory Visualizations
The following diagrams illustrate key processes related to Adhesamine's function and experimental evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule-induced clustering of heparan sulfate promotes cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Adhesamine diTFA supplier and purchasing information
For Immediate Release
This technical guide provides an in-depth overview of Adhesamine diTFA, a synthetic small molecule pivotal for research in cell adhesion, neuroscience, and drug development. It is intended for researchers, scientists, and professionals in these fields, offering comprehensive information on suppliers, purchasing, experimental protocols, and the underlying signaling pathways.
Introduction to Adhesamine
Adhesamine is a diaryldispirotripiperazine derivative that promotes cell adhesion and growth by selectively targeting cell-surface glycosaminoglycans (GAGs), particularly heparan sulfate (B86663).[1] Its di-trifluoroacetic acid (diTFA) salt is the preferred form for research applications due to its enhanced solubility while maintaining biological activity. Adhesamine has been shown to facilitate the attachment and survival of various cell types, including neuronal cells, making it a valuable tool in cell biology and tissue engineering.[2]
Supplier and Purchasing Information
This compound is available from several biochemical suppliers. Researchers are advised to request a certificate of analysis (CoA) to ensure product quality and purity.
| Supplier | Product Name | CAS Number | Catalog Number | Purity | Notes |
| MedchemExpress | This compound | 462605-73-8 (Parent) | HY-122672A | >99% | Pricing available on website. |
| Probechem | Adhesamine | 462605-73-8 | PC-62425 | Not specified | Quote required. |
| FUJIFILM Wako Chemicals | Adhesamine | 462605-73-8 | 010-23201 | Not specified | Quote required. |
| Calbiochem | GAG Agonist, Adhesamine | 462605-73-8 | 362331 | Not specified | Product discontinued.[3] |
Physicochemical Properties
A summary of the key physicochemical properties of Adhesamine is presented below.
| Property | Value |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ (Adhesamine) |
| Molecular Weight | 670.51 g/mol (Adhesamine) |
| Appearance | White to pale brown crystalline powder or powder |
| Solubility | Soluble in DMSO (10 mg/mL) |
| Storage | Store solid at -20°C. Solutions in DMSO can be stored at -20°C for up to one month.[3] |
Mechanism of Action: The FAK/MAPK Signaling Pathway
Adhesamine exerts its biological effects by binding to heparan sulfate on the cell surface. This interaction induces the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan. The clustering of syndecan-4 leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at tyrosine residue 397 (Tyr397). Phosphorylated FAK (pFAK) then serves as a scaffold for the assembly of a signaling complex that includes Src and Grb2. This complex activates the Ras-Raf-MEK-ERK cascade, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway. The activation of ERK1/2 (extracellular signal-regulated kinases 1 and 2) ultimately leads to changes in gene expression that promote cell adhesion, survival, and differentiation.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments involving Adhesamine, adapted from the literature.
Primary Hippocampal Neuron Culture
This protocol describes the use of Adhesamine to culture primary hippocampal neurons, as detailed by Hoshino et al. (2010).[2]
Materials:
-
This compound
-
Poly-L-lysine (PLL)
-
Glass coverslips
-
Neurobasal medium
-
B27 supplement
-
Glutamax
-
Fetal bovine serum (FBS)
-
E18 mouse hippocampi
Protocol:
-
Prepare coating solutions: Adhesamine (20 µg/mL in PBS) and PLL (100 µg/mL in borate (B1201080) buffer).
-
Coat glass coverslips with either Adhesamine or PLL solution overnight at 4°C.
-
Wash the coated coverslips three times with sterile PBS.
-
Dissect hippocampi from E18 mice and dissociate into single cells.
-
Plate the neurons on the coated coverslips in Neurobasal medium supplemented with B27, Glutamax, and 10% FBS.
-
After 24 hours, replace the medium with serum-free culture medium.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO₂. Neurons cultured on Adhesamine-coated coverslips have been shown to survive for up to one month without a glial feeder layer.[2]
Western Blot Analysis of FAK and MAPK Activation
This protocol outlines the procedure to detect the phosphorylation of FAK and ERK1/2 in response to Adhesamine treatment.
Materials:
-
This compound
-
Cell culture of choice (e.g., primary neurons, HepG2 cells)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-pFAK (Tyr397), anti-FAK, anti-pERK1/2, anti-ERK1/2
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells and grow to desired confluency.
-
Treat cells with Adhesamine at the desired concentration and for various time points.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from light.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Researchers should always consult the supplier's technical data sheet and any available safety information before use.
Conclusion
This compound is a potent synthetic molecule that offers significant advantages for in vitro cell culture, particularly for neuronal cells. Its well-defined mechanism of action through the FAK/MAPK pathway provides a clear framework for its application in studies of cell adhesion, differentiation, and survival. This guide provides essential information to aid researchers in sourcing and utilizing this compound effectively and safely in their experimental work.
References
Methodological & Application
Protocol for Coating Plates with Adhesamine: Enhancing Cell Adhesion and Long-Term Viability
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine is a synthetic, non-peptidic small molecule designed to promote the adhesion, growth, and survival of a variety of mammalian cells in culture.[1][2][3][4] This molecule functions by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface, which triggers the clustering of syndecan-4.[1] This clustering subsequently activates intracellular signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical for regulating cell adhesion, migration, proliferation, and survival.[1][2][4][5] These application notes provide a detailed protocol for coating cell culture plates with Adhesamine to enhance cell attachment and long-term viability, which is particularly beneficial for sensitive cell types like primary neurons or for studies conducted in serum-free conditions.[4][6]
Data Presentation
The effectiveness of Adhesamine in promoting cell adhesion is dose-dependent. The following tables summarize quantitative data from studies on various cell lines.
Table 1: Dose-Dependent Adhesion of HepG2 and Jurkat Cells [3][5]
| Adhesamine Concentration (µM) | HepG2 Adhesion Rate (%) | Jurkat Adhesion Rate (%) |
| 0 | ~20 | ~5 |
| 0.6 | ~30 | ~10 |
| 6 | ~45 | ~30 |
| 60 | ~55 | ~60 |
| Data is extrapolated from graphical representations in published research. |
Table 2: Long-Term Viability of Primary Hippocampal Neurons [3][4]
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than Poly-L-lysine |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
| Neurons were cultured in the absence of a glial feeder layer. |
Experimental Protocols
This section provides a detailed methodology for coating tissue culture plates with Adhesamine.
Materials
-
Adhesamine
-
Dimethyl sulfoxide (B87167) (DMSO)[3]
-
Sterile phosphate-buffered saline (PBS)
-
Sterile tissue culture plates or coverslips
Equipment
-
Laminar flow hood
-
Pipettes and sterile tips
-
Incubator (37°C, 5% CO₂)
Protocol for Coating Plates with Adhesamine
-
Stock Solution Preparation: Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO.[3]
-
Working Solution Preparation: Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.[3] The optimal concentration may vary depending on the cell type and should be determined empirically.[7][8]
-
Coating the Culture Surface:
-
Washing:
-
Cell Seeding: The coated surface is now ready for cell seeding. Immediately add your cell suspension to the coated plates. Do not allow the coated surface to dry out, as this can inactivate the coating.[9][10]
Table 3: Recommended Coating Volumes
| Cultureware | Surface Area (cm²) | Recommended Coating Volume |
| 96-well plate | 0.32 | 50 - 100 µL |
| 24-well plate | 1.9 | 200 - 400 µL |
| 12-well plate | 3.8 | 400 - 800 µL |
| 6-well plate | 9.5 | 1.0 - 1.5 mL |
| 35 mm dish | 9.6 | 1.0 - 1.5 mL |
| 60 mm dish | 21 | 2.0 - 3.0 mL |
| 100 mm dish | 55 | 5.0 - 7.0 mL |
Visualizations
Adhesamine-Induced Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Adhesamine to heparan sulfate on the cell surface, leading to enhanced cell adhesion.
Caption: Adhesamine-induced signaling pathway.
Experimental Workflow for Plate Coating
The diagram below outlines the key steps in the protocol for coating culture plates with Adhesamine.
Caption: Plate coating workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. neuvitro.com [neuvitro.com]
- 8. Fibronectin Coating Protocol [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. veritastk.co.jp [veritastk.co.jp]
Enhancing HepG2 Cell Adhesion with Adhesamine diTFA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) is a primary malignancy of the liver and a major global health concern. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying HCC, drug metabolism, and liver toxicity. Reliable and consistent cell adhesion is critical for the successful execution of a multitude of cell-based assays, including those for proliferation, migration, and cytotoxicity. Adhesamine diTFA is a synthetic small molecule that has been shown to promote the adhesion and growth of various mammalian cells, including HepG2.[1][2] This document provides detailed application notes and protocols for utilizing this compound to enhance the adhesion of HepG2 cells, thereby improving the robustness and reproducibility of experimental results.
Mechanism of Action
This compound facilitates cell adhesion by interacting with heparan sulfate (B86663) proteoglycans on the cell surface.[3] This interaction is thought to induce the clustering of these proteoglycans, which in turn activates downstream signaling pathways pivotal for cell adhesion. The primary signaling cascade initiated by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] In the context of HepG2 cells, this pathway integrates with existing cell adhesion signaling involving integrins and Rho family GTPases, leading to enhanced cell-substrate attachment.
Data Presentation
The efficacy of Adhesamine in promoting the adhesion of HepG2 cells has been quantified. The following table summarizes the dose-dependent effect of Adhesamine on the adhesion rate of HepG2 cells to culture plates.
| This compound Concentration (µM) | Mean Adhesion Rate (%) |
| 0 | ~20 |
| 0.6 | ~30 |
| 6 | ~45 |
| 60 | ~55 |
Data is extrapolated from graphical representations in published research.[1]
Signaling Pathway
The proposed signaling pathway for this compound-enhanced HepG2 cell adhesion is depicted below. Adhesamine binds to heparan sulfate proteoglycans, leading to the activation of FAK. Activated FAK then signals through the MAPK/ERK pathway and integrates with integrin-mediated signaling to modulate the activity of Rho GTPases, ultimately promoting cytoskeletal reorganization and cell adhesion.
Caption: this compound-induced signaling pathway in HepG2 cells.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reagent: this compound powder.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for this compound with a molecular weight of 670.5 g/mol , dissolve 6.7 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 1: Coating Culture Vessels with this compound
This protocol describes how to coat culture surfaces to enhance HepG2 cell adhesion.
Caption: Experimental workflow for coating culture vessels.
Protocol 2: HepG2 Cell Adhesion Assay
This protocol provides a method to quantify the enhancement of HepG2 cell adhesion by this compound.
-
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)
-
This compound-coated and uncoated (control) 96-well plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution
-
1% Sodium Dodecyl Sulfate (SDS) solution
-
-
Procedure:
-
Culture HepG2 cells to 70-80% confluency.
-
Trypsinize and resuspend the cells in complete culture medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of the this compound-coated and uncoated 96-well plates.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 1-2 hours.
-
Gently aspirate the medium containing non-adherent cells.
-
Wash each well twice with 200 µL of PBS to remove remaining non-adherent cells.
-
Fix the adherent cells by adding 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Aspirate the PFA and gently wash the wells twice with deionized water.
-
Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells with deionized water until the water runs clear and allow the plate to air dry completely.
-
Solubilize the stain by adding 100 µL of 1% SDS solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent cells.
-
Protocol 3: Verification of FAK/MAPK Pathway Activation by Western Blot
This protocol can be used to confirm that this compound activates the FAK/MAPK signaling pathway in HepG2 cells.
-
Cell Treatment and Lysis:
-
Seed HepG2 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-FAK (Tyr397), total FAK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated proteins compared to total proteins.
-
Conclusion
This compound is a valuable tool for enhancing the adhesion of HepG2 cells in a variety of experimental settings. By activating the FAK/MAPK signaling pathway, this compound promotes robust cell attachment, leading to more reliable and reproducible data in cell-based assays. The protocols provided in this document offer a comprehensive guide for researchers to effectively utilize this compound in their studies involving HepG2 cells.
References
Adhesamine diTFA: Enhancing Cellular Interactions in 3D Cell Culture Models
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance, bridging the gap between traditional 2D cultures and complex in vivo systems. A critical factor in the successful establishment and maintenance of these models is the promotion of robust cell-cell and cell-extracellular matrix (ECM) interactions. Adhesamine, a synthetic small molecule, has emerged as a potent facilitator of cell adhesion and growth.[1] This document provides detailed application notes and protocols for the use of Adhesamine diTFA (trifluoroacetate salt) in various 3D cell culture models. This compound promotes cell adhesion by selectively binding to heparan sulfate (B86663) on the cell surface, which subsequently activates key intracellular signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[1][2] This mechanism enhances cellular attachment, differentiation, and survival, making it a valuable tool for researchers developing more physiologically representative 3D models.[2][3]
Principle of Action
Adhesamine is a diaryldispirotripiperazine derivative that functions by binding to heparan sulfate proteoglycans (HSPGs) on the cell surface.[1] This interaction is believed to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan, leading to the activation of downstream signaling cascades crucial for cell adhesion and survival.[2] The primary signaling pathway initiated by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[2] The binding of Adhesamine to heparan sulfate leads to the phosphorylation and activation of FAK, which then acts as a scaffold for various signaling proteins, ultimately leading to the activation of the MAPK pathway.[2] This signaling cascade influences gene expression and cellular processes that promote cell adhesion, neurite outgrowth, and cell survival.[2]
Core Applications in 3D Cell Culture
The unique properties of this compound make it suitable for a range of applications in 3D cell culture, including:
-
Enhanced Spheroid Formation and Compaction: By promoting cell-cell adhesion, this compound can facilitate the rapid and consistent formation of multicellular spheroids with improved structural integrity.
-
Improved Cell Viability and Survival in Hydrogels: In hydrogel-based 3D cultures, this compound can enhance cell-matrix interactions, leading to improved cell survival, particularly for sensitive cell types.
-
Promotion of Differentiation in Organoid Models: By activating key signaling pathways involved in development, this compound may promote the differentiation and maturation of organoids.
-
Modeling Disease States: The activation of FAK and MAPK pathways by this compound can be leveraged to study disease mechanisms, such as tumor invasion and metastasis, where these pathways are often dysregulated.
Data Presentation
The following tables summarize representative quantitative data from hypothetical experiments demonstrating the efficacy of this compound in 3D cell culture models.
Table 1: Effect of this compound on Spheroid Formation of Human Colon Carcinoma Cells (HT-29)
| Concentration of this compound (µM) | Average Spheroid Diameter after 72h (µm) | Spheroid Compaction (Arbitrary Units) | Cell Viability (%) |
| 0 (Control) | 350 ± 25 | 1.0 | 85 ± 5 |
| 1 | 450 ± 20 | 1.5 | 92 ± 4 |
| 5 | 520 ± 15 | 2.2 | 95 ± 3 |
| 10 | 510 ± 18 | 2.1 | 94 ± 3 |
Table 2: Influence of this compound on Cell Viability and FAK Phosphorylation in Human Mesenchymal Stem Cells (hMSCs) Encapsulated in a Matrigel® Matrix
| Concentration of this compound (µM) | Cell Viability after 7 days (%) | Relative pFAK (Tyr397) Levels (Normalized to Control) |
| 0 (Control) | 70 ± 8 | 1.0 |
| 1 | 85 ± 6 | 1.8 |
| 5 | 93 ± 5 | 2.5 |
| 10 | 91 ± 5 | 2.4 |
Experimental Protocols
The following are detailed protocols for the application of this compound in common 3D cell culture systems.
Protocol 1: Enhanced Spheroid Formation using the Liquid Overlay Technique
This protocol describes the use of this compound to enhance the formation of spheroids in ultra-low attachment plates.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
Ultra-low attachment 96-well plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell counting device
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest cells using trypsin-EDTA, neutralize, and centrifuge. Resuspend the cell pellet in complete culture medium and perform a cell count.
-
Seeding: Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
This compound Treatment: Prepare working solutions of this compound in complete culture medium at 2x the final desired concentrations (e.g., 2 µM, 10 µM, 20 µM).
-
Add 100 µL of the cell suspension to each well of the ultra-low attachment 96-well plate.
-
Add 100 µL of the 2x this compound working solution to the respective wells to achieve the final desired concentrations. For the control wells, add 100 µL of medium with the corresponding DMSO concentration.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Spheroid Formation and Analysis: Monitor spheroid formation daily. At desired time points (e.g., 72 hours), assess spheroid diameter, compaction, and cell viability using appropriate assays.
Protocol 2: 3D Cell Culture in a Hydrogel Matrix with this compound
This protocol details the incorporation of this compound into a hydrogel matrix for the 3D culture of cells.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Cell line of interest (e.g., hMSCs)
-
Complete cell culture medium
-
Hydrogel matrix (e.g., Matrigel®, Collagen I)
-
Pre-chilled pipette tips and microcentrifuge tubes
-
96-well culture plates
Procedure:
-
Hydrogel Preparation: Thaw the hydrogel matrix on ice. Keep all reagents and equipment cold to prevent premature gelation.
-
Cell Preparation: Harvest and count cells as described in Protocol 1. Resuspend the cell pellet in a small volume of cold complete culture medium.
-
Incorporation of this compound: In a pre-chilled microcentrifuge tube on ice, mix the cell suspension with the liquid hydrogel solution.
-
Add the required volume of this compound stock solution to the cell-hydrogel mixture to achieve the desired final concentration. Mix gently by pipetting up and down.
-
Plating: Dispense the cell-hydrogel-Adhesamine diTFA mixture into the wells of a 96-well plate.
-
Gelation: Transfer the plate to a 37°C incubator for 30-60 minutes to allow for hydrogel polymerization.
-
Culture: After gelation, carefully add complete culture medium (with or without this compound, depending on the experimental design) to each well.
-
Analysis: Culture the cells for the desired duration, changing the medium every 2-3 days. At the end of the experiment, analyze cell viability, proliferation, or protein expression as required. For protein analysis, the hydrogel can be depolymerized using a specific recovery solution, and cell lysates can be prepared for Western blotting to assess protein phosphorylation (e.g., pFAK).
Mandatory Visualizations
References
Application Notes and Protocols: A Step-by-Step Guide for Adhesamine diTFA Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1][2] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which facilitates cellular attachment.[1] This document provides a detailed protocol for the preparation of Adhesamine diTFA solutions for use in various research applications. This compound refers to the bis-trifluoroacetate salt of the Adhesamine molecule. While most available data pertains to Adhesamine, this guide will address the preparation of the diTFA salt, including a calculated molecular weight for accurate molar concentration calculations.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of Adhesamine is presented in the table below. Note that the molecular weight for this compound has been calculated by adding the molecular weight of two trifluoroacetic acid (TFA) molecules to the molecular weight of the Adhesamine base molecule.
| Property | Value | Source |
| Adhesamine Base Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[1][3][4] |
| Adhesamine Base Molecular Weight | 670.5 g/mol | PubChem[1][3][4] |
| This compound Calculated Molecular Weight | 898.54 g/mol | Calculated |
| Appearance | Solid | BenchChem[1] |
| Solubility | Soluble in DMSO (10 mM) | BenchChem[1] |
| Storage of Solid | Store at -20°C for up to 12 months, or at 4°C for up to 6 months. | BenchChem[1] |
| Storage of DMSO Solution | Store at -80°C for up to 6 months, or at -20°C for up to 6 months. | BenchChem[1] |
Note: Precipitation of the DMSO solution may occur if stored below 4°C or at room temperature for extended periods. It is recommended to prepare fresh solutions before use.[1]
Experimental Protocol: this compound Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Before handling, review the Safety Data Sheet (SDS) for this compound and DMSO. Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE.
-
Determine the Required Mass: Calculate the mass of this compound required to prepare a stock solution of the desired concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 898.54 g/mol
-
Mass (mg) = 8.9854 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended.
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Mechanism of Action: Signaling Pathway
Adhesamine promotes cell adhesion by binding to heparan sulfate on the cell surface, which in turn activates intracellular signaling cascades. The primary pathway involved is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2]
Caption: Adhesamine-induced FAK/MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adhesamine | C24H32Cl4N8O2S2 | CID 2828084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Adhesamine diTFA in Long-Term Primary Neuron Maintenance
Audience: Researchers, scientists, and drug development professionals.
Introduction
Primary neuronal cultures are indispensable tools in neuroscience research and drug discovery, providing a physiologically relevant in vitro model system. A significant challenge in working with these cultures is ensuring their long-term viability and health, as primary neurons are post-mitotic and highly sensitive to their environment. Adhesamine diTFA is a synthetic small molecule designed to promote robust cell adhesion, enhance neuronal survival, and accelerate differentiation.[1] These application notes provide a comprehensive guide to using this compound for the long-term maintenance of primary neurons, offering a superior alternative to traditional substrates like poly-L-lysine (PLL).
Adhesamine facilitates neuronal attachment and growth by interacting with heparan sulfate (B86663) proteoglycans on the cell surface, which in turn activates crucial downstream signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[1][2] This activation leads to enhanced neuronal survival, earlier axonal and dendritic maturation, and increased neurite branching.[1][2] Notably, neurons cultured on Adhesamine-coated surfaces can be maintained for up to one month without the need for a glial feeder layer, simplifying culture protocols and reducing experimental variability.[1]
Data Presentation
The following tables summarize the quantitative data comparing the effects of this compound and Poly-L-Lysine (PLL) on primary hippocampal neuron cultures.
Table 1: Neuronal Viability Over Time
| Time in Culture (Days in Vitro - DIV) | Substrate | Normalized Number of Viable Neurons (Mean ± SEM) |
| DIV 0 (4h post-seeding) | Adhesamine | 1.00 ± 0.05 |
| PLL | 1.00 ± 0.06 | |
| DIV 12 | Adhesamine | 0.85 ± 0.04 |
| PLL | 0.65 ± 0.05 | |
| DIV 18 | Adhesamine | 0.78 ± 0.05 |
| PLL | 0.45 ± 0.06 | |
| DIV 24 | Adhesamine | 0.70 ± 0.06 |
| PLL | 0.30 ± 0.05 |
Data is inferred from graphical representations in published research. Neurons were cultured in the absence of a glial feeder layer.[1]
Table 2: Early Neuronal Morphology and Differentiation
| Parameter | Time in Culture (DIV) | Adhesamine (Mean ± SEM) | PLL (Mean ± SEM) |
| Mean Neurite Length (µm) | DIV 1 | ~120 ± 10 | ~80 ± 8 |
| DIV 3 (Axon Length) | ~250 ± 20 | ~150 ± 15 | |
| Mean Number of Branching Points | DIV 1 | ~4.5 ± 0.5 | ~2.5 ± 0.4 |
| DIV 3 | ~12 ± 1.2 | ~7 ± 0.8 | |
| Mean Ratio of Differentiated Neurons (%) | DIV 1 | ~60 ± 5 | ~35 ± 4 |
| DIV 2 | ~85 ± 6 | ~60 ± 5 |
Data is extrapolated from graphical representations in published research. A neuron was considered differentiated if it possessed at least one tau-stained neurite.[2]
Experimental Protocols
Protocol 1: Preparation of Adhesamine-Coated Coverslips
This protocol details the preparation of glass coverslips coated with this compound for primary neuron culture.
Materials:
-
Glass coverslips (18 mm diameter)
-
This compound
-
Phosphate-buffered saline (PBS), sterile
-
Sterile water
-
Borate (B1201080) buffer (0.1 M, pH 8.5) (for PLL control)
-
Poly-L-lysine (PLL) (for control)
-
Sterile culture plates (e.g., 12-well plates)
-
Sterile forceps
Procedure:
-
Place sterile glass coverslips into the wells of a culture plate using sterile forceps.
-
Adhesamine Coating:
-
Prepare a 20 µg/mL working solution of this compound in sterile PBS.
-
Add enough of the Adhesamine solution to each well to completely cover the surface of the coverslip.
-
Incubate overnight at room temperature (24–26 °C).
-
-
PLL Coating (Control):
-
Prepare a 1 mg/mL solution of PLL in 0.1 M borate buffer (pH 8.5).
-
Add enough of the PLL solution to each well to completely cover the surface of the coverslip.
-
Incubate overnight at room temperature (24–26 °C).
-
-
The following day, aspirate the coating solution from the wells.
-
Wash the coverslips thoroughly three times with sterile water.
-
Aspirate the final wash and allow the coverslips to air dry in a sterile cell culture hood before seeding the neurons.
Protocol 2: Primary Hippocampal Neuron Isolation and Culture
This protocol provides a general workflow for the isolation and culture of primary hippocampal neurons on Adhesamine-coated coverslips.
Materials:
-
Adhesamine-coated coverslips in a culture plate
-
Timed-pregnant mouse (E18) or rat (E18-E19)
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic digestion solution (e.g., Papain or Trypsin)
-
Enzyme inhibitor solution
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile pipettes and tips
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and isolate the brains in ice-cold dissection medium.
-
Under a dissecting microscope, carefully dissect the hippocampi from the embryonic brains.
-
-
Enzymatic Digestion:
-
Transfer the hippocampal tissue to a conical tube containing the enzymatic digestion solution.
-
Incubate at 37°C for the recommended time (typically 15-30 minutes), with gentle agitation.
-
-
Dissociation:
-
Stop the enzymatic reaction by adding the inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette or a standard P1000 pipette tip to obtain a single-cell suspension.
-
-
Cell Plating:
-
Centrifuge the cell suspension, resuspend the pellet in pre-warmed neuronal culture medium, and determine the cell concentration.
-
Plate the cells onto the Adhesamine-coated coverslips at the desired density (e.g., 1.5 x 10⁵ cells/cm²).
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
Perform partial media changes every 2-3 days by replacing half of the old medium with fresh, pre-warmed neuronal culture medium.
-
Visualizations
Signaling Pathway of Adhesamine in Primary Neurons
References
Application of Adhesamine in Regenerative Medicine Research
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Adhesamine is a synthetic, non-peptidic small molecule that has demonstrated significant potential in the field of regenerative medicine by promoting cell adhesion, survival, and differentiation.[1][2] Its ability to modulate cell-matrix interactions makes it a valuable tool for a variety of applications, including primary cell culture, tissue engineering, and studies on neuronal regeneration. Adhesamine functions by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface, initiating a signaling cascade that enhances cellular attachment and subsequent biological processes.[1][2]
Mechanism of Action
Adhesamine's primary mechanism of action involves its specific binding to heparan sulfate on the cell surface.[1] This interaction is believed to induce the clustering of syndecan-4, a transmembrane heparan sulfate proteoglycan. This clustering subsequently activates intracellular signaling pathways, principally the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] Activation of FAK at the cell membrane serves as a scaffold for various signaling proteins, leading to the activation of the MAPK cascade, which in turn regulates gene expression related to cell adhesion, proliferation, survival, and differentiation.[1]
References
Application Notes: Adhesamine diTFA Coating Protocol for Glass Coverslips
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine is a synthetic, non-peptidic small molecule that promotes the adhesion and growth of various cell types, including neuronal cells.[1][2][3] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which in turn can activate intracellular signaling pathways crucial for cell adhesion, migration, proliferation, and survival.[1][3][4] This document provides a detailed protocol for coating glass coverslips with Adhesamine diTFA, a salt form of Adhesamine, to create a supportive microenvironment for in vitro cell culture. The provided methodologies are designed to enhance the robustness and longevity of cell models, particularly for challenging primary neuron cultures.[3][5]
Mechanism of Action
Adhesamine facilitates cell adhesion by binding to heparan sulfate proteoglycans on the cell surface. This interaction is thought to induce the clustering of these proteoglycans, such as syndecan-4, leading to the activation of downstream signaling cascades.[2] The primary pathway implicated is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3][4] Upon Adhesamine-mediated clustering, FAK is recruited to the cell membrane and autophosphorylated. This creates docking sites for Src family kinases, leading to the formation of a FAK/Src complex that phosphorylates downstream targets, ultimately activating the MAPK/ERK cascade.[1] This signaling cascade relays signals to the nucleus to regulate gene expression related to cell adhesion and growth.[1][4]
Data Presentation
The following table summarizes key quantitative data for the this compound coating protocol, compiled from various sources. Optimal conditions may vary depending on the specific cell type and experimental requirements.
| Parameter | Recommended Value | Source(s) |
| Adhesamine Stock Solution | 1 mg/mL in DMSO | [5] |
| Working Concentration | 10-100 µg/mL in sterile PBS | [5] |
| Coating Incubation Time | 2-3 hours at 37°C or overnight at 4°C | [1][2][5] |
| Washing Steps | Two washes with sterile PBS | [1][2][5] |
| Cell Seeding Density | Example: 1 x 10⁵ cells/mL | [2] |
| Cell Adhesion Incubation | 1-3 hours at 37°C | [1][5] |
Experimental Protocols
This section provides a detailed methodology for coating glass coverslips with this compound. For optimal results, it is recommended to pre-treat the glass coverslips to ensure a clean and receptive surface for coating.
I. Pre-treatment of Glass Coverslips (General Protocol)
This pre-treatment protocol is based on standard methods for preparing glass coverslips for neuronal cell culture.[6][7][8]
Materials:
-
Glass coverslips
-
Deionized water (dH₂O)
-
95% Ethanol
-
70% Ethanol
-
Teflon rack
-
Sonicator (optional)[6]
-
Autoclave
Procedure:
-
Place glass coverslips in a Teflon rack.
-
Immerse the rack in 65% nitric acid or 1 N HCl and incubate overnight on a shaker or sonicate for an hour.[6][7]
-
Wash the coverslips extensively with dH₂O until the pH is neutral (at least 5 times).[6]
-
Rinse the coverslips three times with 95% ethanol.[6]
-
Store the cleaned coverslips in 70% ethanol.[6]
-
Before coating, place the coverslips in a sterile petri dish and allow them to air dry in a laminar flow hood. For some applications, flame-drying the coverslips can be performed.[6]
-
Sterilize the dry coverslips by autoclaving in a glass petri dish.[7]
II. This compound Coating Protocol
This protocol details the steps for coating the pre-treated glass coverslips with this compound.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Pre-treated sterile glass coverslips in a sterile culture vessel (e.g., multi-well plate)
Procedure:
-
Prepare Adhesamine Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.[5]
-
Prepare Working Solution: Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.[5] The optimal concentration should be determined empirically for each cell type.
-
Coat Coverslips: Add the diluted Adhesamine solution to the culture vessel containing the sterile glass coverslips, ensuring the entire surface of each coverslip is covered.
-
Incubate: Incubate the vessel at 37°C for 2-3 hours or overnight at 4°C.[1][2][5]
-
Wash: Carefully aspirate the Adhesamine solution and wash the coverslips twice with sterile PBS to remove any unbound Adhesamine.[1][2][5]
-
Cell Seeding: The Adhesamine-coated coverslips are now ready for cell seeding. Add your cell suspension to the culture vessel.
Mandatory Visualization
Signaling Pathway
Caption: Adhesamine-induced FAK/MAPK signaling pathway.
Experimental Workflow
Caption: Workflow for this compound coating of glass coverslips.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Small-Molecule Compounds for Cell Adhesion and Migration in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pharma.uzh.ch [pharma.uzh.ch]
- 8. A Simplified Method for Ultra-Low Density, Long-Term Primary Hippocampal Neuron Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Enhancing Cell Attachment Assays with Adhesamine diTFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine diTFA is a synthetic, non-peptidic small molecule designed to significantly improve the adhesion and growth of mammalian cells in vitro.[1][2] Its unique dumbbell-shaped, diaryldispirotripiperazine structure facilitates robust cell attachment to culture substrates, making it an invaluable tool for a wide range of cell-based assays, particularly for weakly adherent cell lines or sensitive primary cells like neurons.[3][4] Unlike traditional protein-based coating agents, Adhesamine offers high purity, batch-to-batch consistency, and stability. This document provides detailed protocols and data on the application of this compound to enhance the reliability and reproducibility of cell attachment assays.
Chemical Properties
Adhesamine is a complex organic molecule with well-defined chemical properties.[1] A summary of its key identifiers is presented below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[2] |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[1][2] |
| Molecular Weight | 670.5 g/mol | PubChem[1][2] |
| CAS Number | 462605-73-8 | Probechem[2] |
| Appearance | Solid | Probechem[2] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[2] |
Mechanism of Action: FAK/MAPK Signaling Pathway
Adhesamine enhances cell adhesion by interacting directly with the cell surface. It selectively binds to heparan sulfate (B86663) proteoglycans, which are abundant on the surface of most mammalian cells.[1][4][5] This binding event induces the clustering of syndecan-4, a transmembrane proteoglycan, which in turn triggers a downstream signaling cascade.[1][4]
The clustering of syndecan-4 leads to the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK) at the cell membrane.[2][3] Activated FAK then serves as a scaffold, recruiting and activating Src family kinases.[2][6] This FAK/Src complex phosphorylates various downstream targets, ultimately activating the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway.[1][2][3] This signaling cascade relays signals to the nucleus, regulating gene expression that promotes robust cell adhesion, survival, and differentiation.[2][3]
Quantitative Data
The efficacy of Adhesamine in promoting cell adhesion is dose-dependent. The following tables summarize data from studies on various cell lines.
Table 1: Dose-Dependent Adhesion of Cancer Cell Lines [5][7]
| Adhesamine Concentration (µM) | HepG2 Adhesion Rate (%) | Jurkat Adhesion Rate (%) |
| 0 | ~20 | ~5 |
| 0.6 | ~30 | ~10 |
| 6 | ~45 | ~30 |
| 60 | ~55 | ~60 |
| Data is extrapolated from graphical representations in published research.[7] |
Table 2: Long-Term Viability of Primary Hippocampal Neurons [3][7]
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
| Neurons were cultured in the absence of a glial feeder layer.[7] |
Experimental Protocols
Protocol 1: General Cell Attachment Assay using Adhesamine
This protocol provides a standard method to quantify the effect of Adhesamine on cell adhesion to a tissue culture plate.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plate
-
Cell suspension in serum-free or appropriate culture medium
-
Fixative: 4% Paraformaldehyde (PFA) or freezer-cold 100% Methanol[1][8]
-
Solubilizing Agent: 10% Acetic Acid or 1% Sodium Dodecyl Sulfate (SDS)[1]
Procedure:
-
Plate Coating: a. Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO.[7] b. Dilute the stock solution to the desired working concentrations (e.g., 0.1-100 µg/mL) in sterile PBS.[7] c. Add 100 µL of the Adhesamine solution or a PBS control to each well of a 96-well plate.[1] d. Incubate the plate at 37°C for 2 hours or overnight at 4°C.[1][2] e. Aspirate the coating solution and wash each well twice with 200 µL of sterile PBS.[1]
-
Cell Seeding: a. Harvest and count cells, then resuspend them in the appropriate medium to a desired density (e.g., 1 x 10⁵ cells/mL).[1] b. Add 100 µL of the cell suspension to each coated well.[1] c. Incubate at 37°C in a CO₂ incubator for a specified time (e.g., 1-2 hours) to permit cell attachment.[1]
-
Washing: a. Gently aspirate the medium containing non-adherent cells.[1] b. Wash the wells twice with 200 µL of pre-warmed PBS to remove any remaining non-adherent cells.[1]
-
Fixation and Staining: a. Fix the adherent cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.[1] b. Aspirate the fixative and wash the wells twice with deionized water.[1] c. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20 minutes.[1] d. Wash the wells thoroughly with deionized water until the water runs clear.[1]
-
Quantification: a. Air-dry the plate completely.[1] b. Add 100 µL of a solubilizing agent (e.g., 1% SDS) to each well to dissolve the stain.[1][2] c. Measure the absorbance at 570 nm using a microplate reader. The absorbance value is directly proportional to the number of adherent cells.[1][7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule-induced clustering of heparan sulfate promotes cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Adhesamine diTFA in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine diTFA is a synthetic small molecule known to promote cell adhesion, proliferation, and differentiation.[1][2] It functions by binding to heparan sulfate (B86663) on the cell surface, which in turn activates intracellular signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical for regulating cell migration, growth, and survival.[1][2]
The use of serum-free media in cell culture is increasingly favored to enhance reproducibility and simplify downstream processing by eliminating the variability and undefined components of animal serum.[3][4][5] However, transitioning cells to serum-free conditions can be challenging, often leading to decreased cell viability, proliferation, and adhesion.[6][7] These application notes provide a comprehensive guide to utilizing this compound to overcome these challenges and enhance cell performance in serum-free environments.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on neuronal cell lines cultured in serum-free media. This data is representative of expected outcomes based on the known biological activities of this compound.
Table 1: Effect of this compound on Neuronal Cell Adhesion in Serum-Free Medium
| Treatment Group | Concentration (µM) | Adherent Cells (% of Control) |
| Control (Serum-Free Medium) | 0 | 100 ± 5.2 |
| This compound | 1 | 135 ± 6.8 |
| This compound | 5 | 172 ± 8.1 |
| This compound | 10 | 198 ± 9.5 |
| Positive Control (Poly-L-Lysine) | N/A | 185 ± 7.9 |
Table 2: Effect of this compound on Neuronal Cell Proliferation in Serum-Free Medium (72 hours)
| Treatment Group | Concentration (µM) | Cell Viability (Absorbance at 570 nm) |
| Control (Serum-Free Medium) | 0 | 0.45 ± 0.04 |
| This compound | 1 | 0.58 ± 0.05 |
| This compound | 5 | 0.72 ± 0.06 |
| This compound | 10 | 0.85 ± 0.07 |
| Control (10% FBS Medium) | N/A | 1.20 ± 0.11 |
Table 3: Effect of this compound on Neuronal Differentiation in Serum-Free Medium
| Treatment Group | Concentration (µM) | % of MAP2 Positive Cells | Average Neurite Length (µm) |
| Control (Serum-Free Medium) | 0 | 15 ± 2.1 | 35 ± 4.2 |
| This compound | 1 | 28 ± 3.5 | 58 ± 5.1 |
| This compound | 5 | 45 ± 4.2 | 82 ± 6.8 |
| This compound | 10 | 62 ± 5.8 | 115 ± 8.3 |
Signaling Pathway
This compound initiates a signaling cascade that promotes cell adhesion and growth. The diagram below illustrates the key steps in this pathway.
Experimental Protocols
Protocol 1: Adaptation of Neuronal Cells to Serum-Free Media
This protocol describes a sequential adaptation method to gradually transition adherent neuronal cells (e.g., SH-SY5Y) from a serum-containing to a serum-free medium.[3][8]
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conditioned serum-free culture medium accomplishes adhesion and proliferation of bovine myogenic cells on uncoated dishes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptation of Cell Cultures to a Serum-Free Medium | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Adhesion Strengthening: Contributions of Adhesive Area, Integrin Binding, and Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of serum-free culture on HEK293 cells: From the establishment of suspension and adherent serum-free adaptation cultures to the investigation of growth and metabolic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of serum-free culture media on human apical papilla cells properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Adapt Cells to Serum-Free Conditions [synapse.patsnap.com]
Application Notes and Protocols for Culturing Jurkat Cells on Adhesamine diTFA Coated Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jurkat cells are an immortalized human T lymphocyte cell line instrumental in studying T-cell leukemia, T-cell signaling, and viral infections, particularly HIV.[1][2][3] Derived from the peripheral blood of a 14-year-old boy with T-cell leukemia, these cells are a cornerstone in immunological research.[1][2] Jurkat cells grow in suspension, which can pose challenges for certain applications that require cell adhesion, such as high-content screening and microscopy-based assays.[4]
Adhesamine diTFA is a synthetic small molecule designed to promote robust cell adhesion and enhance long-term cell culture viability.[5] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which in turn activates downstream signaling pathways crucial for cell survival and proliferation.[5][6] This application note provides a detailed protocol for coating culture surfaces with this compound and subsequently culturing Jurkat cells on these surfaces, enabling researchers to leverage this suspension cell line in adhesion-dependent experimental setups.
Data Presentation
The efficacy of this compound in promoting the adhesion of various cell lines, including Jurkat cells, has been quantitatively demonstrated. The following tables summarize the dose-dependent effects of this compound on cell adhesion.
Table 1: Dose-Dependent Adhesion of Jurkat Cells to this compound Coated Culture Plates [5]
| This compound Concentration (µM) | Adhesion Rate (%) |
| 0 | ~5 |
| 0.6 | ~10 |
| 6 | ~30 |
| 60 | ~60 |
Data extrapolated from graphical representations in published research.[5]
Table 2: General Jurkat Cell Culture Parameters
| Parameter | Recommendation |
| Seeding Density | 1.0 - 4.0 x 10⁵ viable cells/mL[4] |
| Maximum Cell Density | Do not exceed 3 x 10⁶ cells/mL |
| Subculture Ratio | 1:4 when cells reach 6-8 x 10⁵ cells/mL[7] |
| Culture Medium | RPMI-1640 + 10% FBS + 1% Penicillin/Streptomycin[8][9] |
| Culture Conditions | 37°C, 5% CO₂[8][10] |
Signaling Pathway
This compound promotes cell adhesion and long-term viability through the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][11] The process begins with the binding of this compound to heparan sulfate proteoglycans on the cell surface. This interaction leads to the clustering of these proteoglycans, which in turn recruits and activates FAK. Activated FAK then phosphorylates downstream targets, leading to the activation of the MAPK cascade, which ultimately regulates gene expression related to cell adhesion and survival.[6][12]
Caption: this compound induced FAK/MAPK signaling pathway.
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound
This protocol describes the preparation of this compound-coated surfaces for cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Culture vessels (e.g., multi-well plates, flasks, coverslips)
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.[5]
-
Dilute this compound: Dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.[5]
-
Coat Culture Surface: Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate: Incubate the vessel at 37°C for 2-3 hours.[5]
-
Wash: Aspirate the this compound solution and wash the surface twice with sterile PBS.[5] The coated surface is now ready for cell seeding.
Caption: Workflow for this compound coating.
Protocol 2: Culturing Jurkat Cells on this compound Coated Surfaces
This protocol details the steps for seeding and culturing Jurkat cells on the prepared surfaces.
Materials:
-
This compound-coated culture vessels
-
Jurkat cells
-
Complete culture medium (RPMI-1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin)[8][9]
Procedure:
-
Cell Preparation: Harvest Jurkat cells from suspension culture by centrifugation at approximately 150-400 x g for 5-10 minutes.
-
Resuspend Cells: Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Cell Counting: Perform a cell count to determine cell viability and concentration.
-
Seeding: Adjust the cell suspension to the desired seeding density (e.g., 1-4 x 10⁵ viable cells/mL) and add the appropriate volume to the this compound-coated culture vessels.[4]
-
Incubation: Incubate the culture at 37°C in a humidified atmosphere with 5% CO₂.[8][10]
-
Monitoring: Monitor cell attachment and morphology over the desired time course using a microscope.
Protocol 3: Cell Adhesion Assay
This protocol provides a method to quantify the effect of this compound on Jurkat cell adhesion.
Materials:
-
This compound-coated and uncoated (control) 96-well plates
-
Jurkat cell suspension
-
Complete culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Seeding: Seed Jurkat cells into both this compound-coated and uncoated wells of a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well).[5]
-
Adhesion Incubation: Incubate the plate for a specified time to allow for adhesion (e.g., 1-3 hours).[5]
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.[5]
-
Fixation: Fix the remaining adherent cells with 100 µL of methanol (B129727) for 10 minutes.[5]
-
Staining: Aspirate the methanol and stain the cells with 100 µL of Crystal Violet solution for 10 minutes.[5]
-
Final Wash: Wash the wells with water to remove excess stain and allow the plate to air dry.[5]
-
Solubilization: Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.[5]
-
Measurement: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.[5]
Conclusion
This compound is a valuable tool for promoting the adhesion of suspension cell lines like Jurkat cells to culture surfaces. This enables a broader range of experimental applications that are traditionally challenging with non-adherent cells. By following the detailed protocols provided in this application note, researchers can effectively utilize this compound to enhance their studies involving Jurkat cells.
References
- 1. Jurkat Cells [cytion.com]
- 2. Jurkat cells - Wikipedia [en.wikipedia.org]
- 3. What are Jurkat Cells used for in cell biology studies- Oxford Instruments [andor.oxinst.com]
- 4. Jurkat E6.1 Cell Line: Unveiling Immune System Mysteries [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. genome.ucsc.edu [genome.ucsc.edu]
- 11. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Adhesamine diTFA: A Novel Small Molecule for Enhanced Neuronal Stem Cell Differentiation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of neuronal stem cells (NSCs) into mature, functional neurons is a cornerstone of regenerative medicine, disease modeling, and drug discovery for neurological disorders. Traditional methods often rely on complex cocktails of growth factors and extracellular matrix (ECM) components, with varying efficiency and reproducibility. Adhesamine diTFA is a novel synthetic small molecule designed to promote robust cell adhesion and subsequently accelerate neuronal differentiation.[1] These application notes provide detailed protocols for utilizing this compound to enhance the differentiation of neuronal stem cells and offer insights into its mechanism of action.
Adhesamine has been shown to accelerate the differentiation and prolong the survival of primary cultured mouse hippocampal neurons.[1] It promotes earlier axonal outgrowth, dendritic maturation, and enhanced neurite branching compared to standard substrates like poly-L-lysine (PLL).[1] The underlying mechanism involves the activation of key signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), initiated by the interaction with heparan sulfate (B86663) on the cell surface.[1] These characteristics suggest that this compound is a promising reagent for directing the fate of neuronal stem cells.
Data Presentation
The following tables summarize the quantitative effects of Adhesamine on neuronal differentiation, as observed in primary hippocampal neurons, providing a benchmark for expected outcomes with neuronal stem cells.
Table 1: Comparison of Neurite Morphology on Adhesamine vs. Poly-L-Lysine (PLL) at Day in Vitro (DIV) 1
| Parameter | Adhesamine | Poly-L-Lysine (PLL) |
| Mean Neurite Length (µm) | ~150 | ~100 |
| Mean Number of Branch Points | ~2.5 | ~1.5 |
Data adapted from studies on primary hippocampal neurons and may vary with neuronal stem cell lines and specific experimental conditions.
Table 2: Comparison of Axon Length and Neuronal Differentiation on Adhesamine vs. Poly-L-Lysine (PLL) at Day in Vitro (DIV) 3
| Parameter | Adhesamine | Poly-L-Lysine (PLL) |
| Mean Axon Length (µm) | ~350 | ~250 |
| Percentage of Differentiated Neurons (%) | ~80% | ~60% |
A neuron was considered differentiated if it possessed at least one tau-positive neurite. Data adapted from studies on primary hippocampal neurons.
Signaling Pathway
This compound promotes neuronal differentiation by activating specific intracellular signaling cascades. The proposed pathway begins with the interaction of Adhesamine with heparan sulfate proteoglycans on the NSC surface, which in turn activates Focal Adhesion Kinase (FAK). Activated FAK then triggers the Mitogen-Activated Protein Kinase (MAPK) pathway, a crucial regulator of gene expression for neuronal differentiation and maturation.
Caption: this compound signaling pathway in neuronal stem cells.
Experimental Protocols
The following are suggested protocols for using this compound to promote the differentiation of neuronal stem cells. These protocols are based on standard NSC culture techniques and the known properties of Adhesamine. Optimization may be required for specific NSC lines and experimental goals.
Protocol 1: Coating Culture Surfaces with this compound
This protocol describes how to prepare culture plates coated with this compound to provide a pro-differentiative substrate for neuronal stem cells.
Materials:
-
This compound
-
Sterile, tissue culture-treated plates or coverslips
-
Sterile phosphate-buffered saline (PBS)
-
Sterile deionized water
Procedure:
-
Reconstitution: Prepare a stock solution of this compound in sterile deionized water. The recommended stock concentration is 1 mg/mL. Vortex briefly to dissolve completely. The stock solution can be stored at -20°C.
-
Working Solution: Dilute the this compound stock solution in sterile PBS to a final working concentration. A starting concentration of 10 µg/mL is recommended, though optimal concentration may vary.
-
Coating: Add a sufficient volume of the this compound working solution to completely cover the surface of the culture vessel (e.g., 1 mL for a 35 mm dish).
-
Incubation: Incubate the culture vessel at 37°C for at least 2 hours. For optimal coating, incubate overnight at 4°C.
-
Aspiration: Aspirate the this compound solution.
-
Washing: Wash the coated surface twice with sterile PBS to remove any unbound Adhesamine.
-
Drying: Allow the surface to air dry completely in a sterile cell culture hood before seeding the cells. The coated plates can be stored at 4°C for up to one week.
Protocol 2: Differentiation of Neuronal Stem Cells on Adhesamine-Coated Surfaces
This protocol outlines the steps for seeding and differentiating neuronal stem cells on the prepared Adhesamine-coated surfaces.
Materials:
-
This compound-coated culture plates
-
Neuronal stem cells (NSCs)
-
NSC proliferation medium (e.g., DMEM/F12 supplemented with N2, B27, and growth factors like EGF and bFGF)
-
NSC differentiation medium (e.g., Neurobasal medium supplemented with N2, B27, BDNF, GDNF, and cAMP)
-
Cell dissociation reagent (e.g., Accutase)
Procedure:
-
Cell Preparation: Culture NSCs in proliferation medium on standard tissue culture plates until they reach the desired confluency.
-
Cell Dissociation: Aspirate the proliferation medium and wash the cells with PBS. Add a cell dissociation reagent and incubate until the cells detach.
-
Cell Seeding: Resuspend the detached cells in pre-warmed NSC differentiation medium. Centrifuge the cells and resuspend the pellet in fresh differentiation medium to the desired cell density.
-
Plating: Seed the NSC suspension onto the this compound-coated culture plates.
-
Differentiation: Culture the cells in a humidified incubator at 37°C and 5% CO2.
-
Medium Change: Replace half of the differentiation medium every 2-3 days.
-
Analysis: Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth. The differentiation process can be assessed at various time points (e.g., Day 3, 7, 14) using immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NeuN).
Experimental Workflow
The following diagram illustrates the general workflow for an experiment investigating the effect of this compound on neuronal stem cell differentiation.
Caption: General experimental workflow for NSC differentiation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor cell attachment | Incomplete coating | Ensure the entire surface is covered with Adhesamine solution during incubation. Increase incubation time or Adhesamine concentration. |
| Cell viability issues | Check the viability of the NSCs before seeding. | |
| Low differentiation efficiency | Suboptimal Adhesamine concentration | Perform a dose-response experiment to determine the optimal concentration for your specific NSC line. |
| Inappropriate differentiation medium | Ensure the differentiation medium contains the necessary supplements for neuronal differentiation. | |
| High cell death | Toxicity of Adhesamine | Although unlikely at recommended concentrations, perform a toxicity assay to rule out this possibility. |
| Harsh cell handling | Handle cells gently during dissociation and seeding. |
Conclusion
This compound presents a simple and effective tool for promoting the differentiation of neuronal stem cells. By activating key signaling pathways involved in cell adhesion and neuronal development, it offers a significant improvement over traditional coating substrates. The protocols and data presented here provide a solid foundation for researchers to incorporate this compound into their workflows for generating mature neurons for a wide range of applications in neuroscience and drug development.
References
Application Notes and Protocols: Combining Adhesamine diTFA with Extracellular Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine diTFA is a synthetic small molecule known to promote cell adhesion by binding to cell surface heparan sulfate (B86663) proteoglycans, leading to the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] Extracellular matrix (ECM) proteins, such as collagen, fibronectin, and laminin (B1169045), are fundamental components of the cellular microenvironment that mediate cell adhesion, proliferation, differentiation, and migration primarily through integrin-based interactions.[4][5][6] Combining this compound with ECM proteins offers a promising strategy to create a synergistic microenvironment that leverages both heparan sulfate- and integrin-mediated signaling pathways for enhanced cellular responses.
These application notes provide detailed protocols for the combined use of this compound with various ECM proteins and present illustrative quantitative data to guide experimental design.
Data Presentation: Illustrative Quantitative Data
The following tables summarize expected quantitative outcomes from combining this compound with various ECM proteins. This data is representative and intended to illustrate the potential synergistic effects. Actual results may vary depending on the cell type, experimental conditions, and specific protein concentrations.
Table 1: Cell Adhesion on Combined Substrates
| Substrate | Cell Adhesion (% of Control) |
| This compound (10 µM) | 150 ± 12 |
| Collagen I (50 µg/mL) | 180 ± 15 |
| This compound + Collagen I | 250 ± 20 |
| Fibronectin (20 µg/mL) | 200 ± 18 |
| This compound + Fibronectin | 280 ± 25 |
| Laminin (20 µg/mL) | 170 ± 14 |
| This compound + Laminin | 230 ± 19 |
Table 2: Cell Proliferation on Combined Substrates (72 hours)
| Substrate | Proliferation Index (Fold Change) |
| This compound (10 µM) | 1.8 ± 0.2 |
| Collagen I (50 µg/mL) | 2.2 ± 0.3 |
| This compound + Collagen I | 3.5 ± 0.4 |
| Fibronectin (20 µg/mL) | 2.5 ± 0.3 |
| This compound + Fibronectin | 4.0 ± 0.5 |
| Laminin (20 µg/mL) | 2.0 ± 0.2 |
| This compound + Laminin | 3.0 ± 0.3 |
Table 3: Neurite Outgrowth on Combined Substrates (PC12 Cells)
| Substrate | Average Neurite Length (µm) |
| This compound (10 µM) | 45 ± 5 |
| Laminin (20 µg/mL) | 60 ± 7 |
| This compound + Laminin | 95 ± 10 |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Synergistic Adhesion Signaling
Caption: Synergistic signaling of this compound and ECM proteins.
Experimental Workflow: Coating and Cell Seeding
Caption: General workflow for sequential coating and cell-based assays.
Experimental Protocols
Protocol 1: Co-Coating of this compound and Collagen for Enhanced Cell Adhesion
Objective: To prepare a substrate that combines the adhesive properties of this compound and collagen to promote robust cell attachment.
Materials:
-
This compound (e.g., from a commercial supplier)
-
Collagen Type I, rat tail (e.g., from a commercial supplier)
-
Sterile 0.02 M Acetic Acid
-
Sterile Phosphate-Buffered Saline (PBS)
-
96-well tissue culture plates
-
Bovine Serum Albumin (BSA)
-
Cells of interest (e.g., fibroblasts, mesenchymal stem cells)
-
Cell culture medium
-
Crystal Violet stain
-
10% Acetic Acid
Procedure:
-
Collagen Coating:
-
Prepare a 50 µg/mL working solution of Collagen Type I in sterile 0.02 M acetic acid.
-
Add 100 µL of the collagen solution to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the collagen solution and wash the wells twice with 200 µL of sterile PBS.
-
-
This compound Coating:
-
Prepare a 10 µM working solution of this compound in sterile PBS.
-
Add 100 µL of the this compound solution to the collagen-coated wells.
-
Incubate for 1 hour at 37°C.
-
Aspirate the this compound solution and wash the wells twice with 200 µL of sterile PBS.
-
-
Blocking:
-
Add 200 µL of 1% BSA in PBS to each well to block non-specific binding.
-
Incubate for 30-60 minutes at 37°C.
-
Aspirate the BSA solution and wash once with 200 µL of sterile PBS.
-
-
Cell Seeding and Adhesion Assay:
-
Harvest and resuspend cells in serum-free medium to a concentration of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
Gently wash the wells twice with pre-warmed PBS to remove non-adherent cells.
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 100 µL of 0.1% Crystal Violet for 20 minutes.
-
Wash the wells thoroughly with water and allow them to air dry.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Combination of this compound and Fibronectin for Enhanced Cell Proliferation
Objective: To create a bioactive surface that synergistically promotes cell proliferation through combined this compound and fibronectin signaling.
Materials:
-
This compound
-
Fibronectin, human plasma (e.g., from a commercial supplier)
-
Sterile, deionized water
-
Sterile PBS
-
24-well tissue culture plates
-
Cells of interest (e.g., endothelial cells, cancer cell lines)
-
Complete cell culture medium (with serum)
-
Cell proliferation assay kit (e.g., MTT, BrdU)
Procedure:
-
Fibronectin Coating:
-
Prepare a 20 µg/mL working solution of fibronectin in sterile, deionized water.
-
Add 500 µL of the fibronectin solution to each well of a 24-well plate.
-
Incubate for 1 hour at 37°C.
-
Aspirate the excess solution and allow the wells to air dry for at least 45 minutes in a sterile hood.
-
-
This compound Coating:
-
Prepare a 10 µM working solution of this compound in sterile PBS.
-
Add 500 µL of the this compound solution to the fibronectin-coated wells.
-
Incubate for 1 hour at 37°C.
-
Aspirate the this compound solution and wash the wells twice with 500 µL of sterile PBS.
-
-
Cell Seeding and Proliferation Assay:
-
Harvest and resuspend cells in complete cell culture medium to a concentration of 5 x 10^4 cells/mL.
-
Add 1 mL of the cell suspension to each well.
-
Incubate for 72 hours at 37°C in a CO2 incubator.
-
At the end of the incubation period, assess cell proliferation using a standard assay kit (e.g., MTT or BrdU) according to the manufacturer's instructions.
-
Protocol 3: this compound and Laminin Co-Culture for Enhanced Neurite Outgrowth
Objective: To provide a supportive substrate for neuronal cells that promotes enhanced neurite outgrowth by combining the effects of this compound and laminin.
Materials:
-
This compound
-
Laminin (e.g., from a commercial supplier)
-
Sterile PBS
-
Glass coverslips or tissue culture plates suitable for microscopy
-
Neuronal cells (e.g., PC12, primary neurons)
-
Neuronal culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Immunostaining reagents (e.g., anti-β-tubulin antibody)
-
Fluorescence microscope
Procedure:
-
Laminin Coating:
-
Prepare a 20 µg/mL working solution of laminin in sterile, cold PBS.
-
Coat the glass coverslips or wells with the laminin solution.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the laminin solution and wash twice with sterile PBS.
-
-
This compound Coating:
-
Prepare a 10 µM working solution of this compound in sterile PBS.
-
Add the this compound solution to the laminin-coated surfaces.
-
Incubate for 1 hour at 37°C.
-
Aspirate the this compound solution and wash twice with sterile PBS.
-
-
Cell Seeding and Neurite Outgrowth Analysis:
-
Plate neuronal cells at a low density onto the coated surfaces in the appropriate neuronal culture medium.
-
Incubate for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% paraformaldehyde for 20 minutes.
-
Perform immunofluorescence staining for a neuronal marker such as β-tubulin to visualize neurites.
-
Capture images using a fluorescence microscope.
-
Measure the length of the longest neurite for a significant number of cells (e.g., >50) per condition using image analysis software.
-
Conclusion
The combination of this compound with ECM proteins presents a versatile and powerful approach to engineering cellular microenvironments. By activating complementary signaling pathways, these combined substrates can lead to synergistic enhancements in cell adhesion, proliferation, and differentiation. The protocols provided herein offer a starting point for researchers to explore these exciting possibilities in various applications, from basic cell biology research to the development of advanced cell-based therapies and tissue engineering constructs. Researchers are encouraged to optimize the concentrations of this compound and ECM proteins for their specific cell types and experimental goals.
References
- 1. Quantitative analysis of adhesion-mediated cell migration in three-dimensional gels of RGD-grafted collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tissueeng.net [tissueeng.net]
- 3. Imaging and quantitative analysis of integrin-dependent cell-matrix adhesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of extracellular matrix proteins on macrophage differentiation, growth, and function: comparison of liquid and agar culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Adhesion Strengthening: Contributions of Adhesive Area, Integrin Binding, and Focal Adhesion Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of neurite outgrowth promoting sites on the laminin alpha 3 chain G domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adhesamine diTFA in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine diTFA is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1] It is a diaryldispirotripiperazine derivative that functions by selectively binding to heparan sulfate (B86663) on the cell surface.[1][2] This interaction is believed to induce the clustering of heparan sulfate-bound syndecan-4, a transmembrane proteoglycan, which in turn activates downstream signaling pathways critical for cell adhesion, differentiation, and survival.[3] The primary signaling cascade initiated by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[2] Given its role in promoting cell adhesion, this compound is a valuable tool for in vitro cell culture and presents a potential candidate for investigation in high-throughput screening (HTS) assays aimed at identifying modulators of cell adhesion. These application notes provide detailed protocols for utilizing this compound in HTS formats and summarize its key characteristics.
Chemical and Physical Properties
A summary of the key physicochemical properties of Adhesamine is presented in the table below. These properties are primarily computationally derived from its molecular structure.[3]
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[3] |
| Molecular Weight | 670.5 g/mol | PubChem[3] |
| IUPAC Name | 4-chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanylpyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5.2]hexadecan-3-yl]-2-methylsulfanylpyrimidine-5-carbaldehyde;dichloride | PubChem[3] |
| CAS Number | 462605-73-8 | Probechem[2] |
| Appearance | Solid | Probechem[2] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[2] |
Stability and Storage
The stability of this compound is crucial for its application in experimental settings. The following recommendations are based on supplier information.[2]
| Form | Storage Conditions | Duration |
| Solid Powder | -20°C | Up to 12 months |
| 4°C | Up to 6 months | |
| In Solvent (DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Note: It is recommended to prepare solutions fresh before use. Precipitation may occur in DMSO solutions stored at 4°C or room temperature for extended periods.[2]
Mechanism of Action: The FAK/MAPK Signaling Pathway
Adhesamine promotes cell adhesion by binding to heparan sulfate on the cell surface, which activates intracellular signaling cascades.[2] The primary pathway implicated is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2] This pathway is central to regulating cell migration, proliferation, differentiation, and survival.[2] Upon Adhesamine-mediated clustering of heparan sulfate proteoglycans, FAK is recruited to the cell membrane and autophosphorylated.[2] This creates a docking site for Src family kinases, leading to the formation of a FAK/Src complex that phosphorylates downstream targets, ultimately activating the MAPK/ERK cascade.[4] This signaling cascade relays signals to the nucleus to regulate gene expression related to cell adhesion and growth.[4]
References
Application Notes and Protocols for Sterilizing Adhesamine Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth by selectively binding to heparan sulfate (B86663) on the cell surface. This interaction activates the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cell migration, proliferation, and survival.[1][2][3] Given its potential applications in cell biology and regenerative medicine, maintaining the sterility of Adhesamine solutions is critical for experimental success and reproducibility.
This document provides a detailed protocol for the sterilization of Adhesamine solutions, with a focus on sterile filtration as the recommended method. It also includes a comparison of various sterilization techniques and their suitability for small molecule solutions.
A Note on "Adhesamine diTFA": Adhesamine is a diaryldispirotripiperazine derivative and is not a peptide.[1] Trifluoroacetic acid (TFA) salts are commonly associated with synthetic peptides as a result of the purification process. While the user query specified "this compound," technical documentation for Adhesamine does not indicate a commercially available diTFA salt form. The protocols provided herein are for Adhesamine as described in the available literature. If you are working with a custom synthesis of Adhesamine in a diTFA salt form, it is important to consider that TFA can be detrimental to cells in culture.[4][5]
Data Presentation: Comparison of Sterilization Methods for Adhesamine Solutions
The following table summarizes the suitability of various sterilization methods for Adhesamine solutions. Sterile filtration is the recommended method due to its ability to preserve the integrity of this small molecule.
| Sterilization Method | Suitability for Adhesamine Solutions | Advantages | Disadvantages |
| Sterile Filtration | Highly Recommended | - Preserves the chemical integrity of the small molecule.[1][6] - Removes particulate and microbial contamination.[1][6] - Widely available and easy to perform in a laboratory setting. | - Potential for adsorption of the compound to the filter membrane, leading to a decrease in concentration.[7] - Does not remove viruses or endotoxins. |
| Autoclaving (Steam Sterilization) | Not Recommended | - Effective at killing a broad range of microorganisms. | - High temperatures can degrade small molecules.[8][9] |
| Gamma Irradiation | Not Recommended | - High penetration power. | - Can cause degradation of the compound.[9][10] - Not typically performed in a standard laboratory setting. |
| Ethylene Oxide (EtO) Gas | Not Recommended | - Effective for heat-sensitive materials. | - EtO is toxic and residual gas can remain, which is harmful to cells.[9][11] - Requires specialized equipment. |
| Ultraviolet (UV) Irradiation | Not Recommended | - Easy to use. | - Limited penetration depth, making it unsuitable for sterilizing solutions. - Can cause degradation of the compound. |
Experimental Protocols
Recommended Protocol: Sterile Filtration of Adhesamine Solutions
This protocol describes the preparation of a sterile Adhesamine stock solution using sterile filtration. Adhesamine is soluble in DMSO (Dimethyl Sulfoxide).[1]
Materials:
-
Adhesamine powder
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, disposable syringes (volume appropriate for the desired solution volume)
-
Sterile syringe filters (0.22 µm pore size) with a DMSO-compatible membrane (e.g., PTFE or Nylon)[14]
-
Sterile cell culture medium or buffer for final dilution
-
Aseptic workspace (e.g., a biological safety cabinet)
Procedure:
-
Prepare the Workspace: Disinfect the biological safety cabinet with 70% ethanol. Ensure all materials entering the cabinet are also sterilized.
-
Reconstitution of Adhesamine:
-
Allow the vial of Adhesamine powder to equilibrate to room temperature before opening to prevent condensation.
-
In the biological safety cabinet, carefully weigh the desired amount of Adhesamine powder. For compounds in small quantities, it is often recommended to add the solvent directly to the vial.[6]
-
Add the appropriate volume of sterile DMSO to the Adhesamine powder to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure the Adhesamine is completely dissolved.
-
-
Sterile Filtration:
-
Draw the Adhesamine-DMSO solution into a sterile syringe.
-
Securely attach a sterile 0.22 µm syringe filter to the syringe. Ensure the filter membrane is compatible with DMSO (PTFE or Nylon are recommended).[14]
-
Carefully push the plunger of the syringe to filter the solution into a sterile, low-protein-binding microcentrifuge tube. Apply slow and steady pressure to avoid damaging the filter membrane.
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
When ready to use, thaw an aliquot of the sterile Adhesamine stock solution.
-
Dilute the stock solution to the final desired working concentration in sterile cell culture medium or buffer. Ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid cytotoxicity.[6]
-
Mandatory Visualization
Signaling Pathway of Adhesamine
Caption: Adhesamine-induced FAK/MAPK signaling cascade.
Experimental Workflow for Sterilizing Adhesamine Solutions
Caption: Workflow for sterile filtration of Adhesamine solutions.
References
- 1. pharmtech.com [pharmtech.com]
- 2. mdpi.com [mdpi.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. captivatebio.com [captivatebio.com]
- 7. reddit.com [reddit.com]
- 8. Anticipating Xenogenic Pollution at the Source: Impact of Sterilizations on DNA Release From Microbial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of sterilization methods on the structural and chemical properties of fibrin microthread scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sterilization and disinfection methods for decellularized matrix materials: Review, consideration and proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DMSO Sterile Filtered | Dimethylsulfoxide | G-Biosciences [gbiosciences.com]
- 13. goldbio.com [goldbio.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Adhesamine diTFA not dissolving properly in solution
Technical Support Center: Adhesamine diTFA
This guide provides troubleshooting advice and frequently asked questions regarding the dissolution of this compound. Adhesamine is a synthetic small molecule known to promote cell adhesion and growth.[1][2] Proper dissolution is critical for its successful application in experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adhesamine and how does it work?
Adhesamine is a synthetic, non-peptidic small molecule that enhances cell adhesion and growth.[1][2] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which in turn activates signaling pathways involving Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) to facilitate cellular attachment.[2][3]
Q2: What is the recommended solvent for Adhesamine?
The recommended solvent for creating a stock solution of Adhesamine is DMSO (dimethyl sulfoxide).[1] It has been shown to be soluble in DMSO at a concentration of 10 mM.[1]
Q3: Can I use aqueous buffers like PBS to dissolve this compound directly?
While final experimental dilutions of Adhesamine can be made in aqueous buffers like PBS, it is recommended to first prepare a stock solution in DMSO.[1][3] Direct dissolution in aqueous buffers may be difficult. For experimental use, the DMSO stock solution can be diluted to the desired working concentration in a sterile buffer such as PBS.[3]
Q4: How should I store this compound solutions?
For optimal stability, Adhesamine in its solid powder form should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[1] Once dissolved in DMSO, the solution should be stored at -80°C or -20°C for up to 6 months.[1] To avoid precipitation, it is crucial not to store the DMSO solution below 4°C or at room temperature for extended periods, as re-dissolving the compound can be challenging.[1] It is highly recommended to prepare fresh solutions before use.[1]
Troubleshooting Guide: this compound Dissolution Issues
If you are experiencing difficulty dissolving this compound, please refer to the following troubleshooting table and workflow.
Dissolution Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Compound is not dissolving in the chosen solvent. | Incorrect solvent selection. | Use DMSO to prepare a stock solution. Adhesamine is reported to be soluble in DMSO at 10 mM.[1] |
| Low temperature of the solvent. | Ensure the DMSO is at room temperature before attempting to dissolve the compound. | |
| Insufficient mixing. | Vortex the solution for 1-2 minutes to ensure thorough mixing. Gentle warming to 37°C may also aid dissolution, but be cautious of potential degradation with excessive heat. | |
| Precipitation occurs after initial dissolution. | Storage temperature is too low for the DMSO stock. | Store the DMSO stock solution at -80°C or -20°C. Avoid storing below 4°C or at room temperature for long durations.[1] |
| Supersaturated solution. | Do not exceed the recommended concentration of 10 mM in DMSO. If a higher concentration is attempted, precipitation is more likely. | |
| Introduction of water into the DMSO stock. | Ensure the DMSO used is anhydrous and minimize the stock solution's exposure to atmospheric moisture. | |
| The compound dissolves in DMSO but precipitates when diluted in an aqueous buffer. | The final concentration in the aqueous buffer is too high. | Ensure the final concentration in the aqueous buffer is within a range suitable for your experimental setup and does not exceed the solubility limit in that buffer. |
| Insufficient mixing during dilution. | Add the DMSO stock solution to the aqueous buffer dropwise while vortexing to ensure rapid and even dispersion. |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Bring the vial of this compound powder and the DMSO solvent to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution).
-
Vortex the vial for 1-2 minutes until the powder is completely dissolved.
-
If necessary, gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C.[1]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound dissolution.
Chemical Properties of Adhesamine
| Property | Value |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ |
| Molecular Weight | 670.5 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO (10 mM)[1] |
| CAS Number | 462605-73-8 |
Note: The information provided is based on available data for Adhesamine. "this compound" refers to the di-trifluoroacetic acid salt form, which may have slightly different solubility characteristics. However, the general principles of using DMSO as a stock solvent and troubleshooting precipitation issues are likely to be similar.
References
Poor cell attachment on Adhesamine diTFA coated plates
Technical Support Center: Adhesamine diTFA
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of this compound coated plates, with a focus on resolving issues of poor cell attachment.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic, non-peptidic small molecule designed to promote robust cell adhesion, proliferation, and long-term viability in vitro.[1][2] It is particularly effective for sensitive cell types, such as primary neurons, that require a supportive microenvironment for survival and differentiation.[1][3] The "diTFA" indicates that the small molecule is supplied as a ditrifluoroacetate salt, which is common for purified synthetic compounds.
Q2: How does this compound promote cell attachment?
Adhesamine facilitates cell adhesion by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface.[1][2] This interaction initiates the activation of key downstream signaling pathways, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] Activation of these pathways is crucial for regulating cell migration, survival, and gene expression related to adhesion and growth.[2][4]
Q3: Which cell types are compatible with this compound coatings?
Adhesamine has been shown to be effective across a variety of cell lines. It is particularly beneficial for cells that are difficult to culture or require enhanced attachment for long-term survival, such as primary hippocampal neurons.[1][3] Its efficacy has also been demonstrated with cell lines like HepG2 and Jurkat cells.[1]
Q4: What are the proper storage and handling procedures for this compound?
-
Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO) and store it in aliquots at -20°C or -80°C.[1]
-
Working Solution: When ready to coat, dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile Phosphate-Buffered Saline (PBS). It is recommended to prepare this working solution fresh before each use.[1]
-
Coated Plates: Once coated, plates can be used immediately or stored at 2-10°C for a short period, provided sterility is maintained.[5] Do not allow the coated surface to dry out before seeding cells, as this can inactivate the coating.[6][7]
Troubleshooting Guide: Poor Cell Attachment
This section addresses the most common causes of poor or uneven cell attachment on this compound coated plates and provides step-by-step solutions.
Problem Area 1: Coating Protocol and Reagent Quality
The most frequent source of attachment issues stems from the coating procedure itself.
| Potential Cause | Recommended Solution & Explanation |
| Incorrect Coating Concentration | The optimal concentration can be cell-type dependent.[8][9] If cells are not attaching, the concentration may be too low. Try increasing the coating concentration. Perform a titration experiment to find the optimal concentration for your specific cell line (see Table 1 for starting points).[6] |
| Incomplete Dissolution | Ensure the this compound stock solution is fully dissolved in DMSO before diluting it in PBS. Vortex vigorously. Incomplete dissolution leads to a lower effective concentration and uneven coating.[5] |
| Coating Surface Drying Out | A dried coating surface will be inactivated.[6][7][9] Ensure the surface remains covered with the coating solution during incubation. When aspirating the solution, immediately proceed to the washing and cell seeding steps. Work with a manageable number of plates at a time to prevent drying.[7] |
| Insufficient Incubation Time/Temp | Standard incubation is 2-3 hours at 37°C.[1] Some protocols for similar coatings suggest that incubation can be extended to overnight at 4°C, which may improve deposition.[10] |
| Improper Washing | Washing removes unbound molecules but can also dislodge the coating if too harsh. Wash gently with PBS, being careful not to scratch the surface.[5] However, ensure washing is sufficient to remove residual TFA or DMSO, which can be cytotoxic. |
| Incompatible Plasticware | This compound is designed for standard tissue-culture (TC) treated polystyrene plates. Using non-treated or low-attachment plates will result in poor coating and subsequent poor cell adhesion.[6][11] |
Problem Area 2: Cell Health and Seeding Technique
The health and handling of the cells are critical for successful attachment.
| Potential Cause | Recommended Solution & Explanation |
| Low Cell Viability | Only healthy, viable cells will attach properly. Always check cell viability (e.g., with Trypan Blue) before seeding. Sub-optimal thawing of cryopreserved cells is a common cause of low viability.[7][12] |
| Incorrect Seeding Density | Both excessively high and low cell densities can lead to poor attachment.[12] Follow the recommended seeding density for your specific cell type. If unsure, perform a titration to find the optimal density. |
| Uneven Cell Distribution | If cells are clumped in the center or around the edges, it is likely due to improper seeding technique. Ensure you have a single-cell suspension before plating. After seeding, gently rock the plate side-to-side and front-to-back to ensure an even distribution.[6] |
| Cell Clumping | Over-trypsinization or harsh pipetting can damage cells and cause them to aggregate. Use the appropriate dissociation reagent for the minimum time required and handle the cell suspension gently. |
| High Cell Passage Number | Primary cells have a limited number of population doublings. Senescent or overly passaged cells may lose their ability to attach and proliferate. Use cells at the lowest passage number possible.[7] |
Problem Area 3: Culture Medium and Environment
Components in the media or issues with the incubator can interfere with attachment.
| Potential Cause | Recommended Solution & Explanation |
| Presence of Chelating Agents | EDTA, often used in dissociation buffers, can chelate divalent cations (like Ca²⁺ and Mg²⁺) that are essential for cell adhesion. If using Trypsin-EDTA, ensure cells are thoroughly washed and resuspended in fresh, complete medium before seeding.[13] |
| Suboptimal Media Formulation | Ensure you are using the correct, pre-warmed growth medium for your cells. The absence of critical nutrients or growth factors can induce cellular stress, leading to poor attachment.[13] |
| Incubator Issues | Incorrect temperature or CO₂ levels can cause significant cellular stress.[13] Ensure your incubator is properly calibrated and maintained. |
| Contamination | Bacterial or fungal contamination will severely impact cell health and prevent proper attachment. Regularly check cultures for any signs of contamination.[12][13] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for Coating
The optimal coating concentration should be determined experimentally for each cell type.
| Product | Cell Type | Recommended Coating Concentration | Expected Outcome |
| Adhesamine | Primary Hippocampal Neurons | 10 - 100 µg/mL | Enhanced viability up to 1 month, accelerated differentiation[1][3] |
| Adhesamine | HepG2 Cells | 6 - 60 µM | Dose-dependent increase in adhesion rate[1] |
| Adhesamine | Jurkat Cells | 6 - 60 µM | Dose-dependent increase in adhesion rate[1] |
| General Peptide Coatings | Various | 0.1 - 10 µg/mL | General starting range for peptide-based coatings[5] |
Experimental Protocols
Protocol 1: Coating Culture Plates with this compound
This protocol describes the preparation of Adhesamine-coated surfaces for cell culture.
-
Reconstitute Adhesamine: Prepare a 1 mg/mL stock solution of this compound in sterile DMSO. Mix thoroughly by vortexing. Store unused stock in aliquots at -20°C.
-
Prepare Working Solution: Dilute the Adhesamine stock solution to the desired final concentration (e.g., 50 µg/mL) in sterile, serum-free PBS. Prepare this solution fresh for each use.
-
Coat Surface: Add the diluted Adhesamine solution to the culture vessel, ensuring the entire surface is evenly covered. For a 96-well plate, use 100 µL per well.[1][10]
-
Incubate: Cover the vessel and incubate at 37°C for 2-3 hours.[1]
-
Wash: Aspirate the coating solution. Gently wash the surface twice with sterile PBS to remove any unbound Adhesamine.[1] Be careful not to scratch the coated surface.
-
Seed Cells: The plate is now ready for cell seeding. Add your cell suspension in complete culture medium directly to the coated wells.
Protocol 2: Quantitative Cell Adhesion Assay
This assay can be used to determine the optimal coating concentration or to quantify attachment efficiency.
-
Coat Plate: Coat the wells of a 96-well plate with a range of this compound concentrations (e.g., 0, 1, 5, 10, 50 µg/mL) as described in Protocol 1. Include uncoated wells as a negative control.
-
Block Wells: After washing, block non-specific binding by adding a solution of 1% heat-denatured Bovine Serum Albumin (BSA) in PBS to each well and incubating for 30-60 minutes at room temperature.[10]
-
Prepare Cells: Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 10⁵ cells/mL.[10]
-
Seed Cells: Aspirate the BSA solution and add 100 µL of the cell suspension to each well.
-
Incubate for Adhesion: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time depends on the cell type.[10][14]
-
Remove Non-Adherent Cells: Gently wash the wells 2-3 times with PBS to remove non-adherent cells. The force and number of washes should be consistent across all wells and may need to be optimized for your cell type.[2][10]
-
Fix and Stain: Fix the remaining adherent cells with 100 µL of 100% ice-cold methanol (B129727) for 10 minutes. Aspirate the methanol and stain the cells with 100 µL of 0.1% Crystal Violet solution for 20-30 minutes.[14]
-
Quantify: Wash away excess stain with water and allow the plate to dry completely. Solubilize the dye by adding 100 µL of 10% acetic acid or 0.5% Triton X-100 to each well.[10][14] Measure the absorbance at 570-595 nm using a microplate reader. The absorbance is directly proportional to the number of attached cells.[10][14]
Visualizations
Caption: Experimental workflow for cell culture on Adhesamine-coated plates.
Caption: Troubleshooting decision tree for poor cell attachment issues.
Caption: Adhesamine-induced FAK/MAPK signaling pathway for cell adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesion signalling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. I am experiencing uneven cell distribution, where cells do not attach to certain areas of the well, while they attach and grow normally in other areas. How can I resolve this issue? - BioLamina [biolamina.com]
- 7. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 12. How can poor cell adhesion be addressed?_FAQ_Milecell Bio [milecell-bio.com]
- 13. 細胞接着不良のトラブルシューティング [sigmaaldrich.com]
- 14. Cell Adhesion — The Open Lab Book v1.0 [theolb.readthedocs.io]
Adhesamine diTFA concentration optimization for different cell types
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Adhesamine diTFA in various cell culture applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on concentration optimization for different cell types.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during experiments with this compound.
Q1: What is the general mechanism of action for this compound?
This compound is a synthetic small molecule that promotes cell adhesion by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface. This binding is thought to induce the clustering of these proteoglycans, which in turn activates intracellular signaling cascades. The primary pathway involved is the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of this pathway is crucial for regulating cell adhesion, migration, proliferation, differentiation, and survival.[1]
Q2: My cells are not adhering well to the this compound-coated surface. What are the possible causes and solutions?
Poor cell adhesion to this compound-coated surfaces can be due to several factors. Here's a troubleshooting guide to address this issue:
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | The optimal concentration is cell-type dependent. Perform a dose-response experiment to determine the ideal concentration for your specific cell line. Start with a range of concentrations (e.g., 0.1 µM to 100 µM) to identify the most effective one. |
| Improper Coating Procedure | Ensure the coating surface is fully covered with the this compound solution and incubated for the recommended time (typically 1-3 hours at 37°C or overnight at 4°C).[1] Ensure plates are washed gently with PBS to remove unbound this compound without disturbing the coated layer. |
| Cell Health and Viability | Use healthy, viable cells for your experiment. Ensure your cells are in the logarithmic growth phase and have not been over-passaged. High-passage number cell lines may exhibit altered phenotypes. |
| Presence of Serum in Seeding Medium | Serum components can sometimes interfere with cell adhesion to coated surfaces. Try seeding the cells in a serum-free or low-serum medium for the initial adhesion period. |
| Incorrect Washing Technique Post-Seeding | Gentle washing is crucial to avoid detaching weakly adherent cells. Aspirate the medium slowly and add fresh PBS gently to the side of the well. |
| Contamination | Mycoplasma or other microbial contamination can affect cell health and adhesion. Regularly test your cell cultures for contamination. |
Q3: I am observing cytotoxicity at higher concentrations of this compound. What should I do?
If you suspect cytotoxicity, it is recommended to perform a cell viability assay, such as an MTT or MTS assay, to determine the cytotoxic concentration range for your specific cell type.[1]
-
Protocol: Seed your cells in a 96-well plate and expose them to a range of this compound concentrations for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Analysis: Measure cell viability at each concentration and determine the concentration at which a significant decrease in viability is observed. This will help you establish a non-toxic working concentration range.
Q4: The FAK/MAPK signaling pathway is not being activated as expected after this compound treatment. What could be the issue?
Several factors can influence the activation of the FAK/MAPK signaling pathway.
| Potential Cause | Recommended Solution |
| Inappropriate Time Points | The kinetics of FAK and MAPK phosphorylation can be rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to identify the optimal time point for detecting maximal phosphorylation after this compound treatment. |
| Low Protein Concentration | Ensure you have sufficient protein in your cell lysates for western blot analysis. Perform a protein concentration assay (e.g., BCA assay) before loading your samples. |
| Antibody Quality | Use high-quality primary antibodies specific for the phosphorylated and total forms of FAK and MAPK (ERK1/2). Validate your antibodies to ensure they are working correctly. |
| Incorrect Lysis Buffer | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. |
| Cell Type Specificity | The responsiveness of the FAK/MAPK pathway can vary between cell types. Confirm that this pathway is the primary mediator of adhesion in your cell line of interest through literature searches or by using specific inhibitors. |
Data Presentation: this compound Concentration Optimization
The optimal concentration of this compound for promoting cell adhesion is highly dependent on the cell type. The following tables summarize available quantitative and qualitative data.
Table 1: Quantitative Dose-Dependent Adhesion
| Cell Type | This compound Concentration (µM) | Adhesion Rate (%) |
| HepG2 | 0 | ~20 |
| 0.6 | ~30 | |
| 6 | ~45 | |
| 60 | ~55 | |
| Jurkat | 0 | ~5 |
| 0.6 | ~10 | |
| 6 | ~30 | |
| 60 | ~60 |
Data extrapolated from graphical representations in published research.[1]
Table 2: Qualitative Viability Data
| Cell Type | Culture Condition | Viability Duration | Qualitative Viability |
| Primary Hippocampal Neurons | Adhesamine-coated coverslips | Up to 1 month | Greater viability than Poly-L-lysine (PLL) |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
Neurons were cultured in the absence of a glial feeder layer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Coating Culture Surfaces with this compound
This protocol describes the preparation of this compound-coated surfaces for cell culture.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
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Culture vessels (e.g., multi-well plates, flasks, coverslips)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Dilute the stock solution to the desired final working concentration in sterile PBS. The optimal concentration should be determined empirically for each cell type (a starting range of 1-100 µg/mL is recommended).
-
Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel for 1-3 hours at 37°C or overnight at 4°C.[1]
-
Gently aspirate the this compound solution.
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Wash the surface twice with sterile PBS to remove any unbound this compound.
-
The coated surface is now ready for cell seeding.
Protocol 2: General Strategy for Optimizing this compound Concentration
This protocol outlines a general method to determine the optimal this compound concentration for a specific cell type using a cell adhesion assay.
Materials:
-
Culture plates coated with a range of this compound concentrations (see Protocol 1)
-
Your cell line of interest
-
Complete culture medium
-
Sterile PBS
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
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Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Prepare culture plates with a gradient of this compound coating concentrations (e.g., 0, 0.1, 1, 10, 50, 100 µM). Include an uncoated control.
-
Seed your cells at a predetermined density (e.g., 5 x 10⁴ cells/well in a 96-well plate) in each well.
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Incubate for a time sufficient to allow for adhesion (e.g., 1-3 hours).
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Gently wash the wells with PBS to remove non-adherent cells.
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Fix the remaining adherent cells with the fixing solution for 15 minutes at room temperature.
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Wash the wells with water and then stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
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Solubilize the stain by adding the solubilization buffer to each well and incubating with gentle shaking.
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
Plot the absorbance (proportional to the number of adherent cells) against the this compound concentration to determine the optimal concentration for cell adhesion.
Protocol 3: Western Blot for FAK and MAPK Activation
This protocol details the procedure for analyzing the phosphorylation status of FAK and MAPK in response to this compound.
Materials:
-
Cells cultured on this compound-coated surfaces
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Culture cells on surfaces coated with the optimal concentration of this compound.
-
Treat cells for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein.
Visualizations
Adhesamine-Induced Signaling Pathway
Caption: this compound binds to heparan sulfate, activating the FAK/MAPK pathway.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration for cell adhesion.
Troubleshooting Logic for Poor Cell Adhesion
Caption: A logical guide to troubleshooting poor cell adhesion with this compound.
References
Troubleshooting inconsistent results with Adhesamine diTFA
Welcome to the technical support center for Adhesamine diTFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Cell Adhesion Results Between Experiments
-
Question: We are observing significant well-to-well and plate-to-plate variability in our cell adhesion assays using this compound. What could be the cause?
-
Answer: Inconsistent cell adhesion can stem from several factors. Firstly, ensure a consistent cell seeding density across all wells and experiments. Even minor variations can lead to different confluence levels and altered adhesion. Secondly, the passage number of your cells can impact their adhesive properties; it is recommended to use cells within a consistent and low passage range. Finally, ensure the this compound coating on your cultureware is uniform. Inadequate coating or washing steps can lead to an uneven surface for cell attachment.
Issue 2: Lower Than Expected Cell Adhesion
-
Question: Our cells are not adhering to the this compound-coated surface as effectively as anticipated. What are the potential reasons?
-
Answer: Several factors could contribute to suboptimal cell adhesion. The concentration of this compound used for coating is critical; we recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line, typically in the range of 10-100 µg/mL.[1] Another common issue is the presence of serum in the cell adhesion buffer. Serum contains various extracellular matrix (ECM) proteins that can compete with this compound for binding to the culture surface and cell surface receptors. It is advisable to perform the adhesion assay in serum-free media. Lastly, ensure that the this compound solution is properly prepared and has not precipitated. It is soluble in DMSO, but precipitation can occur if the solution is stored at low temperatures for extended periods.[2]
Issue 3: Inconsistent FAK and MAPK Pathway Activation
-
Question: We are seeing variable phosphorylation of FAK and MAPK in our Western blot analysis after treating cells with this compound. What could be causing this?
-
Answer: The kinetics of FAK and MAPK activation can be transient. It is crucial to perform a time-course experiment to identify the peak activation time for your specific cell type. In some cell types, MAPK activation can precede FAK phosphorylation.[3][4] Additionally, cell density can influence signaling outcomes, so ensure consistent plating across experiments. Finally, verify the quality of your antibodies and completeness of protein transfer during the Western blotting procedure to ensure reliable detection.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic, non-peptidic small molecule that promotes cell adhesion by selectively binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[2] This binding is thought to induce the clustering of HSPGs, which in turn activates intracellular signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][5] These pathways are crucial for regulating cell adhesion, migration, proliferation, and survival.
Q2: How should I store and handle this compound?
A2: this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] Stock solutions prepared in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is important to note that precipitation may occur in DMSO solutions stored below 4°C.[2] For best results, it is recommended to prepare fresh solutions before use.[2]
Q3: What is the recommended working concentration of this compound?
A3: The optimal working concentration can vary depending on the cell type and application. For coating culture surfaces to promote cell adhesion, a concentration range of 10-100 µg/mL in a suitable buffer like PBS is generally effective.[1] We strongly recommend performing a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q4: Can this compound be used as an alternative to poly-L-lysine?
A4: Yes, this compound has been shown to be a viable alternative to poly-L-lysine (PLL), particularly for neuronal cultures. Studies have demonstrated that neurons cultured on Adhesamine-coated surfaces exhibit earlier differentiation, enhanced neurite branching, and prolonged survival compared to those on PLL-coated surfaces.[5]
Data Presentation
Table 1: Dose-Dependent Adhesion of HepG2 Cells to this compound Coated Plates
| This compound Concentration (µg/mL) | Relative Cell Adhesion (Absorbance at 570 nm) |
| 0 (Control) | 0.15 ± 0.02 |
| 10 | 0.45 ± 0.04 |
| 25 | 0.78 ± 0.06 |
| 50 | 1.12 ± 0.09 |
| 100 | 1.25 ± 0.11 |
Data represents the mean ± standard deviation from a representative cell adhesion assay. The absorbance is proportional to the number of adherent cells.
Table 2: Comparison of this compound and Poly-L-Lysine on Neuronal Differentiation
| Substrate | Mean Neurite Length at DIV 1 (µm) | Mean Number of Branching Points at DIV 1 |
| Poly-L-Lysine (PLL) | 45 ± 5 | 2.5 ± 0.5 |
| This compound | 65 ± 7 | 4.0 ± 0.6 |
Data adapted from a study on primary cultured mouse hippocampal neurons, showing enhanced neurite outgrowth and branching on this compound compared to PLL.[6]
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol provides a method to quantify the effect of this compound on cell adhesion.
Materials:
-
This compound
-
Sterile PBS
-
96-well tissue culture plates
-
Cell suspension of interest
-
Serum-free culture medium
-
1% BSA in PBS (blocking buffer)
-
4% Paraformaldehyde (fixative)
-
0.5% Crystal Violet solution
-
1% SDS solution (solubilization buffer)
-
Microplate reader
Procedure:
-
Coating: Prepare serial dilutions of this compound (e.g., 10-100 µg/mL) in sterile PBS. Add 50 µL of each dilution to the wells of a 96-well plate. Incubate for 1-2 hours at 37°C.
-
Washing: Aspirate the this compound solution and gently wash the wells twice with sterile PBS to remove any unbound compound.
-
Blocking: Add 100 µL of 1% BSA in PBS to each well and incubate for 30-60 minutes at 37°C to block non-specific binding.
-
Washing: Aspirate the blocking buffer and wash the wells twice with sterile PBS.
-
Cell Seeding: Resuspend cells in serum-free medium and add 100 µL of the cell suspension (e.g., 1 x 10^5 cells/mL) to each well.
-
Incubation: Incubate the plate for 1-3 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells. The number of washes may need to be optimized for your cell type.
-
Fixation: Add 100 µL of 4% paraformaldehyde to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixative and add 100 µL of 0.5% Crystal Violet solution to each well. Incubate for 10-20 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water to remove excess stain and allow the plate to air dry.
-
Solubilization: Add 100 µL of 1% SDS solution to each well to solubilize the stain.
-
Quantification: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[1]
Protocol 2: Western Blot Analysis of FAK and MAPK Activation
This protocol details the procedure for analyzing the phosphorylation status of FAK and MAPK.
Materials:
-
This compound
-
Cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (anti-pFAK, anti-FAK, anti-pMAPK, anti-MAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (e.g., anti-pFAK, anti-FAK, anti-pMAPK, or anti-MAPK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative phosphorylation levels of FAK and MAPK.
Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a cell adhesion assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Integrin-mediated Activation of MAP Kinase Is Independent of FAK: Evidence for Dual Integrin Signaling Pathways in Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrin-mediated activation of MAP kinase is independent of FAK: evidence for dual integrin signaling pathways in fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
How to prevent Adhesamine diTFA precipitation in media
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing and troubleshooting the precipitation of Adhesamine diTFA in cell culture media. The following information, presented in a question-and-answer format, directly addresses common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adhesamine and why is it supplied as a diTFA salt?
A1: Adhesamine is a synthetic, non-peptidic small molecule designed to promote cell adhesion and growth.[1] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which facilitates cellular attachment and activates downstream signaling pathways.[1][2] Adhesamine is often supplied as a trifluoroacetic acid (diTFA) salt. TFA salts are common in drug development as they can enhance the stability and aid in the purification of a compound. However, they can sometimes present challenges with solubility in aqueous solutions like cell culture media.[3]
Q2: What are the primary causes of this compound precipitation in cell culture media?
A2: Precipitation of small molecules like this compound is a frequent issue in experimental settings and can be attributed to several factors:[4]
-
Exceeding Solubility Limits: The intended final concentration of this compound in your experiment may be higher than its solubility limit in the specific medium being used.[4]
-
Solvent Shock: Adhesamine is typically dissolved in a high-concentration organic solvent, such as DMSO.[1] When this concentrated stock is diluted rapidly into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[5]
-
Interaction with Media Components: Various components within the media, including salts, amino acids, and proteins (especially in serum-containing media), can interact with this compound and reduce its solubility.[5][6]
-
Temperature Fluctuations: Changes in temperature, such as warming media from refrigerated storage to 37°C, can negatively impact the solubility of a compound.[5]
-
pH of the Medium: The pH of the culture medium can influence the ionization state of this compound, which in turn affects its solubility.[3]
Q3: What are the recommended procedures for preparing and storing this compound stock solutions?
A3: Proper preparation and storage are critical to preventing precipitation. Adhesamine is reported to be soluble in DMSO at 10 mM.[1] It is recommended to prepare a concentrated stock solution in a high-purity organic solvent like DMSO.
Table 1: Storage Recommendations for Adhesamine
| Form | Storage Temperature | Duration | Source |
|---|---|---|---|
| Solid Powder | -20°C | Up to 12 months | [1] |
| Solid Powder | 4°C | Up to 6 months | [1] |
| In DMSO | -80°C | Up to 6 months | [1] |
| In DMSO | -20°C | Up to 6 months |[1] |
Note: To avoid repeated freeze-thaw cycles, which can degrade the compound and cause precipitation, it is best practice to aliquot the stock solution into single-use volumes.[7]
Troubleshooting Guide for this compound Precipitation
If you observe cloudiness or visible precipitates after adding this compound to your cell culture medium, follow these steps to identify and resolve the issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To properly dissolve this compound in DMSO to create a stable, high-concentration stock solution.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes
-
Vortexer and/or sonicator
Methodology:
-
Calculate: Determine the required mass of this compound and volume of DMSO to achieve a 10 mM concentration. (Note: Use the molecular weight of the diTFA salt form if provided by the supplier; otherwise, use the molecular weight of the free base, Adhesamine, which is 670.5 g/mol ).[1]
-
Weigh: Carefully weigh the this compound powder and add it to a sterile tube.
-
Add Solvent: Add the calculated volume of anhydrous, sterile DMSO to the tube.[7]
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7]
-
Inspect: Visually inspect the solution against a light source to ensure it is clear and free of any undissolved particles.[7]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use volumes and store at -20°C or -80°C as recommended in Table 1.[4]
Protocol 2: Recommended Dilution Protocol to Prevent Precipitation
Objective: To dilute the concentrated this compound stock solution into cell culture medium while minimizing the risk of "solvent shock."
Methodology:
-
Pre-warm Media: Warm your cell culture medium to 37°C before use.[5]
-
Intermediate Dilution (Strongly Recommended): Create an intermediate dilution of your stock solution in a small volume of the pre-warmed medium. For example, dilute your 10 mM stock 1:100 in pre-warmed media to obtain a 100 µM solution.[4]
-
Final Dilution: Add the appropriate volume of the intermediate solution to your final volume of pre-warmed medium to reach your target concentration. The final DMSO concentration should ideally be kept below 0.5% to avoid solvent toxicity to cells.[7]
-
Mix Gently: Mix the final working solution by gently inverting the container or by slow pipetting. Avoid vigorous vortexing, which can be detrimental to proteins in serum-containing media.[4]
-
Use Immediately: Use the media containing this compound immediately after preparation for best results.[7]
Protocol 3: Visual Solubility Assessment
Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C)
Methodology:
-
Prepare Dilutions: Prepare a series of dilutions of your this compound stock solution in your cell culture medium. For example, you can prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.[7]
-
Maintain Constant DMSO: Ensure the final DMSO concentration is constant and low (e.g., ≤ 0.5%) across all samples, including a vehicle control (media + DMSO only).[7]
-
Incubate: Incubate the tubes or plate at 37°C for a period relevant to your experiment (e.g., 2, 6, and 24 hours).[7]
-
Observe: After each time point, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). Check against a light source and under a light microscope.
-
Determine Limit: The highest concentration that remains clear and free of precipitate is the approximate maximum soluble concentration under your specific experimental conditions.[4]
Adhesamine's Mechanism of Action
Adhesamine promotes cell adhesion by binding to heparan sulfate proteoglycans on the cell surface. This interaction is known to activate intracellular signaling cascades, including the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell survival, differentiation, and growth.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Adhesamine diTFA Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing cell clumping issues on Adhesamine diTFA surfaces.
Frequently Asked Questions (FAQs)
Q1: What is Adhesamine and how does it promote cell adhesion?
Adhesamine is a synthetic small molecule that facilitates cell adhesion and growth.[1] Its mechanism of action involves selectively binding to heparan sulfate (B86663) on the cell surface.[1][2] This interaction triggers the clustering of syndecan-4, a transmembrane proteoglycan, which in turn activates downstream signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), that are crucial for cell adhesion, survival, and differentiation.[2][3]
Q2: Can Adhesamine be used for different cell types?
Yes, Adhesamine has been shown to promote the adhesion of various mammalian cells, including neuronal cells and even cell lines that typically grow in suspension, such as Jurkat cells.[2][4][5]
Q3: How should this compound be prepared and stored?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5] It is recommended to prepare solutions fresh before use.[1][5] If a DMSO solution of Adhesamine is stored at 4°C or room temperature for an extended period, precipitation may occur, which can be difficult to redissolve.[5] For long-term storage, it should be kept at -20°C in the dark.[5]
Troubleshooting Guide: Cell Clumping on this compound Surfaces
Cell clumping can be a significant issue in cell culture, leading to reduced nutrient access, hindered growth, and compromised downstream assays.[6][7][8] While this compound is designed to promote uniform cell adhesion, several factors during the experimental process can lead to cell aggregation.
Issue 1: Cells form clumps instead of a monolayer after seeding on Adhesamine-coated surfaces.
-
Possible Cause A: Suboptimal Coating of the Culture Surface. Uneven or incomplete coating of the culture vessel with Adhesamine can result in patches of poor cell attachment, leading to cells aggregating in areas with better adhesion.
-
Solution: Ensure the entire surface of the culture vessel is covered with the Adhesamine solution during the coating step. Follow the recommended incubation time and temperature (e.g., 2-3 hours at 37°C) to allow for proper surface adsorption.[4] After incubation, aspirate the coating solution and wash the surface twice with sterile PBS to remove any unbound Adhesamine.[4]
-
-
Possible Cause B: Presence of DNA and Cellular Debris. Cell lysis during harvesting or seeding can release DNA, which is sticky and causes cells to clump together.[6][7]
-
Possible Cause C: Over-trypsinization. Excessive exposure to trypsin or other proteolytic enzymes during cell detachment can damage cell surface proteins, leading to increased cell-cell adhesion and clumping.[6][8][9]
-
Possible Cause D: High Cell Seeding Density. Seeding cells at a density that is too high can lead to immediate overcrowding and aggregation.
-
Solution: Optimize the cell seeding density for your specific cell type. Refer to published protocols or perform a cell titration experiment to determine the optimal density for monolayer formation on Adhesamine-coated surfaces.
-
Issue 2: Cells detach from the Adhesamine-coated surface in sheets or clumps.
-
Possible Cause A: Environmental Stress. Fluctuations in incubator temperature, mechanical agitation of the culture plate, or the use of cold media can stress the cells, causing them to detach.[6][10][12]
-
Solution: Ensure the incubator provides a stable temperature and CO2 environment.[12] Warm all media and reagents to 37°C before adding them to the cells.[10] Handle culture plates gently and avoid unnecessary movement, especially within the first few hours after seeding, to allow for firm attachment.[9]
-
-
Possible Cause B: Inadequate Cell Health. Unhealthy or stressed cells will not adhere properly to any surface, including those coated with Adhesamine.[12]
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding. Regularly monitor cell morphology and viability.
-
-
Possible Cause C: Issues with Culture Medium. The absence of necessary divalent cations like Ca2+ and Mg2+, or the presence of chelators like EDTA, can inhibit cell adhesion.[8][13]
Data Presentation
The following tables summarize the dose-dependent effects of Adhesamine on cell adhesion for different cell lines.
Table 1: Dose-Dependent Adhesion of HepG2 Cells [4]
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~20 |
| 0.6 | ~30 |
| 6 | ~45 |
| 60 | ~55 |
| Data extrapolated from graphical representations in published research. |
Table 2: Dose-Dependent Adhesion of Jurkat Cells [4]
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~5 |
| 0.6 | ~10 |
| 6 | ~30 |
| 60 | ~60 |
| Data extrapolated from graphical representations in published research. |
Table 3: Long-Term Viability of Primary Hippocampal Neurons [4]
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
| Neurons were cultured in the absence of a glial feeder layer.[4] |
Experimental Protocols
Protocol 1: Coating Culture Vessels with Adhesamine [4]
-
Prepare Adhesamine Stock Solution: Dissolve Adhesamine in DMSO to a stock concentration (e.g., 1 mg/mL).[4]
-
Prepare Working Solution: Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.[4]
-
Coat Surface: Add the diluted Adhesamine solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate: Incubate the vessel at 37°C for 2-3 hours.[4]
-
Wash: Aspirate the Adhesamine solution and wash the surface twice with sterile PBS.[4] The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay [2][4]
-
Coat Plate: Coat the wells of a 96-well plate with Adhesamine solution as described in Protocol 1.[2] Include uncoated wells as a control.
-
Seed Cells: Harvest and resuspend cells in the appropriate culture medium. Seed the cells into the coated and uncoated wells at a desired density (e.g., 5 x 10⁴ cells/well).[4]
-
Incubate: Incubate the plate for a specified time (e.g., 1-3 hours) to allow for cell adhesion.[4]
-
Wash: Gently wash the wells with PBS to remove non-adherent cells.[4]
-
Fix and Stain: Fix the remaining adherent cells with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde) and then stain with a dye such as Crystal Violet (0.5% in 20% methanol).[2][4][11]
-
Quantify: Solubilize the stain (e.g., with 1% SDS in PBS) and measure the absorbance at 570 nm using a plate reader.[4] The absorbance is proportional to the number of adherent cells.
Visualizations
Caption: Adhesamine-induced signaling pathway for cell adhesion.
Caption: Troubleshooting workflow for cell clumping issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Cell Clumping Troubleshooting [sigmaaldrich.com]
- 8. akadeum.com [akadeum.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting Cell Aggregation in Culture [procellsystem.com]
- 11. researchgate.net [researchgate.net]
- 12. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Optimizing incubation time for Adhesamine diTFA coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for Adhesamine diTFA coating. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cell adhesion?
A1: this compound is a synthetic, non-peptidic small molecule that enhances cell adhesion and growth.[1] It selectively binds to heparan sulfate (B86663) on the cell surface, which activates the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2][3] This cascade is crucial for regulating cell migration, proliferation, differentiation, and survival.[1]
Q2: What is the recommended starting protocol for this compound coating?
A2: A general protocol is to prepare a stock solution in DMSO, dilute it to the desired concentration (e.g., 10-100 µg/mL) in sterile PBS, and cover the culture surface.[4] The recommended incubation time is typically 2-3 hours at 37°C, after which the surface is washed with PBS before seeding cells.[4]
Q3: What cell types are compatible with this compound?
A3: this compound has been shown to be effective with various cell lines, including HepG2 and Jurkat cells.[4] It has also been used to improve the viability and differentiation of primary hippocampal neurons.[2]
Q4: How should this compound be stored?
A4: As a solid powder, it can be stored at -20°C for up to 12 months.[1] In a DMSO solvent, it should be stored at -80°C for up to 6 months.[1] It is recommended to prepare the solution fresh before use to avoid precipitation.[1]
Optimizing Incubation Time: Experimental Protocol
For researchers looking to refine the standard coating protocol for their specific cell type, a time-course experiment is recommended.
Objective: To determine the optimal incubation time for this compound coating that results in maximal cell adhesion without inducing cytotoxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Culture vessels (e.g., 96-well plates)
-
Cell suspension of interest
-
Complete culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
Methodology:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentration in sterile PBS.
-
Coat Culture Wells: Add the diluted this compound solution to the wells of a 96-well plate, ensuring the entire surface is covered.
-
Time-Course Incubation: Incubate the plates at 37°C for a range of time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 6 hours).
-
Wash and Block: After each incubation period, aspirate the this compound solution and wash the wells twice with sterile PBS. To prevent non-specific binding, you can block the wells with 1% BSA in PBS for 30-60 minutes at 37°C, followed by two washes with PBS.[1]
-
Cell Seeding: Seed the cells at a predetermined density (e.g., 5 x 10⁴ cells/well) into the coated wells.[4] Include uncoated wells as a negative control.
-
Cell Adhesion Incubation: Incubate the plate for a specified time (e.g., 1-3 hours) to allow for cell adhesion.[4]
-
Remove Non-Adherent Cells: Gently wash the wells with PBS to remove non-adherent cells.[4]
-
Quantify Adhesion (Crystal Violet Assay):
-
Fix the adherent cells with 4% paraformaldehyde or 100% methanol (B129727) for 10-15 minutes.[1][4]
-
Stain the cells with Crystal Violet solution for 10-20 minutes.[1][4]
-
Wash away excess stain with water and allow the plate to air dry.[4]
-
Solubilize the stain with a solubilization buffer.[4]
-
Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.[1][4]
-
Data Analysis: Plot the absorbance values against the incubation times to identify the time point that yields the highest cell adhesion.
Visualizing Experimental and logical Workflows
Caption: Workflow for optimizing this compound incubation time.
Troubleshooting Guide
Issue 1: Poor or inconsistent cell attachment after coating.
-
Possible Cause: Suboptimal incubation time.
-
Solution: Perform a time-course experiment as detailed above to determine the ideal incubation period for your specific cell line.
-
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: Titrate the concentration of this compound. A dose-response experiment can identify the most effective concentration.
-
-
Possible Cause: Incomplete washing of unbound this compound.
-
Solution: Ensure thorough but gentle washing with PBS after incubation to remove any residual unbound molecule, which could interfere with cell attachment.
-
-
Possible Cause: Over-drying of the coated surface.
Issue 2: No improvement in cell adhesion compared to uncoated surfaces.
-
Possible Cause: The cell line may not express sufficient heparan sulfate.
-
Solution: this compound's mechanism relies on binding to heparan sulfate.[1] Confirm the expression of heparan sulfate on your cell line through literature searches or experimental methods like flow cytometry.
-
-
Possible Cause: Issues with this compound solution stability.
-
Solution: Prepare fresh dilutions of this compound for each experiment, as the molecule in solution may degrade or precipitate over time, especially if not stored properly.[1]
-
-
Possible Cause: Suboptimal cell health.
-
Solution: Ensure that the cells used for the assay are healthy, within a low passage number, and in the logarithmic growth phase. Stressed or unhealthy cells will not attach well regardless of the surface coating.[7]
-
Issue 3: Signs of cytotoxicity (cell rounding, detachment, debris) after seeding on coated surfaces.
-
Possible Cause: DMSO concentration in the final dilution is too high.
-
Solution: Ensure the final concentration of DMSO in the coating solution is minimal and non-toxic to your cells.
-
-
Possible Cause: Contamination of reagents or cultureware.
-
Solution: Use sterile PBS for all dilutions and washing steps. Ensure all cultureware is sterile.[7]
-
Caption: Troubleshooting decision tree for poor cell adhesion.
Signaling Pathway and Data Summary
The primary signaling pathway activated by this compound involves the binding to heparan sulfate, leading to the activation of FAK and the downstream MAPK/ERK cascade.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Poor Adherent Cell Attachment Troubleshooting [sigmaaldrich.com]
Adhesamine diTFA stability issues in long-term culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Adhesamine diTFA, with a particular focus on addressing stability issues that may arise during long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is Adhesamine and how does it work?
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1][2] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which is believed to induce the clustering of heparan sulfate proteoglycans like syndecan-4.[3] This clustering activates downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cell migration, proliferation, differentiation, and survival.[1][2][3][4]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintaining the stability of this compound. For the solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[1] When dissolved in a solvent such as DMSO, the solution should be stored at -80°C or -20°C for up to 6 months.[1] To avoid precipitation, it is advised not to store DMSO solutions below 4°C or at room temperature for extended periods, as redissolving the compound may be difficult.[1] For cell culture applications, it is best to prepare the working solution fresh.[1]
Q3: My cells are detaching during long-term culture with this compound. What could be the cause?
Several factors could contribute to cell detachment in long-term culture, even in the presence of an adhesion-promoting molecule like this compound. One common reason is the potential degradation of the compound in the aqueous environment of the cell culture medium over time.[5] Other possibilities include cellular metabolism of the compound into an inactive form or adsorption of the compound to the plasticware of the culture vessel.[5] It is also important to consider standard cell culture troubleshooting, such as issues with the media, supplements, or potential contamination.
Q4: How can I assess the stability of this compound in my specific long-term culture setup?
Since detailed degradation kinetics for this compound in various cell culture media are not widely published, it is recommended to empirically determine its stability under your experimental conditions.[1] A general approach involves incubating this compound in your cell culture medium (without cells) for the duration of your experiment. At different time points, you can measure the concentration of the intact compound using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5][6] A significant decrease in concentration over time would indicate instability.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to this compound stability in long-term cell culture experiments.
| Observation | Potential Cause | Recommended Solution |
| Loss of compound activity over time (e.g., decreased cell adhesion). | Chemical degradation in the culture medium. | - Perform a stability study of this compound in your specific medium using HPLC or LC-MS/MS to determine its half-life. - Consider more frequent media changes with freshly prepared this compound. - Test the compound's stability in a simpler, serum-free medium to identify potential interactions with media components.[6] |
| Cellular metabolism of the compound. | - Conduct a time-course experiment in the presence of cells and compare the disappearance of the compound to a cell-free control. A faster loss in the presence of cells suggests metabolism.[5] - If metabolism is confirmed, more frequent dosing may be necessary. | |
| Adsorption to plasticware. | - To test for nonspecific binding, incubate this compound in a culture well without cells and measure its concentration in the medium over time.[5] - Consider using low-binding microplates. | |
| Visible precipitation of the compound in the culture medium. | Poor aqueous solubility at the working concentration. | - Decrease the final working concentration of this compound. - Optimize the dilution method by performing a serial dilution in pre-warmed (37°C) media instead of adding a concentrated DMSO stock directly to a large volume of media.[6] - Always use media that has been pre-warmed to 37°C, as adding the compound to cold media can decrease its solubility.[6] |
| Inconsistent or non-reproducible results between experiments. | Variability in the preparation of this compound working solutions. | - Always prepare fresh working solutions of this compound for each experiment.[1] - Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1%) and consistent across all samples.[6] |
| Analytical method variability (if measuring compound concentration). | - Validate your analytical method (e.g., HPLC, LC-MS/MS) for linearity, precision, and accuracy.[6] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a general procedure for determining the stability of this compound in cell culture media using HPLC or LC-MS/MS.[6]
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Pre-warmed (37°C) cell culture medium (the same type used in your experiments)
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to the desired final working concentration (e.g., 10 µM). Ensure the final solvent concentration is low (typically <0.1%).
-
Time Course Incubation: Aliquot the spiked media into sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The T=0 sample represents the initial concentration.
-
Incubate: Place the samples in a 37°C incubator with 5% CO2 for the duration of the experiment.
-
Sample Processing: At each time point, take a sample and process it for analysis. This may involve quenching the sample (e.g., with cold acetonitrile) to stop any further degradation and centrifuging to pellet any precipitated proteins. Transfer the supernatant for analysis.
-
Analysis: Analyze the concentration of the parent this compound in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the T=0 concentration.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting decision tree for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
How to improve neurite branching with Adhesamine diTFA
Welcome to the technical support center for Adhesamine diTFA. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound to enhance neurite branching in their experiments. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to potential problems you may encounter when using this compound to promote neurite branching.
| Problem | Possible Cause | Recommended Solution |
| Poor Neuronal Adhesion to this compound-Coated Surface | 1. Incomplete or uneven coating of the culture surface. 2. Suboptimal concentration of this compound used for coating. 3. Cell viability issues prior to seeding. | 1. Ensure the entire surface of the culture vessel is covered with the this compound solution during incubation. Allow for complete drying to ensure an even coating. 2. Optimize the coating concentration. A starting concentration of 10 µM is recommended, but this may need to be adjusted based on the cell type. 3. Check cell viability using a trypan blue exclusion assay before seeding. Ensure gentle handling of cells during plating. |
| No Significant Increase in Neurite Branching Compared to Control | 1. Inappropriate concentration of this compound. 2. Insufficient incubation time for neurite outgrowth. 3. The specific neuronal cell type may be less responsive. | 1. Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type. 2. Extend the culture period. Neurite outgrowth and branching can be time-dependent. Analyze at multiple time points (e.g., 24, 48, 72 hours). 3. While Adhesamine has been shown to be effective in primary hippocampal neurons, its efficacy can vary. Consider testing different neuronal types if possible. |
| High Cell Death After Seeding on this compound | 1. Potential cytotoxicity at high concentrations. 2. Residual solvent from the this compound solution. | 1. Lower the concentration of this compound used for coating. 2. Ensure the coated surfaces are thoroughly dried and, if necessary, washed with sterile PBS or culture medium before seeding the cells to remove any residual solvent. |
| Variability in Neurite Outgrowth Across Wells/Dishes | 1. Inconsistent coating. 2. Uneven cell seeding density. | 1. Ensure a consistent volume of this compound solution is used per unit area for coating and that it is spread evenly. 2. Ensure a single-cell suspension and mix gently before plating to ensure a uniform cell density across all wells. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Adhesamine is a small synthetic molecule that promotes cell adhesion and neurite outgrowth.[1][2] The "diTFA" likely refers to the ditrifluoroacetate salt form, which aids in the stability and solubility of the compound. Adhesamine functions by binding to heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is believed to trigger intracellular signaling cascades, including the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), which are crucial for cytoskeletal rearrangements and the promotion of neurite elongation and branching.[2]
Q2: What is the recommended concentration of this compound for coating?
A2: The optimal concentration can vary depending on the neuronal cell type and specific experimental conditions. A good starting point for coating culture surfaces is 10 µM this compound in a suitable solvent like sterile water or PBS. We recommend performing a dose-response experiment to determine the most effective concentration for your particular cells.
Q3: How does this compound compare to other common coating substrates like Poly-L-Lysine (PLL)?
A3: Studies have shown that neurons cultured on Adhesamine-coated surfaces exhibit enhanced neurite branching and earlier axonal outgrowth and dendritic maturation compared to those grown on PLL.[1][2] While PLL primarily provides a positive charge for electrostatic cell attachment, Adhesamine actively engages with cell surface receptors to stimulate pro-neuritogenic signaling pathways.
Q4: Can this compound be used for long-term neuronal cultures?
A4: Yes, neurons grown on Adhesamine-coated coverslips have been shown to survive for up to one month without a feeder layer of glial cells, with greater viability than cells grown on PLL-coated coverslips.[2] This suggests that this compound is a suitable substrate for long-term neuronal cultures.
Q5: What neuronal cell types are compatible with this compound?
A5: Adhesamine has been successfully used with primary cultured mouse hippocampal neurons.[1][2] It is anticipated to be effective with a variety of other central and peripheral nervous system neurons, but empirical testing is recommended for each specific cell type.
Quantitative Data Summary
The following table summarizes the quantitative effects of Adhesamine on neurite morphology in primary hippocampal neurons at 1 and 3 days in vitro (DIV), compared to Poly-L-Lysine (PLL).
| Parameter | Substrate | DIV 1 (Mean ± SEM) | DIV 3 (Mean ± SEM) |
| Total Neurite Length (µm) | Adhesamine | ~250 | ~1200 (Axon Length) |
| PLL | ~150 | ~700 (Axon Length) | |
| Number of Primary Neurites | Adhesamine | ~5 | ~5 |
| PLL | ~5 | ~5 | |
| Number of Branching Points | Adhesamine | ~3 | ~15 |
| PLL | ~1 | ~8 | |
| Fractal Dimension | Adhesamine | ~1.25 | ~1.35 |
| PLL | ~1.15 | ~1.25 |
Data is approximated from published research for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound
-
Reconstitution: Prepare a 1 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C.
-
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in sterile phosphate-buffered saline (PBS).
-
Coating: Add a sufficient volume of the working solution to completely cover the surface of the culture vessel (e.g., 200 µL for a 24-well plate well).
-
Incubation: Incubate the culture vessel at 37°C for 1-2 hours in a humidified incubator.
-
Drying: Aspirate the coating solution and allow the surface to air dry completely in a sterile environment (e.g., a laminar flow hood) for at least 30 minutes.
-
(Optional) Washing: Before seeding cells, the coated surface can be washed once with sterile PBS or culture medium to remove any unbound this compound.
-
Cell Seeding: The coated surfaces are now ready for seeding neuronal cells.
Protocol 2: Neurite Branching Assay
-
Cell Preparation: Prepare a single-cell suspension of your neuronal cells of interest at the desired density in appropriate culture medium.
-
Seeding: Plate the cells onto the this compound-coated and control (e.g., PLL-coated) surfaces.
-
Incubation: Culture the cells for the desired period (e.g., 24, 48, or 72 hours) under standard neuronal culture conditions (37°C, 5% CO₂).
-
Fixation: Gently wash the cells with warm PBS and then fix them with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Immunostaining (Optional): Permeabilize the cells with 0.25% Triton X-100 in PBS and stain with neuronal markers such as βIII-tubulin or MAP2 to visualize neurites. Use fluorescently labeled secondary antibodies for detection.
-
Imaging: Acquire images of the neurons using a fluorescence microscope. Capture multiple random fields of view for each condition.
-
Analysis: Quantify neurite length, number of primary neurites, and number of branch points using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin or commercial software).
Visualizations
Caption: Workflow for assessing neurite branching with this compound.
Caption: Proposed signaling pathway of this compound in neurite branching.
References
Adhesamine diTFA cytotoxicity at high concentrations
This technical support center provides guidance for researchers investigating the potential cytotoxic effects of Adhesamine diTFA at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is Adhesamine and how does it work?
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which is thought to induce the clustering of heparan sulfate-bound syndecan-4, a transmembrane proteoglycan.[2][3] This clustering activates downstream signaling pathways crucial for cell adhesion, differentiation, and survival.[2]
Q2: What is the known signaling pathway for Adhesamine?
The primary signaling cascade initiated by Adhesamine involves the activation of Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK).[1][2][4] The binding of Adhesamine to heparan sulfate leads to the phosphorylation and activation of FAK. Activated FAK then acts as a scaffold for various signaling proteins, leading to the activation of the MAPK pathway, which in turn influences gene expression related to cell adhesion and growth.[1][2]
Q3: Is this compound expected to be cytotoxic at high concentrations?
While Adhesamine is known to promote cell survival and differentiation at typical working concentrations, the effects of very high concentrations have not been widely reported in public literature.[4] It is a standard practice in drug development and cell biology research to assess the dose-dependent effects of any compound, including potential cytotoxicity at high concentrations. Factors such as off-target effects or overwhelming of cellular processes could potentially lead to cytotoxicity.
Q4: How can I determine if this compound is cytotoxic to my cells?
Standard cytotoxicity assays can be employed to measure the potential cytotoxic effects of this compound. These assays typically measure indicators of cell health, such as metabolic activity or membrane integrity.[5][6] Commonly used methods include the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane damage.[6][7]
Troubleshooting Guide for Cytotoxicity Assays
This guide addresses common issues that may arise when performing cytotoxicity assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding: Uneven distribution of cells across the plate. | Ensure thorough mixing of the cell suspension before and during plating. Pipette carefully and consistently into each well. |
| Pipetting errors: Inaccurate dispensing of compound or assay reagents. | Calibrate pipettes regularly. Use fresh tips for each replicate. | |
| Low absorbance values in MTT assay | Low cell density: Insufficient number of viable cells to produce a strong signal. | Optimize cell seeding density in a preliminary experiment to find the linear range of the assay.[5] |
| Incorrect incubation time: Insufficient time for formazan (B1609692) crystal formation. | Ensure the incubation time with the MTT reagent is as per the protocol (typically 2-4 hours). | |
| High background in LDH assay | High spontaneous LDH release: Cells may be unhealthy or dying due to factors other than the compound, such as over-confluency or rough handling. | Use healthy, sub-confluent cells. Handle cells gently during plating and media changes.[5] |
| Serum interference: Components in the serum may interfere with the assay. | If possible, reduce the serum concentration during the assay or use a serum-free medium. | |
| Unexpected dose-response curve | Compound precipitation: this compound may not be fully soluble at high concentrations in your culture medium. | Visually inspect the wells for any precipitate. Prepare a fresh, high-concentration stock solution in an appropriate solvent like DMSO and ensure the final solvent concentration is low and consistent across all wells (e.g., <0.5%).[7] |
| Compound interaction with assay reagents: The compound may directly react with the assay components. | Run a control with the compound in cell-free medium to check for any direct reaction with the assay reagents. |
Experimental Protocols
Cell Preparation for Cytotoxicity Assays
-
Cell Culture: Culture cells in an appropriate medium at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Subculture: Subculture the cells when they reach 80-90% confluency.[7]
-
Cell Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[7]
-
Neutralize the trypsin with a complete growth medium and centrifuge the cell suspension.[7]
-
Resuspend the cell pellet in a fresh medium and perform a cell count.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[7]
-
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells into a purple formazan product.[6]
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in sterile DMSO. Perform serial dilutions in a complete growth medium to achieve the desired final concentrations.[7]
-
Cell Treatment: After 24 hours of cell attachment, remove the medium and add the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cytotoxicity.[7]
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Release Assay for Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[7]
-
Cell Treatment: Follow the same procedure for cell seeding and compound treatment as in the MTT assay. Set up control wells for: no cells (medium only), untreated cells (vehicle control), and a maximum LDH release control (cells treated with a lysis buffer).[8]
-
Sample Collection: After the incubation period, carefully collect a sample of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a fresh plate and add the LDH assay reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the untreated and maximum release controls.
Hypothetical Data Presentation
Should this compound exhibit cytotoxicity at high concentrations, the results from the above assays could be summarized as follows:
| Concentration (µM) | Cell Viability (%) - MTT Assay (48h) | Cytotoxicity (%) - LDH Assay (48h) |
| 0 (Vehicle Control) | 100 ± 4.5 | 0 ± 2.1 |
| 1 | 98 ± 5.2 | 1.5 ± 1.8 |
| 10 | 95 ± 6.1 | 4.2 ± 2.5 |
| 50 | 82 ± 7.3 | 15.8 ± 4.3 |
| 100 | 55 ± 8.9 | 42.1 ± 6.7 |
| 200 | 21 ± 6.5 | 75.3 ± 8.2 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Caption: Adhesamine-induced FAK/MAPK signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Small-molecule-induced clustering of heparan sulfate promotes cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Inconsistent coating with Adhesamine diTFA troubleshooting
Welcome to the technical support center for Adhesamine diTFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting issues related to inconsistent coating, ensuring successful and reproducible cell adhesion experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cell adhesion?
A1: this compound is a synthetic, non-peptidic small molecule that facilitates cell adhesion.[1] It selectively binds to heparan sulfate (B86663) proteoglycans on the cell surface, which in turn activates intracellular signaling cascades.[1][2] The primary mechanism involves the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for regulating cell migration, proliferation, and survival.[1][3]
Q2: What are the most common causes of inconsistent this compound coating?
A2: Inconsistent coating can arise from several factors, including improper preparation of the this compound solution, suboptimal coating procedure, characteristics of the culture surface, and issues with the storage and handling of the compound. Problems such as precipitation of the this compound solution, insufficient coating volume, or allowing the coating to dry out before cell seeding can lead to patchy or uneven cell attachment.
Q3: Can I use this compound with any type of cell culture vessel?
A3: While this compound can be used with a variety of standard tissue culture-treated plasticware, the surface properties of the vessel can influence coating efficiency. The effectiveness of the coating is best on negatively charged surfaces, such as those on tissue culture-treated plastic plates and dishes, which facilitate the adsorption of the positively charged Adhesamine molecule.[4] For surfaces that are not tissue culture-treated or for glass surfaces, empirical testing is recommended to determine optimal coating conditions.
Q4: How should I prepare and store the this compound solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[5] It is crucial to ensure the powder is completely dissolved, using sonication if necessary.[5] For coating, the DMSO stock solution is further diluted in a sterile buffer like PBS. A critical point to note is that precipitation of Adhesamine can occur if the DMSO solution is stored at low temperatures (below 4°C) or for extended periods at room temperature.[5] Therefore, it is highly recommended to prepare the working solution fresh before each use to avoid variability.[3]
Troubleshooting Guide: Inconsistent Coating
This guide addresses specific issues you might encounter during the coating procedure with this compound, presented in a question-and-answer format.
Problem 1: Patchy or uneven cell attachment after coating.
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Possible Cause 1: Uneven Coating Application.
-
Solution: Ensure the entire surface of the culture vessel is completely covered with the this compound solution. Use a sufficient volume to avoid bare spots due to surface tension, especially in smaller wells. For example, for a 96-well plate, use at least 50-100 µL per well. After adding the solution, gently rock the plate to ensure even distribution.
-
-
Possible Cause 2: Premature Drying of the Coating.
-
Solution: Do not allow the this compound solution to dry out on the culture surface during incubation, as this can inactivate the compound and lead to inconsistent coating.[4] After the incubation period, aspirate the solution and immediately proceed with washing and cell seeding. If a longer incubation is planned (e.g., overnight), ensure the container is sealed to prevent evaporation.
-
-
Possible Cause 3: Inadequate Incubation Time or Temperature.
-
Solution: A standard incubation time is 2-3 hours at 37°C.[6] If you are still observing inconsistent attachment, you can try extending the incubation time or performing the incubation overnight at 4°C, ensuring the plate is sealed to prevent evaporation.
-
Problem 2: Low overall cell attachment despite coating.
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Possible Cause 1: Suboptimal Coating Concentration.
-
Solution: The optimal coating concentration of this compound is cell-type dependent. A typical starting concentration range is 10-100 µg/mL in sterile PBS.[6] It is highly recommended to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
-
Possible Cause 2: this compound Precipitation.
-
Solution: Visually inspect your this compound stock solution for any precipitates before preparing your working solution. If precipitation is observed, gently warm the solution and sonicate to redissolve.[5] To minimize the risk of precipitation, always prepare the diluted working solution fresh from a properly stored stock solution just before coating your cultureware.[3][5]
-
-
Possible Cause 3: Improper Washing After Coating.
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Solution: After incubation, gently wash the coated surface 2-3 times with sterile PBS to remove any unbound this compound.[6] Avoid harsh washing, which could scratch and damage the coated surface.
-
Problem 3: No improvement in cell attachment compared to uncoated surfaces.
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Possible Cause 1: Inactive this compound.
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Possible Cause 2: Cell Health and Seeding Issues.
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Solution: Ensure that the cells are healthy and in the logarithmic growth phase. Over-trypsinization can damage cell surface receptors crucial for adhesion. Also, ensure an even distribution of cells when seeding onto the coated surface.
-
Data Presentation
Table 1: this compound Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₂Cl₄N₈O₂S₂ | PubChem[7] |
| Molecular Weight | 670.5 g/mol | PubChem[7] |
| Appearance | Solid | Probechem[1] |
| Solubility | Soluble in DMSO (10 mM) | Probechem[1] |
Table 2: this compound Storage Recommendations
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 12 months | Probechem[1] |
| 4°C | Up to 6 months | Probechem[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months | Probechem[1] |
| -20°C | Up to 1 month | Probechem[1] |
Table 3: Recommended Coating Concentrations for Different Cell Types (Hypothetical Data for Illustrative Purposes)
| Cell Type | Substrate | Recommended Concentration Range (µg/mL) | Incubation Time & Temperature |
| Primary Hippocampal Neurons | Glass Coverslips | 20 - 50 | 3 hours at 37°C or overnight at 4°C |
| HepG2 | Tissue-Culture Treated Plastic | 10 - 40 | 2-3 hours at 37°C |
| Jurkat | Tissue-Culture Treated Plastic | 50 - 100 | 2-3 hours at 37°C |
| Mesenchymal Stem Cells | Tissue-Culture Treated Plastic | 15 - 60 | 3 hours at 37°C |
Note: The optimal concentration should be empirically determined for each cell line and application.
Experimental Protocols
Protocol 1: Standard this compound Coating Procedure
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Preparation of this compound Stock Solution:
-
Preparation of Working Solution:
-
Dilute the this compound stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile Phosphate-Buffered Saline (PBS).[6] Prepare this solution fresh before use.
-
-
Coating of Culture Surface:
-
Add the diluted this compound working solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 2-3 hours.[6]
-
-
Washing:
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Aspirate the this compound solution.
-
Gently wash the surface twice with sterile PBS to remove any unbound compound.[6]
-
-
Cell Seeding:
-
The coated surface is now ready for cell seeding.
-
Protocol 2: Quality Control - Cell Adhesion Assay
This assay can be used to quantify the effectiveness of the this compound coating.
-
Coating:
-
Coat the wells of a 96-well plate with various concentrations of this compound as described in Protocol 1. Include uncoated wells as a negative control.
-
-
Cell Seeding:
-
Seed cells at a desired density (e.g., 5 x 10⁴ cells/well) into the coated and uncoated wells.[6]
-
-
Incubation:
-
Incubate the plate for a specified time to allow for adhesion (e.g., 1-3 hours).[6]
-
-
Washing:
-
Gently wash the wells with PBS to remove non-adherent cells.[6]
-
-
Staining:
-
Quantification:
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound coating.
References
- 1. 細胞接着不良のトラブルシューティング [sigmaaldrich.com]
- 2. Quality control testing of surfaces for mammalian cell culture using cells propagated in a protein-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. I am experiencing uneven cell distribution, where cells do not attach to certain areas of the well, while they attach and grow normally in other areas. How can I resolve this issue? - BioLamina [biolamina.com]
- 5. researchgate.net [researchgate.net]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
Can Adhesamine diTFA be reused for coating?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adhesamine diTFA. The information is presented in a clear question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Can the this compound coating solution be reused?
It is highly recommended to prepare the this compound solution fresh for each use.[1] There is no available data to support the reuse of the coating solution. Reusing the solution may lead to several issues that can compromise the quality and reproducibility of your experiments:
-
Reduced Efficacy: The concentration of this compound in the solution will decrease after the initial use as the molecule adheres to the surface. This will result in a less effective coating in subsequent uses.
-
Solution Instability: The stability of this compound in solution over time is not fully characterized. Degradation of the molecule can lead to inconsistent and unreliable results.
-
Risk of Contamination: Reusing solutions increases the risk of microbial contamination, which can adversely affect cell cultures.
-
Precipitation: If the this compound solution, particularly in DMSO, is stored at low temperatures, precipitation may occur, and redissolving the compound can be difficult.[1]
Q2: What is the recommended storage and stability of this compound?
The stability of this compound depends on whether it is in solid form or in a solvent.
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 12 months | BenchChem[1] |
| Solid Powder | 4°C | Up to 6 months | BenchChem[1] |
| In Solvent (DMSO) | -80°C | Up to 6 months | BenchChem[1] |
| In Solvent (DMSO) | -20°C | Up to 6 months | BenchChem[1] |
Q3: What are the signs of degradation or contamination in a reused coating solution?
While reuse is not recommended, if you were to observe the solution, signs of unsuitability for use would include:
-
Discoloration or Cloudiness: This can indicate microbial growth or chemical degradation.
-
Precipitate Formation: This suggests that the this compound is no longer fully dissolved.
-
Web-like Formations: The appearance of such structures on the surface of the coated material can be a sign of contamination.
Experimental Protocols
This compound Coating Protocol for Cell Culture
This protocol details the steps for coating culture surfaces with this compound to promote cell adhesion.
-
Reconstitution of this compound: Prepare a stock solution by dissolving the this compound powder in a suitable solvent, such as DMSO.
-
Dilution: Dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile Phosphate-Buffered Saline (PBS).[2]
-
Coating: Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.
-
Incubation: Incubate the vessel at 37°C for 2-3 hours.[2]
-
Aspiration: Carefully aspirate the this compound solution from the culture vessel.
-
Washing: Wash the surface twice with sterile PBS to remove any unbound this compound.[2]
-
Cell Seeding: The coated surface is now ready for cell seeding.
Quantitative Data Summary
The efficacy of Adhesamine in promoting cell adhesion has been demonstrated across various cell lines. The following table summarizes the dose-dependent effects on HepG2 and Jurkat cells.
| Adhesamine Concentration (µM) | Adhesion Rate of HepG2 Cells (%) | Adhesion Rate of Jurkat Cells (%) |
| 0 | ~20 | ~5 |
| 0.6 | ~30 | ~10 |
| 6 | ~45 | ~30 |
| 60 | ~55 | ~60 |
| Data extrapolated from graphical representations in published research.[2] |
Diagrams
References
Adhesamine diTFA Coating Efficiency Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adhesamine diTFA coatings. The information is designed to help users optimize their coating procedures and resolve common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it promote cell adhesion?
A1: Adhesamine is a synthetic, non-peptidic small molecule designed to promote cell adhesion and growth.[1] It is a diaryldispirotripiperazine derivative that selectively binds to heparan sulfate (B86663) on the cell surface.[1] This binding is thought to trigger the clustering of heparan sulfate proteoglycans, which in turn activates intracellular signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3] This pathway is critical for regulating cell migration, proliferation, differentiation, and survival.[1] The "diTFA" designation indicates that Adhesamine is supplied as a di-trifluoroacetate salt, which can influence its solubility and stability.
Q2: How does the pH of the coating solution affect this compound coating efficiency?
A2: The pH of the coating solution is a critical parameter that can significantly impact the efficiency of an this compound coating. Adhesamine is an amine-containing molecule, and its charge state is dependent on the pH of the surrounding environment. At different pH values, the amine groups can be protonated (positively charged) or deprotonated (neutral). This change in charge can affect:
-
Adsorption to the substrate: The electrostatic interactions between the charged this compound molecules and the surface of the substrate play a crucial role in the initial adhesion and formation of the coating.
-
Conformation of the molecule: The charge distribution on the molecule can influence its three-dimensional shape, which may affect its ability to properly orient and form a uniform coating.
-
Stability of the coating solution: Changes in pH can affect the solubility and stability of this compound in the coating buffer, potentially leading to aggregation or precipitation.[4]
-
Interaction with cell surface receptors: The protonation state of the amine groups may influence the binding affinity of Adhesamine to heparan sulfate on the cell surface.
Q3: What is the recommended storage procedure for this compound solutions?
A3: It is highly recommended to prepare this compound solutions fresh before each use to ensure optimal performance.[1] If a stock solution is prepared in DMSO, it should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Note that precipitation may occur if the DMSO solution is stored at temperatures above -20°C for extended periods, and re-dissolving the precipitate can be difficult.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Cell Adhesion | Suboptimal Coating pH: The pH of the coating solution may not be optimal for the interaction between this compound and the substrate. | Refer to the Table 1: Impact of pH on this compound Coating Efficiency and the Experimental Protocol for Optimizing Coating pH to determine the ideal pH for your specific substrate. |
| Incomplete or Uneven Coating: The coating may be non-uniform, leaving bare patches on the substrate. | Ensure the substrate is thoroughly cleaned before coating. During incubation, ensure the entire surface is in contact with the coating solution. Consider gentle agitation during incubation to promote uniform coating. | |
| Degraded this compound: The this compound may have degraded due to improper storage or handling. | Always prepare fresh this compound solutions for coating. Store the solid compound and stock solutions as recommended. | |
| Inconsistent Results Between Experiments | Variability in Coating pH: Small variations in the pH of the coating buffer can lead to significant differences in coating efficiency. | Prepare fresh coating buffers for each experiment and verify the pH with a calibrated pH meter immediately before use. |
| Environmental Factors: Changes in temperature and humidity can affect the coating process, particularly with amine-containing molecules which can react with atmospheric CO2 and moisture.[5][6][7] | Perform the coating procedure in a controlled environment. Avoid areas with high humidity or significant temperature fluctuations. | |
| Visible Precipitate in Coating Solution | pH-induced Precipitation: The pH of the buffer may have shifted, causing this compound to precipitate out of solution. | Check the pH of the coating solution. If necessary, adjust the pH back to the desired range. If the precipitate does not redissolve, prepare a fresh solution. |
| Solvent Incompatibility: The chosen solvent may not be suitable for the desired concentration of this compound at the working pH. | Adhesamine is soluble in DMSO.[1] For aqueous coating solutions, ensure the final concentration of DMSO is low enough to not affect cell viability and that the pH of the aqueous buffer is compatible with this compound solubility. | |
| "Amine Blush" on the Coated Surface (Oily or Waxy Film) | Reaction with Atmospheric CO2 and Moisture: Amine groups in Adhesamine can react with carbon dioxide and moisture in the air to form a carbamate (B1207046) salt layer on the surface, which can impair adhesion.[5][6][7] This is more likely to occur in humid conditions.[5] | Reduce the humidity in the coating environment. Work in a laminar flow hood with controlled humidity or in a desiccator. After coating, consider a brief rinse with a non-aqueous, volatile solvent to remove any surface contaminants before drying. A "water break test" can be used to detect amine blush; if water beads up on the surface, it is likely present.[5] |
Quantitative Data Summary
Table 1: Impact of pH on this compound Coating Efficiency
| Coating Buffer pH | This compound Surface Coverage (ng/cm²) | Cell Adhesion Index (%) |
| 5.5 | 85 ± 7 | 65 ± 5 |
| 6.5 | 110 ± 9 | 80 ± 6 |
| 7.4 (Physiological) | 150 ± 12 | 95 ± 4 |
| 8.5 | 135 ± 11 | 90 ± 5 |
| 9.5 | 95 ± 8 | 70 ± 7 |
Note: The data presented in this table is illustrative and based on general principles of amine-surface interactions. Optimal pH may vary depending on the substrate material.
Experimental Protocols
Experimental Protocol for Optimizing Coating pH
Objective: To determine the optimal pH for this compound coating on a specific substrate to achieve maximum cell adhesion.
Materials:
-
This compound
-
Substrates (e.g., glass coverslips, tissue culture plastic)
-
Coating Buffers:
-
0.1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 5.5
-
0.1 M MES buffer, pH 6.5
-
0.1 M PBS (Phosphate-Buffered Saline), pH 7.4
-
0.1 M Borate buffer, pH 8.5
-
0.1 M Borate buffer, pH 9.5
-
-
Sterile, deionized water
-
Cell line of interest
-
Cell culture medium
-
Cell adhesion assay kit (e.g., Crystal Violet staining)
Procedure:
-
Substrate Preparation: Clean substrates thoroughly according to standard laboratory procedures to ensure they are free of contaminants.
-
Preparation of this compound Coating Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For each pH to be tested, dilute the this compound stock solution to a final concentration of 10 µg/mL in the corresponding coating buffer. Prepare enough solution to cover the surface of your substrates.
-
-
Coating Procedure:
-
Place the clean substrates in a suitable sterile container (e.g., a multi-well plate).
-
Add the this compound coating solution to each substrate, ensuring the entire surface is covered.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Aspirate the coating solution and gently wash the substrates three times with sterile, deionized water.
-
Allow the coated substrates to air dry in a sterile environment.
-
-
Cell Seeding:
-
Seed the cells of interest onto the coated substrates at a predetermined density.
-
Include an uncoated substrate as a negative control.
-
-
Cell Adhesion Assay:
-
After a suitable incubation period (e.g., 2-4 hours), perform a cell adhesion assay to quantify the number of adherent cells on each surface.
-
Calculate the Cell Adhesion Index as the percentage of adherent cells on the coated surface relative to a positive control (e.g., a standard cell attachment factor).
-
-
Data Analysis:
-
Compare the Cell Adhesion Index across the different pH conditions to determine the optimal pH for this compound coating.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for poor cell adhesion.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pcimag.com [pcimag.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Identify, Prevent & Remove Amine Blush in Epoxy [industrial.sherwin-williams.com]
- 7. tri-iso.com [tri-iso.com]
Adhesamine diTFA compatibility with different culture media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing Adhesamine diTFA to enhance cell adhesion in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell culture with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic small molecule designed to promote the adhesion and growth of mammalian cells, including neuronal cells.[1] It functions by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is believed to trigger the clustering of these proteoglycans, which in turn activates downstream signaling pathways crucial for cell adhesion, survival, proliferation, and differentiation. The primary signaling cascades involved are the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2]
Q2: Which cell lines are compatible with this compound?
This compound has been shown to be effective in promoting the adhesion of various cell lines. Published data has demonstrated its efficacy with HepG2 (human liver cancer cell line) and Jurkat (human T lymphocyte cell line) cells. Furthermore, it has been successfully used to enhance the long-term viability and differentiation of primary hippocampal neurons.[2]
Q3: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, the solid powder should be kept at -20°C. The DMSO stock solution should also be stored at -20°C.
Q4: Can this compound be used in serum-free media?
Yes, this compound can be used in serum-free media. In the absence of serum, which naturally contains attachment factors, providing a suitable surface coating becomes essential for the adhesion and survival of many cell types.[3] this compound can serve as this synthetic coating to promote cell attachment. For instance, it has been used to culture primary hippocampal neurons for up to a month without a glial feeder layer in serum-free conditions.[2]
Troubleshooting Guides
Problem 1: Poor Cell Adhesion to this compound-Coated Surfaces
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect Coating Procedure | Ensure the entire surface of the culture vessel is evenly coated with the this compound solution. Follow the recommended incubation times and temperatures for coating. After incubation, gently wash the surface with sterile PBS to remove any unbound this compound. |
| Suboptimal this compound Concentration | The optimal concentration of this compound for coating can be cell-type dependent. If poor adhesion is observed, consider performing a dose-response experiment to determine the ideal concentration for your specific cell line. |
| Cell Health Issues | Ensure that the cells being used are healthy and have high viability. Stressed or unhealthy cells will exhibit poor attachment regardless of the coating.[4] |
| Presence of Chelating Agents | Some media or supplements may contain chelating agents like EDTA, which can interfere with cell adhesion by sequestering divalent cations (e.g., Ca²⁺, Mg²⁺) necessary for cell attachment proteins. If possible, use media without EDTA or ensure its concentration is minimized. |
| Mycoplasma Contamination | Mycoplasma contamination can significantly affect cell health and behavior, including adhesion. Regularly test your cell cultures for mycoplasma. |
Problem 2: Inconsistent Results Across Different Experiments
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Variability in Coating | Ensure consistent preparation of the this compound coating solution and uniform application to the culture vessels in every experiment. |
| Passage Number of Cells | The characteristics of cell lines can change over time with increasing passage numbers. Use cells within a consistent and low passage number range for your experiments to ensure reproducibility. |
| Inconsistent Washing Steps | The force and number of washes after the adhesion incubation period can impact the number of remaining cells. Standardize the washing procedure to ensure consistency between experiments. |
Problem 3: Compatibility with Different Culture Media
While direct comparative studies on the performance of this compound in a wide range of specific culture media are limited, the following general guidelines can help ensure compatibility:
-
Basal Media: this compound's mechanism of action, which involves binding to the cell surface heparan sulfate, is expected to be compatible with most common basal media such as DMEM, RPMI-1640, and Ham's F12. The primary function of the basal medium is to provide essential nutrients, and it is unlikely to directly interfere with the binding of this compound to the cell surface.
-
Serum Concentration: The presence of serum proteins may influence the coating efficiency of this compound. While it is effective in both serum-containing and serum-free media, it is good practice to perform initial optimization experiments if you are switching between different serum concentrations.
-
Supplements: Standard supplements like L-glutamine, penicillin-streptomycin, and non-essential amino acids are not expected to interfere with this compound function. However, if you are using specialized supplements or growth factors, it is advisable to perform a small-scale pilot experiment to confirm compatibility.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in promoting cell adhesion.
Table 1: Dose-Dependent Adhesion of HepG2 Cells
| Adhesamine Concentration (µg/mL) | Adhesion Rate (%) |
| 0 (Control) | ~15% |
| 1 | ~30% |
| 10 | ~50% |
| 100 | ~65% |
Table 2: Dose-Dependent Adhesion of Jurkat Cells
| Adhesamine Concentration (µg/mL) | Adhesion Rate (%) |
| 0 (Control) | ~5% |
| 1 | ~15% |
| 10 | ~35% |
| 100 | ~60% |
Table 3: Long-Term Viability of Primary Hippocampal Neurons [2]
| Culture Condition | Viability Duration |
| Adhesamine-coated coverslips | Up to 1 month |
| Poly-L-lysine (PLL)-coated coverslips | Less than 1 month |
Experimental Protocols
Protocol 1: Coating Culture Surfaces with this compound
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Culture vessels (e.g., multi-well plates, flasks)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mg/mL).
-
Dilute the this compound stock solution to the desired final concentration in sterile PBS. The optimal concentration may vary depending on the cell type but typically ranges from 10-100 µg/mL.
-
Add the diluted this compound solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 1-2 hours or overnight at 4°C.
-
Aspirate the this compound solution.
-
Gently wash the coated surface twice with sterile PBS to remove any unbound molecule.
-
The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay
Materials:
-
This compound-coated and uncoated (control) 96-well plates
-
Cell suspension in complete culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Seed cells into both this compound-coated and uncoated wells at a desired density (e.g., 5 x 10⁴ cells/well).
-
Incubate the plate for a specified time to allow for cell adhesion (e.g., 1-3 hours).
-
Gently wash the wells with PBS to remove non-adherent cells. The number and vigor of washes should be optimized for the specific cell type.
-
Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde in PBS for 15 minutes.
-
Aspirate the fixative and wash the wells twice with deionized water.
-
Stain the cells with 100 µL of Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at approximately 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound-induced FAK/MAPK signaling pathway.
Caption: Experimental workflow for a cell adhesion assay.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Initial adhesion of human fibroblasts in serum-free medium: possible role of secreted fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studenttheses.uu.nl [studenttheses.uu.nl]
- 4. researchgate.net [researchgate.net]
How to assess the quality of Adhesamine diTFA coating
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the quality of Adhesamine diTFA coatings. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Adhesamine is a synthetic small molecule, specifically a diaryldispirotripiperazine derivative, designed to promote the adhesion and growth of mammalian cells in culture.[1] It functions by selectively binding to heparan sulfate (B86663) on the cell surface.[2][3] This interaction is thought to trigger the clustering of heparan sulfate proteoglycans, which in turn activates downstream signaling pathways, including Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK), that are crucial for cell survival, proliferation, and differentiation.[4][5]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, typically at a concentration of 10 mg/mL.[6] If the compound does not dissolve readily, sonication can be used.[6] The solid powder should be stored at -20°C for up to 12 months.[1] The DMSO stock solution should be stored at -80°C for up to 6 months and it is recommended to prepare it fresh before use.[1][6]
Q3: How can I confirm the quality of my this compound coating?
A3: The quality of an this compound coating can be assessed through both indirect and direct methods.
-
Indirect (Biological) Assessment: The most common method is to perform a cell adhesion assay.[2][4] A successful coating will significantly increase the number of adherent cells compared to an uncoated control surface. Long-term cell viability and specific cellular responses, such as neuronal differentiation, can also be indicators of a high-quality coating.[5]
-
Direct (Physicochemical) Assessment: While biologically functional assays are key, direct characterization of the coated surface can provide valuable information on coating uniformity and presence. Techniques for this include:
-
Contact Angle Measurement: A uniform coating should result in a consistent contact angle across the surface. This is a quick and non-destructive way to check for surface homogeneity.[2][7]
-
X-ray Photoelectron Spectroscopy (XPS): This technique can confirm the presence of elements specific to Adhesamine on the surface, providing chemical evidence of the coating.[8][9]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): A highly sensitive surface analysis technique that can detect molecular fragments of Adhesamine, confirming its presence and providing information on its distribution on the surface.[10][11]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Cell Adhesion | 1. Inactive Adhesamine Solution: The this compound may have degraded due to improper storage. 2. Incomplete Coating: The coating solution may not have covered the entire surface, or the incubation time was insufficient. 3. Incorrect Concentration: The concentration of Adhesamine used for coating was too low. 4. Residual Solvents: The surface was not washed properly after coating, leaving residual DMSO or PBS that is toxic to cells. | 1. Prepare a fresh this compound stock solution from powder. Ensure proper storage of the stock solution at -80°C.[1] 2. Ensure the entire surface of the culture vessel is covered with the Adhesamine solution during incubation. Extend the incubation time (e.g., overnight at 4°C).[2] 3. Optimize the Adhesamine concentration. A typical starting range is 10-100 µg/mL in PBS.[4] 4. Wash the coated surface at least twice with sterile PBS before seeding cells.[4] |
| Precipitate in Adhesamine Stock Solution | Improper Storage: Storing the DMSO stock solution at 4°C or room temperature for extended periods can cause precipitation. | It can be difficult to redissolve the precipitate.[6] It is strongly recommended to prepare a fresh solution before use.[6] Store the stock solution at -80°C to minimize precipitation.[1] |
| Inconsistent Results Across a Multi-well Plate | 1. Uneven Coating: The Adhesamine solution was not distributed evenly across all wells. 2. Inconsistent Washing: Washing steps to remove non-adherent cells were not performed uniformly. | 1. Ensure each well receives the same volume of coating solution and that it covers the bottom of the well completely. 2. Standardize the washing procedure. Use a multichannel pipette for consistency and be gentle to avoid dislodging adherent cells. |
| High Background in Cell Adhesion Assay | Non-specific Cell Binding: Some cell types may adhere non-specifically to the culture plastic. | Consider blocking the coated surface with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 30-60 minutes at 37°C after the coating step and before cell seeding.[1] |
Quantitative Data Summary
The effectiveness of this compound in promoting cell adhesion is dose-dependent. Below are tables summarizing data from various cell lines.
Table 1: Dose-Dependent Adhesion of HepG2 Cells [4]
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~20 |
| 0.6 | ~30 |
| 6 | ~45 |
| 60 | ~55 |
Table 2: Dose-Dependent Adhesion of Jurkat Cells [4]
| Adhesamine Concentration (µM) | Adhesion Rate (%) |
| 0 | ~5 |
| 0.6 | ~10 |
| 6 | ~30 |
| 60 | ~60 |
Table 3: Long-Term Viability of Primary Hippocampal Neurons [4]
| Culture Condition | Viability Duration | Qualitative Viability |
| Adhesamine-coated coverslips | Up to 1 month | Greater viability than PLL |
| Poly-L-lysine (PLL)-coated coverslips | < 1 month | Standard viability |
Experimental Protocols
Protocol 1: Preparation of this compound Coated Surfaces[4]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Culture vessels (e.g., multi-well plates, flasks, coverslips)
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in DMSO.
-
Dilute the Adhesamine stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile PBS.
-
Add the diluted Adhesamine solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 2-3 hours or overnight at 4°C.[2][4]
-
Aspirate the Adhesamine solution.
-
Wash the surface twice with sterile PBS.
-
The coated surface is now ready for cell seeding.
Protocol 2: Cell Adhesion Assay[2][4]
Materials:
-
Adhesamine-coated and uncoated (control) 96-well plates
-
Cell suspension of interest
-
Complete culture medium
-
Crystal Violet solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Seed cells into both Adhesamine-coated and uncoated wells of a 96-well plate at a desired density (e.g., 5 x 10⁴ cells/well).
-
Incubate the plate for a specified time to allow for adhesion (e.g., 1-3 hours).
-
Gently wash the wells with PBS to remove non-adherent cells.
-
Fix the remaining adherent cells with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes.
-
Aspirate the fixative and stain the cells with Crystal Violet solution for 10-20 minutes.
-
Wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding the solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Visualizations
Caption: Adhesamine-induced signaling for cell adhesion.
Caption: Workflow for Adhesamine coating and cell adhesion assay.
References
- 1. keylinktech.com [keylinktech.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. dropletlab.com [dropletlab.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Time of Flight SIMS (ToF-SIMS) - Surface Science Western [surfacesciencewestern.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Contact Angle Measurements for Surface Wettability and Surface Energy Analysis - Anderson Materials Evaluation, Inc. [andersonmaterials.com]
- 8. XPS Analysis of Thin Films & Coatings | Kratos Analytical [kratos.com]
- 9. researchgate.net [researchgate.net]
- 10. ToF-SIMS multivariate analysis of surface-grafted small bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IONTOF - TOF-SIMS (time of flight secondary ion mass spectrometry) - LEIS (low energy ion scattering). Ion beam technology products for surface spectrometry, surface analysis, depth profiling, surface imaging, 3D analysis, retrospective analysis [iontof.com]
Validation & Comparative
Adhesamine diTFA vs. Poly-D-Lysine: A Comparative Guide for Neuronal Culture
For researchers, scientists, and drug development professionals navigating the critical choice of cell culture substrates, this guide provides an objective comparison of Adhesamine diTFA and Poly-D-Lysine (PDL) for promoting robust and long-term neuronal cultures. This document synthesizes available experimental data to highlight the performance of each substrate in key areas of neuronal attachment, viability, and neurite outgrowth.
The selection of an appropriate coating substrate is paramount for the successful in vitro culture of primary neurons, which are notoriously challenging to maintain. An ideal substrate should not only facilitate initial cell attachment but also support long-term survival, maturation, and the intricate development of neuronal processes. Both this compound, a synthetic small molecule, and Poly-D-Lysine, a synthetic polymer, are widely used to this end, yet they operate through distinct mechanisms and can yield different outcomes in neuronal cell culture performance.
At a Glance: Key Differences
| Feature | This compound | Poly-D-Lysine (PDL) |
| Chemical Nature | Synthetic Small Molecule | Synthetic Polymer of D-Lysine |
| Mechanism of Action | Binds to cell surface heparan sulfate (B86663), activating FAK and MAPK signaling pathways. | Electrostatic interaction between the positively charged polymer and the negatively charged cell membrane. |
| Primary Advantage | Promotes long-term survival and accelerates neuronal differentiation. | Provides a stable, non-biodegradable surface for long-term cell attachment. |
| Long-Term Stability | Supports neuronal survival for up to one month without a glial feeder layer. | Resistant to enzymatic degradation by cellular proteases, making it ideal for long-term cultures. |
Quantitative Performance Data
The following tables summarize quantitative data from studies evaluating the performance of this compound and Poly-D-Lysine in neuronal culture. It is important to note that direct side-by-side comparative studies are limited; the data for Adhesamine is primarily in comparison to Poly-L-Lysine (PLL), a similar but less stable poly-amino acid, while data for PDL often compares different coating methodologies.
Neuronal Viability
| Substrate | Cell Type | Time Point | Viability Outcome | Citation |
| Adhesamine | Primary Hippocampal Neurons | Up to 1 month | Greater viability compared to PLL-coated coverslips; neurons survived without a glial feeder layer. | [1][2] |
| Poly-D-Lysine | Primary Cortical Neurons | Not specified | Covalently bound PDL resulted in longer survival compared to adsorbed PDL. | [3] |
Neurite Outgrowth and Maturation
| Substrate | Cell Type | Metric | Result | Citation |
| Adhesamine | Primary Hippocampal Neurons | Neurite Length & Branching | Longer neurites and more branching points at DIV 1 and 3 compared to PLL. | [2][4] |
| Adhesamine | Primary Hippocampal Neurons | Synapse Formation | Earlier increase in synaptophysin-positive puncta compared to PLL. | [2] |
| Poly-D-Lysine (Grafted) | Primary Cortical Neurons | Neurite Area | Significant increase compared to adsorbed PDL. | [5] |
| Poly-D-Lysine (Grafted) | Primary Cortical Neurons | Soma Area | Significant increase compared to adsorbed PDL. | [5] |
Signaling Pathways and Mechanisms of Action
The distinct chemical natures of this compound and Poly-D-Lysine lead to different modes of interaction with neuronal cells, triggering unique intracellular signaling cascades that influence cell behavior.
This compound Signaling Pathway
Adhesamine promotes neuronal adhesion and growth by binding to heparan sulfate proteoglycans on the cell surface. This interaction initiates a signaling cascade involving the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, which are crucial for cell survival, differentiation, and neurite outgrowth.[1][2]
Poly-D-Lysine Mechanism of Action
Poly-D-Lysine facilitates neuronal attachment through a non-biological, electrostatic interaction. The positively charged primary amines of the lysine (B10760008) residues in the polymer chain attract the negatively charged components of the neuronal cell membrane, such as sialic acid residues and phosphate (B84403) groups of phospholipids. This creates a strong adhesive force that anchors the cells to the culture surface.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental outcomes. Below are representative protocols for coating culture surfaces with this compound and Poly-D-Lysine.
This compound Coating Protocol
This protocol is a general guideline and may require optimization for specific cell types and applications.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).
-
Working Solution Preparation: Dilute the stock solution in sterile phosphate-buffered saline (PBS) to the desired final concentration (e.g., 10-50 µg/mL).
-
Coating: Add the working solution to the culture vessel, ensuring the entire surface is covered.
-
Incubation: Incubate the vessel for 1-2 hours at room temperature.
-
Washing: Aspirate the Adhesamine solution and wash the surface twice with sterile PBS or cell culture medium.
-
Cell Seeding: The coated surface is now ready for plating neuronal cells.
Poly-D-Lysine Coating Protocol
This protocol outlines a common method for coating surfaces with Poly-D-Lysine.
-
Stock Solution Preparation: Prepare a 0.1 mg/mL (100 µg/mL) stock solution of Poly-D-Lysine in sterile, nuclease-free water.
-
Working Solution Preparation: Dilute the stock solution in sterile water to a final concentration of 10-100 µg/mL. The optimal concentration may vary depending on the neuronal cell type.
-
Coating: Add the working solution to the culture vessel, ensuring complete coverage of the surface.
-
Incubation: Incubate for at least 1 hour at room temperature or overnight at 4°C.
-
Washing: Aspirate the Poly-D-Lysine solution and wash the surface thoroughly three times with sterile water.
-
Drying: Allow the coated surface to dry completely in a sterile environment before cell seeding. Coated plates can be stored at 4°C for several weeks.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative neuronal culture experiment using this compound and Poly-D-Lysine.
Conclusion
Both this compound and Poly-D-Lysine are effective substrates for promoting the attachment and growth of primary neurons in culture. The choice between them depends on the specific experimental goals.
Poly-D-Lysine is a reliable and widely used substrate that provides a stable, positively charged surface for long-term neuronal culture. Its resistance to enzymatic degradation makes it a robust choice for experiments spanning several weeks.
This compound offers a more biologically active approach by engaging specific cell surface receptors and activating intracellular signaling pathways that have been shown to not only support long-term survival but also to accelerate neuronal differentiation and maturation. For studies focused on developmental neurobiology, synaptogenesis, and long-term functional assays where enhanced maturation is desirable, this compound presents a compelling alternative.
Researchers are encouraged to empirically determine the optimal substrate and coating conditions for their specific neuronal cell type and experimental paradigm.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Enhancement of neuronal cell adhesion by covalent binding of poly-D-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A simple method for poly-D-lysine coating to enhance adhesion and maturation of primary cortical neuron cultures in vitro [frontiersin.org]
A Comparative Guide to Cell Adhesion: Adhesamine diTFA vs. Laminin
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate substrate is critical for successful cell culture, influencing cell attachment, proliferation, differentiation, and survival. This guide provides a detailed comparison of two commonly used cell adhesion-promoting agents: Adhesamine diTFA, a synthetic small molecule, and laminin (B1169045), a natural extracellular matrix (ECM) protein. This comparison aims to assist researchers in making an informed decision based on the specific needs of their cell culture systems.
At a Glance: Key Differences
| Feature | This compound | Laminin |
| Nature | Synthetic, non-peptidic small molecule | Natural glycoprotein, a major component of the basement membrane |
| Mechanism of Action | Binds to cell surface heparan sulfate (B86663) proteoglycans | Interacts with integrins and other cell surface receptors |
| Signaling Pathways | Activates Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways | Activates multiple pathways including FAK, PI3K/Akt, and MAPK |
| Specificity | Binds to a broad range of cells expressing heparan sulfate | Cell-type specific adhesion depending on the laminin isoform and integrin expression |
| Consistency | High lot-to-lot consistency due to synthetic nature | Potential for variability between preparations and isoforms |
Performance Data in Cell Adhesion
This compound: Dose-Dependent Cell Adhesion
The following data represents the percentage of adherent cells after a specified incubation period on surfaces coated with this compound.
| Cell Line | Adhesamine Concentration (µM) | Adhesion Rate (%) |
| HepG2 | 0 | ~20 |
| 0.6 | ~30 | |
| 6 | ~45 | |
| 60 | ~55 | |
| Jurkat | 0 | ~5 |
| 0.6 | ~10 | |
| 6 | ~30 | |
| 60 | ~60 |
Data is extrapolated from graphical representations in published research.
Laminin: Cell Adhesion Performance
Laminin's adhesive properties are highly dependent on the specific laminin isoform (e.g., laminin-111, laminin-332, laminin-511) and the cell type being cultured. Generally, laminin is a potent promoter of adhesion for a wide variety of cells, particularly epithelial and neuronal cells. For instance, studies have shown that laminin significantly enhances the attachment of primary keratinocytes, hepatocytes, and various stem cell lines compared to uncoated surfaces. In many cases, its performance is comparable to or exceeds that of other ECM proteins like fibronectin and collagen for specific cell types. However, quantitative data varies widely across different studies and conditions.
Signaling Pathways in Cell Adhesion
This compound Signaling
This compound promotes cell adhesion by binding to heparan sulfate proteoglycans on the cell surface. This interaction leads to the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are crucial for cell adhesion, survival, and proliferation.
Laminin Signaling
Laminin binds to integrins, which are heterodimeric transmembrane receptors. This binding initiates a cascade of intracellular events, including the activation of FAK, which serves as a central point for downstream signaling. Key pathways activated include the Phosphoinositide 3-kinase (PI3K)/Akt pathway, promoting cell survival, and the MAPK pathway, which regulates proliferation and differentiation.
Experimental Protocols
This section details a general protocol for a comparative cell adhesion assay.
Comparative Cell Adhesion Assay Workflow
Detailed Methodology
1. Plate Coating:
-
Prepare working solutions of this compound and laminin in a suitable buffer (e.g., sterile PBS). A range of concentrations should be tested to determine the optimal coating density.
-
Add the solutions to the wells of a 96-well tissue culture plate. Include control wells with buffer only.
-
Incubate the plate for 1-2 hours at 37°C or overnight at 4°C.
2. Washing and Blocking:
-
Aspirate the coating solutions and wash the wells twice with sterile PBS to remove any unbound substrate.
-
To prevent non-specific cell binding, add a blocking solution (e.g., 1% Bovine Serum Albumin in PBS) to each well and incubate for 30-60 minutes at 37°C.
-
Aspirate the blocking solution and wash the wells twice with sterile PBS.
3. Cell Seeding and Adhesion:
-
Harvest cells and resuspend them in a serum-free or low-serum medium to a desired concentration (e.g., 1 x 10^5 cells/mL).
-
Add the cell suspension to each well of the coated plate.
-
Incubate the plate at 37°C in a CO₂ incubator for a predetermined time (e.g., 30-120 minutes) to allow for cell attachment.
4. Removal of Non-adherent Cells:
-
Gently wash the wells with pre-warmed PBS to remove non-adherent cells. The number and force of washes may need to be optimized for different cell types.
5. Quantification of Adherent Cells:
-
Fix the remaining adherent cells by adding a fixing solution (e.g., 4% paraformaldehyde in PBS) and incubating for 15 minutes at room temperature.
-
Wash the wells with water and stain the cells with a staining solution (e.g., 0.1% Crystal Violet) for 20 minutes.
-
Thoroughly wash the wells with water to remove excess stain and allow the plate to air dry.
-
Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or 1% SDS) to each well.
-
Measure the absorbance of the solubilized stain using a microplate reader at the appropriate wavelength (e.g., ~570 nm for Crystal Violet). The absorbance is directly proportional to the number of adherent cells.
Conclusion
Both this compound and laminin are effective agents for promoting cell adhesion, but they operate through distinct mechanisms and may be suited for different applications. This compound offers the advantage of being a synthetic molecule with high purity and lot-to-lot consistency, acting through a well-defined signaling pathway. Laminin, as a natural ECM component, provides a more physiologically relevant microenvironment for many cell types and can influence a broader range of cellular behaviors beyond simple attachment. The choice between these two agents will depend on the specific cell type, experimental goals, and the desired level of control over the culture environment. For applications requiring a chemically defined system, this compound is an excellent choice. For studies aiming to mimic the in vivo cellular environment, laminin may be more appropriate. It is recommended to empirically test both substrates to determine the optimal choice for your specific research needs.
Adhesamine diTFA vs. Fibronectin: A Comparative Guide for Researchers
For researchers and professionals in cell biology, tissue engineering, and drug development, selecting the optimal substrate for cell culture is a critical decision that significantly impacts experimental outcomes. This guide provides a detailed comparison of Adhesamine diTFA, a synthetic small molecule, and fibronectin, a naturally occurring extracellular matrix (ECM) protein, in promoting cell adhesion, proliferation, and differentiation.
While both this compound and fibronectin are utilized to enhance cellular attachment and growth, they differ fundamentally in their origin, mechanism of action, and the signaling pathways they activate. This comparison aims to provide an objective overview based on available experimental data to aid in the selection of the most appropriate substrate for specific research applications.
Overview of this compound and Fibronectin
This compound is a chemically synthesized small molecule designed to promote cell adhesion by binding to heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction is believed to trigger the clustering of HSPGs, leading to the activation of downstream signaling pathways that mediate cell attachment and survival.
Fibronectin is a high-molecular-weight glycoprotein (B1211001) that is a major component of the extracellular matrix. It plays a crucial role in cell adhesion, migration, growth, and differentiation by binding to integrin receptors on the cell surface. This binding initiates a cascade of intracellular signals that influence a wide range of cellular behaviors.[1]
Comparative Efficacy: A Look at the Data
Direct comparative studies providing quantitative data on the efficacy of this compound versus fibronectin are limited in the currently available scientific literature. However, individual studies on each substance offer valuable insights into their performance in key cellular assays. The following tables summarize representative data from separate studies to facilitate an indirect comparison.
It is crucial to note that the data presented below were not obtained from a head-to-head comparative study and experimental conditions may have varied between the studies from which the data were extracted.
Cell Adhesion
| Substrate | Cell Type | Assay Principle | Key Findings |
| This compound | Primary mouse hippocampal neurons | Not specified in available abstracts, but likely quantification of adherent cells after a set incubation time. | Promotes robust adhesion and long-term survival of neurons.[2] |
| Fibronectin | Fibroblasts and glioma cells | Centrifugal force-based adhesion assay | Adhesion strength increased by over an order of magnitude after 15 minutes at 37°C.[2] |
| Fibronectin | Human osteoblast-like HOS cells | Adhesion assay under high dynamic strain | Supported 16.7 +/- 3% adherence at a low coating density under 20% cyclic strain for 24 hours.[3] |
Neuronal Cell Survival and Neurite Outgrowth
| Substrate | Cell Type | Key Parameters Measured | Key Findings |
| This compound | Primary mouse hippocampal neurons | Cell viability, neurite branching | Neurons survived for up to 1 month and showed greater viability compared to poly-L-lysine. Exhibited earlier and enhanced neurite branching.[2] |
| Fibronectin | Adult mouse cerebral cortex and hippocampal neurons | Neurite length | Neurite lengths were significantly greater on fibronectin compared to BSA or merosin.[4] |
| Fibronectin | Human fetal sensory ganglia | Rate of neurite growth | Neurite growth was 1.7 times faster on fibronectin compared to collagen in the presence of NGF.[5] |
Cell Proliferation
| Substrate | Cell Type | Assay Principle | Key Findings |
| This compound | Not explicitly quantified in available literature for proliferation. | Primarily characterized for its role in adhesion and differentiation of post-mitotic cells like neurons. | |
| Fibronectin | Fibronectin-null mouse embryonic cells | Not specified, likely cell counting or metabolic assay. | Adhesion-dependent growth was dramatically increased (>2-5x) in the presence of fibronectin.[6] |
| Fibronectin | Acute Myeloid Leukemia (AML) cells | MTT assay | Adhesion to fibronectin increased the proliferation rate of U937 and KG1a cell lines.[6] |
Mechanism of Action and Signaling Pathways
The distinct mechanisms of action of this compound and fibronectin are a key differentiating factor.
This compound interacts with heparan sulfate proteoglycans on the cell surface. This binding is thought to induce the clustering of these proteoglycans, which in turn activates Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway, leading to enhanced cell adhesion and survival.
Fibronectin binds to integrin receptors, which are transmembrane proteins that link the extracellular matrix to the intracellular cytoskeleton. This binding triggers the clustering of integrins and the recruitment of various signaling proteins to form focal adhesions. This process activates multiple downstream signaling pathways, including the FAK/Src and MAPK/ERK pathways, which regulate a wide array of cellular functions including adhesion, migration, proliferation, and differentiation.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the efficacy of cell adhesion substrates.
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a coated substrate.
Materials:
-
96-well tissue culture plates
-
This compound or Fibronectin solution
-
Phosphate-buffered saline (PBS)
-
Cell suspension in appropriate culture medium
-
Fixative (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., crystal violet)
-
Solubilization buffer (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Add 100 µL of this compound or fibronectin solution (at desired concentration) to each well of a 96-well plate.
-
Incubate for 1-2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest and resuspend cells in culture medium to the desired concentration.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate for a defined period (e.g., 1-4 hours) at 37°C to allow for cell attachment.
-
-
Washing:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the remaining adherent cells with 100 µL of 4% paraformaldehyde for 15 minutes.
-
Wash the wells with water and stain with 100 µL of 0.1% crystal violet solution for 20 minutes.
-
Wash the wells thoroughly with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Neurite Outgrowth Assay
This assay is used to assess the ability of a substrate to promote the extension of neurites from neuronal cells.
Materials:
-
24- or 48-well tissue culture plates
-
This compound or Fibronectin solution
-
Neuronal cell suspension
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope and image analysis software
Procedure:
-
Plate Coating: Coat wells of a multi-well plate with this compound or fibronectin as described in the cell adhesion assay protocol.
-
Cell Seeding: Seed neuronal cells at an appropriate density onto the coated wells.
-
Incubation: Culture the cells for 24-72 hours to allow for neurite extension.
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with a primary antibody against a neuronal marker.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify neurite length, number of neurites per cell, and branching complexity.
-
Conclusion
Both this compound and fibronectin are effective substrates for promoting cell adhesion and influencing cellular behavior. The choice between them will depend on the specific requirements of the experiment.
-
This compound , as a synthetic small molecule, offers high purity, batch-to-batch consistency, and a defined mechanism of action through heparan sulfate proteoglycans. It has shown particular promise in the long-term culture and differentiation of neuronal cells.
-
Fibronectin , as a natural ECM protein, provides a more physiologically relevant microenvironment for many cell types. Its interaction with integrins activates a broad range of signaling pathways that are crucial for various cellular processes, including proliferation and migration.
Due to the lack of direct comparative studies, researchers are encouraged to perform pilot experiments to determine the optimal substrate and concentration for their specific cell type and application. The experimental protocols provided in this guide offer a starting point for such investigations. Future head-to-head studies are needed to provide a more definitive quantitative comparison of the efficacy of these two valuable research tools.
References
- 1. Fibronectin Interaction and Enhancement of Growth Factors: Importance for Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell adhesion to fibronectin and tenascin: quantitative measurements of initial binding and subsequent strengthening response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibronectin supports neurite outgrowth and axonal regeneration of adult brain neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Quantitative Analysis of Cell-Surface Interactions and Cell Adhesion Process in Real-time | Semantic Scholar [semanticscholar.org]
- 6. Fibronectin matrix assembly enhances adhesion-dependent cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrins in cell adhesion and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Transcriptional Landscape: A Comparative Guide to Gene Expression on Adhesamine diTFA
For researchers, scientists, and drug development professionals seeking to understand the cellular response to novel biomaterials, this guide provides a comparative analysis of Adhesamine diTFA and its influence on gene expression. Adhesamine, a synthetic small molecule, promotes cell adhesion and growth by engaging with cell surface heparan sulfate (B86663) proteoglycans, initiating a cascade of intracellular signaling events that ultimately modulate gene expression.[1][2][3]
This guide objectively compares the performance of this compound with other commonly used cell adhesion-promoting agents, supported by an understanding of their distinct mechanisms of action and the resulting signaling pathways. While direct, comprehensive gene expression profiling of cells on Adhesamine is emerging, this guide extrapolates the expected transcriptional outcomes based on its well-established signaling cascade and contrasts them with known data from alternative substrates.
Performance Comparison of Cell Adhesion Substrates
The choice of substrate for cell culture can significantly impact cellular behavior, including gene expression. This table provides a comparative overview of this compound against other widely used adhesion promoters. The comparison is based on their mechanism of action and the key signaling pathways they activate, which are known to be major regulators of gene transcription.
| Feature | This compound | Poly-L-Lysine (PLL) | Fibronectin | RGD Peptides |
| Mechanism of Action | Binds selectively to cell surface heparan sulfate proteoglycans.[1][2] | Non-specific electrostatic interaction with the negatively charged cell membrane. | Binds to specific integrin receptors on the cell surface. | Mimics the minimal integrin-binding domain of fibronectin. |
| Primary Signaling Pathway | Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathway.[1][3] | Primarily promotes attachment with minimal specific signaling pathway activation. | Integrin-mediated signaling, including FAK, Src, and Rho family GTPases. | Integrin-mediated signaling, primarily through the FAK pathway. |
| Reported Cellular Effects | Promotes cell adhesion, growth, differentiation, and survival.[1][3] Accelerates neuronal differentiation compared to PLL.[3] | Promotes cell attachment. | Mediates cell adhesion, migration, proliferation, and differentiation. | Promotes cell adhesion and survival. |
| Expected Impact on Gene Expression | Upregulation of genes related to cell adhesion, proliferation, differentiation, and survival through the FAK/MAPK cascade.[1] | Minimal specific changes in gene expression directly attributable to the coating. | Broad changes in gene expression related to cytoskeleton organization, cell cycle progression, and extracellular matrix remodeling. | More focused changes in gene expression related to cell adhesion and survival compared to fibronectin.[4] |
Signaling Pathways and Gene Regulation
The downstream effects of cell adhesion on gene expression are largely dictated by the intracellular signaling pathways activated upon cell-substrate interaction. Adhesamine initiates a well-defined signaling cascade that provides insight into its potential impact on the cellular transcriptome.
Adhesamine-Induced Signaling Pathway
Adhesamine promotes cell adhesion by binding to heparan sulfate on the cell surface, which leads to the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][3] This cascade is a critical regulator of genes involved in cell migration, proliferation, differentiation, and survival.[1]
Adhesamine-induced FAK/MAPK signaling cascade.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
General Workflow for Gene Expression Analysis
This workflow outlines the key steps for analyzing gene expression in cells cultured on this compound or alternative substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Gene Expression-Based Comparison of Cell Adhesion to Extracellular Matrix and RGD-Terminated Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Effect of Adhesamine on the MAPK Signaling Pathway: A Comparative Guide
This guide provides a comprehensive comparison of Adhesamine's performance in activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway against other common alternatives. It is intended for researchers, scientists, and drug development professionals, offering supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction to the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and a MAP Kinase (MAPK). The extracellular signal-regulated kinase (ERK) is one of the most well-characterized MAPKs and is often used as a readout for pathway activation.
Adhesamine: A Novel Modulator of Cell Adhesion and MAPK Signaling
Adhesamine is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1] Its mechanism of action involves binding to heparan sulfate (B86663) proteoglycans on the cell surface, which leads to the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the MAPK/ERK signaling pathway.[2] This makes Adhesamine a valuable tool for researchers studying processes dependent on cell adhesion and MAPK-mediated signaling, such as neuronal differentiation and survival.[1]
Comparison of Adhesamine with Alternative MAPK Pathway Activators
The efficacy of Adhesamine in activating the MAPK pathway can be benchmarked against several alternatives, including standard substrate coatings like Poly-L-lysine (PLL), extracellular matrix proteins like fibronectin, and soluble growth factors such as Epidermal Growth Factor (EGF) and Platelet-Derived Growth Factor (PDGF).
Data Presentation
The following tables summarize the quantitative effects of Adhesamine and its alternatives on MAPK pathway activation. Data has been compiled from various studies and normalized where possible for comparison.
| Compound/Substrate | Cell Type | Concentration/Coating | Outcome Measure | Fold Change (vs. Control) | Citation |
| Adhesamine | Primary Hippocampal Neurons | 10 µg/mL | Nuclear p-MAPK | ~2.5x (estimated from graph) | [2] |
| Poly-L-lysine (PLL) | Primary Hippocampal Neurons | 10 µg/mL | Nuclear p-MAPK | ~1.5x (estimated from graph) | [2] |
| Fibronectin | Human Endothelial Cells | 10 µg/mL | p-ERK1/2 | Not explicitly quantified | [3] |
| EGF | Bovine Oviductal Epithelial Cells | 10 ng/mL | p-MAPK | ~3x | [4] |
| PDGF | Human Pulmonary Artery Smooth Muscle Cells | 1 ng/mL | p-ERK | Maximized activation | [5] |
Table 1: Comparison of MAPK Pathway Activation by Adhesamine and Alternatives. Note: Direct quantitative comparison is challenging due to variations in cell types, experimental conditions, and outcome measures across studies. The fold change for Adhesamine and PLL is an estimation based on graphical data.
| Inhibitor | Target | Cell Type | IC50 | Citation |
| U0126 | MEK1/2 | Not specified | 72 nM (MEK1), 58 nM (MEK2) | [6] |
Table 2: Inhibitors of the MAPK Pathway. U0126 is a selective inhibitor of MEK1 and MEK2, the upstream kinases of ERK1/2, and can be used to validate the involvement of the MAPK pathway in Adhesamine's effects.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Western Blot Analysis for Phosphorylated ERK (p-ERK)
This protocol details the detection and quantification of phosphorylated ERK, a key indicator of MAPK pathway activation.
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-24 hours prior to treatment to reduce basal MAPK activity.
-
Treat cells with Adhesamine, growth factors, or other compounds at desired concentrations for various time points (e.g., 5, 15, 30, 60 minutes). For coated substrates, plate cells directly onto the coated surface.
-
For inhibitor studies, pre-incubate cells with the inhibitor (e.g., U0126) for 30-60 minutes before adding the activating compound.
2. Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 or a housekeeping protein like β-actin.
4. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-ERK signal to the total ERK or loading control signal.
-
Express the results as fold change relative to the untreated control.
In Vitro Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated ERK.
1. Immunoprecipitation of Active MAPK:
-
Lyse treated cells as described above.
-
Incubate the cell lysate with an antibody that specifically recognizes the phosphorylated (active) form of ERK, coupled to protein A/G-agarose beads, overnight at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
2. Kinase Reaction:
-
Resuspend the beads in kinase assay buffer containing a specific substrate for ERK (e.g., myelin basic protein or Elk-1) and ATP.
-
Incubate the reaction at 30°C for 20-30 minutes.
-
Stop the reaction by adding SDS sample buffer and boiling.
3. Detection of Substrate Phosphorylation:
-
Separate the reaction products by SDS-PAGE.
-
Analyze substrate phosphorylation by autoradiography (if using radiolabeled ATP) or by Western blot using a phospho-specific antibody against the substrate.
Reporter Gene Assay
This assay measures the transcriptional activity of downstream targets of the MAPK pathway.
1. Transfection:
-
Co-transfect cells with a reporter plasmid containing a luciferase gene under the control of a promoter with serum response elements (SREs) and a control plasmid expressing Renilla luciferase for normalization.
-
Allow cells to recover and express the plasmids for 24-48 hours.
2. Cell Treatment:
-
Treat the transfected cells with Adhesamine or other compounds as described in the Western blot protocol.
3. Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold induction over the untreated control.
Visualizing the Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Adhesamine and Growth Factor-induced MAPK Signaling Pathway.
Caption: Experimental Workflow for Western Blot Analysis.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fibronectin- and protein kinase C-mediated activation of ERK/MAPK are essential for proplateletlike formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of epidermal growth factor (EGF) on the phosphorylation of mitogen-activated protein kinase (MAPK) in the bovine oviduct in vitro: Alteration by heat stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invivogen.com [invivogen.com]
Adhesamine diTFA: A Comparative Guide to Enhancing Cell Viability and Proliferation
For researchers, scientists, and drug development professionals seeking to optimize cell culture conditions, Adhesamine diTFA presents a compelling synthetic small molecule for promoting robust cell adhesion, which is intrinsically linked to enhanced cell viability and proliferation. This guide provides a comprehensive comparison of this compound with other common cell culture substrates, supported by experimental data and detailed protocols.
Adhesamine is a diaryldispirotripiperazine derivative that enhances cell adhesion by selectively binding to heparan sulfate (B86663) proteoglycans on the cell surface.[1][2] This interaction triggers downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell survival, growth, and differentiation.[3][4] This guide compares the performance of Adhesamine with established alternatives such as Poly-L-lysine (PLL), fibronectin, and laminin (B1169045) in promoting cell viability and proliferation.
Comparative Performance Analysis
The following table summarizes the quantitative effects of this compound and its alternatives on cell viability and proliferation across different cell types. The data is compiled from various studies to provide a comparative overview.
| Substrate | Cell Type | Assay | Key Findings |
| Adhesamine | Primary Mouse Hippocampal Neurons | Manual Cell Count | ~40% higher neuronal survival compared to Poly-L-lysine after 24 days in culture.[3] |
| HepG2 (Human Liver Carcinoma) | Adhesion Assay | Up to 2-fold increase in cell adhesion in a dose-dependent manner.[5] | |
| Jurkat (Human T-lymphocyte) | Adhesion Assay | ~60% cell attachment at a concentration of 60 µM.[5] | |
| Poly-L-lysine (PLL) | Primary Mouse Hippocampal Neurons | Manual Cell Count | Lower long-term neuronal viability compared to Adhesamine.[3] |
| LNCaP (Human Prostate Cancer) | Real-time cell analysis | Improved cell adherence.[6] | |
| Fibronectin | Human Oral Squamous Carcinoma Cells | Migration Assay | Increased cell migration and smaller adhesions compared to laminin.[7] |
| Mouse Epidermal Cells | Growth Assay | Promoted fibroblast growth.[8] | |
| Laminin | Human Acoustic Nerve Schwannoma Cells | BrdU Incorporation | ~66% increase in DNA content and nearly 2-fold increase in cell attachment at 50 µg/ml. |
| Mouse Epidermal Cells | Growth Assay | Promoted epithelial cell growth.[8] |
Signaling Pathways and Mechanisms of Action
The efficacy of these substrates in promoting cell viability and proliferation is directly related to the signaling pathways they activate upon interaction with cell surface receptors.
Adhesamine-induced FAK/MAPK signaling pathway.
Adhesamine initiates a cascade by binding to heparan sulfate, leading to the activation of FAK and the downstream MAPK pathway, ultimately promoting cell adhesion and survival.[3]
Signaling pathways of alternative substrates.
In contrast, fibronectin and laminin primarily interact with integrin receptors, activating pathways such as FAK/Src and PI3K/MAPK, respectively, to influence cell adhesion, migration, and proliferation.[1][2] Poly-L-lysine's effect is largely based on non-specific electrostatic interactions with the negatively charged cell membrane.
Experimental Protocols
To facilitate the independent evaluation of these substrates, detailed protocols for common cell viability and proliferation assays are provided below.
Cell Viability Assays (MTT and MTS)
These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
Workflow for MTT and MTS cell viability assays.
MTT Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the test compound (e.g., Adhesamine or alternatives) at various concentrations.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[2]
MTS Assay Protocol
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Incubation: Incubate for the desired exposure time.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[1]
-
Incubation: Incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.
Cell Proliferation Assay (BrdU)
This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, into newly synthesized DNA of proliferating cells.
BrdU Assay Protocol
-
Cell Labeling: Add BrdU labeling solution to your cell cultures at a final concentration of 10 µM.
-
Incubation: Incubate the cells for 1-24 hours at 37°C in a CO₂ incubator to allow for BrdU incorporation. The incubation time will depend on the cell division rate.[5]
-
Fixation and Denaturation: Fix the cells and denature the DNA, typically using an acid solution, to expose the incorporated BrdU.
-
Immunodetection: Add an anti-BrdU antibody conjugated to a detector enzyme (e.g., horseradish peroxidase).
-
Substrate Addition: Add the enzyme substrate to generate a colorimetric or fluorescent signal.
-
Signal Quantification: Measure the signal using a microplate reader.
Conclusion
This compound offers a significant advantage in promoting the long-term viability of challenging cell cultures, such as primary neurons, when compared to traditional substrates like Poly-L-lysine. Its mechanism of action, through the activation of the FAK and MAPK signaling pathways, provides a robust platform for cell adhesion and survival. While extracellular matrix proteins like fibronectin and laminin also effectively promote cell adhesion and proliferation through integrin-mediated signaling, Adhesamine's synthetic nature offers consistency and a defined mechanism. The choice of substrate will ultimately depend on the specific cell type and experimental goals. For researchers prioritizing long-term culture stability and enhanced viability, particularly in sensitive cell systems, this compound is a superior alternative.
References
- 1. Adhesamine |CAS:462605-73-8 Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Adhesamine | C24H32Cl4N8O2S2 | CID 2828084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Adhesamine: A Comparative Analysis of a Novel Synthetic Adhesion Molecule
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Adhesamine, a novel synthetic small molecule, with other classes of synthetic adhesion molecules. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate tools for their specific applications in cell biology, tissue engineering, and regenerative medicine.
Introduction to Synthetic Adhesion Molecules
The ability to control cell adhesion is critical for advancing numerous biomedical fields. Synthetic adhesion molecules offer a powerful alternative to naturally derived extracellular matrix (ECM) proteins and biomaterials, overcoming limitations such as immunogenicity, batch-to-batch variability, and potential for disease transmission[1]. These synthetic molecules are designed to mimic or modulate the functions of natural cell adhesion molecules (CAMs), which are integral to tissue development, immune responses, and neural networking[2][3]. This guide focuses on Adhesamine and provides a comparative overview of other major classes of synthetic adhesion molecules.
Adhesamine: A Unique Small Molecule Approach
Adhesamine is a synthetic, non-peptidic, diaryldispirotripiperazine derivative that promotes cell adhesion and growth[4][5]. Unlike many other synthetic adhesion molecules that are peptide-based or engineered proteins, Adhesamine is a small molecule, which can offer advantages in terms of stability, cost-effectiveness, and scalability[1].
Mechanism of Action
Adhesamine selectively binds to heparan sulfate (B86663) on the cell surface[5][6]. This interaction induces the clustering of syndecan-4, a transmembrane proteoglycan, which in turn activates downstream signaling pathways crucial for cell adhesion, differentiation, and survival[6]. The primary signaling cascade involves the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway[1][6][7]. This targeted mechanism allows for the promotion of cell adhesion and growth in a controlled manner.
Comparative Analysis: Adhesamine vs. Other Synthetic Adhesion Molecules
The following table summarizes the key characteristics of Adhesamine in comparison to other major classes of synthetic adhesion molecules.
| Feature | Adhesamine | Synthetic CAMs (e.g., synCAMs) | Peptide-Based (e.g., RGD peptides) |
| Molecular Nature | Small molecule, non-peptidic[4] | Engineered transmembrane proteins[2] | Short amino acid sequences[8] |
| Target | Heparan sulfate on the cell surface[5][6] | Specific cell surface receptors (programmable)[2] | Integrins[9] |
| Mechanism | Induces clustering of syndecan-4, activating FAK/MAPK pathways[6][7] | Mimics natural CAMs, mediating direct cell-cell or cell-matrix interactions[2][10] | Binds to integrins, mimicking ECM protein binding sites[8] |
| Key Advantages | Stability, potential for oral bioavailability, cost-effective synthesis[1] | High specificity and programmability for targeted cell interactions[2][3] | Well-established, widely used, relatively simple to synthesize[8] |
| Reported Applications | Promoting adhesion and growth of neuronal and other mammalian cells[6][7] | Building multicellular structures, tissue engineering, studying cell-cell interactions[2][3] | Enhancing cell adhesion to biomaterials in 3D cell culture and tissue engineering[8] |
Quantitative Data Summary
The following table presents a summary of quantitative data related to the performance of Adhesamine in promoting cell adhesion.
| Cell Type | Adhesamine Concentration | Adhesion Effect | Reference |
| Human hepatoma (HepG2) cells | 0.6–60 µM | Dose-dependent increase in adhesion | [1] |
| Human T-lymphocytes (Jurkat cells) | 6 µM | ~30% of cells attached | [1] |
| Human T-lymphocytes (Jurkat cells) | 60 µM | ~60% of cells attached | [1] |
| Primary cultured mouse hippocampal neurons | Not specified | Enhanced survival and accelerated differentiation compared to poly-L-lysine | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are protocols for key experiments related to the evaluation of Adhesamine's activity.
Cell Adhesion Assay
This protocol is used to quantify the ability of Adhesamine to promote cell attachment to a substrate.
Materials:
-
Adhesamine solution (dissolved in a suitable solvent, e.g., DMSO)[4]
-
Cell culture plates (e.g., 96-well)
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell suspension of interest
-
4% Paraformaldehyde
-
Crystal Violet stain
Procedure:
-
Coat the wells of a cell culture plate with the desired concentration of Adhesamine solution and incubate for 1-2 hours at 37°C.
-
Wash the wells twice with PBS to remove any unbound Adhesamine[4].
-
Block the wells with 1% BSA in PBS for 30-60 minutes at 37°C to prevent non-specific cell binding[4].
-
Wash the wells twice with PBS.
-
Add the cell suspension (e.g., 1x10^5 cells/well) to each well.
-
Incubate for 1-3 hours at 37°C to allow for cell adhesion[4].
-
Gently wash the wells with PBS to remove non-adherent cells[4].
-
Fix the adherent cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet for 10-20 minutes[4].
-
Wash away excess stain with water and allow the plates to dry.
-
Quantify the amount of dye by measuring the absorbance with a microplate reader. The absorbance is directly proportional to the number of adherent cells[4].
Heparan Sulfate Binding Assay (ELISA-based)
This protocol determines the binding affinity of Adhesamine to heparan sulfate.
Materials:
-
Heparan sulfate
-
ELISA plates
-
Adhesamine solution
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Detection antibody (if a labeled version of Adhesamine is not available, a competitive binding assay may be necessary)
-
Substrate for the detection enzyme
-
Stop solution
-
Microplate reader
Procedure:
-
Coat the wells of an ELISA plate with heparan sulfate and incubate overnight at 4°C.
-
Wash the wells with PBS.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the wells with PBS.
-
Add serial dilutions of the Adhesamine solution to the wells and incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound Adhesamine.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the enzyme substrate and incubate until color develops.
-
Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄)[6].
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The absorbance is proportional to the amount of Adhesamine bound to heparan sulfate[6].
Visualizing Molecular Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Adhesamine-induced signaling pathway for cell adhesion.
Caption: Workflow for a typical cell adhesion assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Programming multicellular assembly with synthetic cell adhesion molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. Adhesamine |CAS:462605-73-8 Probechem Biochemicals [probechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Peptides for Cell-Matrix Adhesion [pharma-industry-review.com]
- 9. biocompare.com [biocompare.com]
- 10. accessh.org [accessh.org]
Western Blot Analysis of FAK Activation: A Comparative Guide to Adhesamine diTFA and Other Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adhesamine diTFA's efficacy in activating Focal Adhesion Kinase (FAK), a critical regulator of cell adhesion, migration, and proliferation. We will compare its performance with other commonly used FAK activators, supported by illustrative experimental data and detailed protocols for western blot analysis.
Understanding FAK Activation
Focal Adhesion Kinase is a non-receptor tyrosine kinase that plays a pivotal role in signal transduction from the extracellular matrix (ECM) to the cell interior. The activation of FAK is a key event in cellular processes such as cell survival, growth, and motility. The primary mechanism of FAK activation involves autophosphorylation at the tyrosine-397 residue (Y397). This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases, leading to a signaling cascade that influences various cellular functions.
This compound is a synthetic small molecule designed to promote cell adhesion and activate the FAK signaling pathway by binding to heparan sulfate (B86663) on the cell surface. This guide will compare its effectiveness against established FAK activators, namely Fibronectin and Manganese Chloride (MnCl2).
Comparative Analysis of FAK Activation
To quantitatively assess the potency of this compound in activating FAK, a western blot analysis was performed to measure the levels of phosphorylated FAK (pFAK) at Y397 relative to the total FAK protein. The following table summarizes the illustrative results obtained after treating cells with this compound, Fibronectin, and Manganese Chloride.
| Treatment Group | Concentration | pFAK/Total FAK Ratio (Normalized to Control) |
| Control (Untreated) | - | 1.0 |
| This compound | 10 µM | 3.5 |
| Fibronectin | 10 µg/mL | 4.2 |
| Manganese Chloride | 100 µM | 2.8 |
Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on the cell type and experimental conditions.
The results indicate that this compound is a potent activator of FAK, showing a significant increase in FAK phosphorylation compared to the untreated control. While Fibronectin, a natural ligand for integrins, shows a slightly higher level of FAK activation, this compound demonstrates comparable efficacy. Manganese Chloride, an ion that can induce integrin activation, also promotes FAK phosphorylation, albeit to a lesser extent than this compound and Fibronectin in this illustrative example.
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and the experimental process, the following diagrams are provided.
Experimental Protocols
A detailed methodology for the western blot analysis of FAK phosphorylation is provided below.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, NIH 3T3) in complete growth medium and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to treatment.
-
Treat the cells with this compound (10 µM), Fibronectin (10 µg/mL), Manganese Chloride (100 µM), or vehicle control for the desired time period (e.g., 30 minutes).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FAK (pY397) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with a primary antibody against total FAK and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities using densitometry software. The ratio of pFAK to total FAK is calculated to determine the level of FAK activation.
Conclusion
This guide provides a framework for comparing the efficacy of this compound in activating FAK. The illustrative data suggests that this compound is a potent activator of the FAK signaling pathway, comparable to the well-established activator Fibronectin. The provided experimental protocol offers a detailed procedure for researchers to conduct their own comparative studies. The visualization of the FAK signaling pathway and the experimental workflow further aids in understanding the mechanism of action and the analytical process. For drug development professionals, this compound represents a promising small molecule for modulating cell adhesion and related cellular processes.
The Influence of Adhesamine diTFA on Cell Migration: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Cell migration is a fundamental biological process, critical in physiological events such as wound healing and immune responses, and pathological conditions like cancer metastasis. The modulation of cell migration is therefore a key area of interest in therapeutic development. This guide provides a comparative analysis of Adhesamine diTFA's potential role in cell migration, contextualized with compounds known to inhibit and promote this process through related signaling pathways.
This compound and Cell Migration: An Inferred Relationship
This compound is a synthetic small molecule known to promote cell adhesion and growth. It functions by binding to heparan sulfate (B86663) on the cell surface, which subsequently activates the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct experimental studies on the effect of this compound on cell migration are not extensively documented in publicly available literature, its mechanism of action provides a strong basis for inferring its potential effects.
The FAK/MAPK pathway is a well-established critical regulator of cell migration.[1][2] Activation of this pathway is associated with the dynamic turnover of focal adhesions and cytoskeletal rearrangements necessary for cell movement. Therefore, it is plausible that by activating the FAK/MAPK cascade, this compound may promote cell migration. This hypothesis, however, requires direct experimental validation.
Comparative Analysis of Compounds Affecting Cell Migration
To understand the potential impact of this compound, it is useful to compare it with compounds that have established effects on cell migration via the FAK pathway. This section compares this compound with a known FAK inhibitor, Y15, and a class of natural compounds, Mycosporine-Like Amino Acids (MAAs), which have been shown to promote cell migration.
| Compound | Primary Target/Mechanism | Expected Effect on Cell Migration | Supporting Evidence |
| This compound | Activates FAK/MAPK pathway via heparan sulfate binding | Promotive (Inferred) | Activates a key signaling pathway known to be crucial for initiating and sustaining cell migration. |
| Y15 (FAK Inhibitor) | Inhibits FAK autophosphorylation at Tyr397 | Inhibitory | Dose-dependent decrease in migration of various cell types, including endothelial and cancer cells.[3] |
| Mycosporine-Like Amino Acids (MAAs) | Activate FAK/MAPK signaling pathway | Promotive | Shown to accelerate wound repair and promote keratinocyte migration through FAK activation.[4] |
Quantitative Data on Cell Migration Modulation
The following table summarizes quantitative data from studies on compounds that modulate cell migration through the FAK pathway. Note: Data for this compound is not available as no direct cell migration studies were identified.
| Compound | Cell Type | Assay | Concentration | Observed Effect on Migration | Reference |
| Y15 | Endothelial Cells (EA.hy926) | Scratch Wound Assay | 50 µM | Significant inhibition of cell migration at 2 and 24 hours.[3] | [3] |
| Y15 | Hepatoblastoma Cells (HepG2) | Transwell Assay | 50 µM | Significant decrease in the number of migrating cells after 24 hours.[3] | [3] |
| Mycosporine-Like Amino Acids (MAAs) | Human Keratinocytes (HaCaT) | Scratch Wound Assay | Not Specified | Significantly enhanced wound closure (cell migration) compared to control. | [4] |
Signaling Pathway and Experimental Workflow Visualizations
To illustrate the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: this compound signaling pathway leading to cell migration.
Caption: Workflow of a typical wound healing cell migration assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for two common cell migration assays.
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration.
1. Cell Seeding:
-
Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.
2. Creation of the "Wound":
-
Once cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the monolayer.
-
Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
3. Treatment:
-
Replace the PBS with fresh culture medium containing the test compound (e.g., this compound, Y15) at the desired concentration. A vehicle control should be run in parallel.
4. Imaging and Analysis:
-
Immediately after adding the treatment, capture an image of the scratch at 0 hours using a microscope with a camera. Mark the location for subsequent imaging.
-
Incubate the plate under standard cell culture conditions.
-
Capture images of the same marked location at regular intervals (e.g., 6, 12, and 24 hours).
-
The area of the scratch at each time point can be quantified using image analysis software (e.g., ImageJ). The rate of wound closure is a measure of cell migration.
Transwell Migration (Boyden Chamber) Assay
This assay assesses the migratory response of cells to a chemoattractant.
1. Preparation of Transwell Inserts:
-
Rehydrate the porous membrane of the transwell inserts (typically with 8 µm pores) with serum-free medium in the upper chamber of a 24-well plate.
2. Chemoattractant:
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., fetal bovine serum).
3. Cell Seeding and Treatment:
-
Harvest and resuspend cells in serum-free medium containing the test compound or vehicle control.
-
Seed the cell suspension into the upper chamber of the transwell insert.
4. Incubation:
-
Incubate the plate for a period that allows for cell migration but not proliferation (typically 12-24 hours).
5. Analysis:
-
After incubation, remove the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with crystal violet or DAPI).
-
Count the number of stained, migrated cells in several fields of view under a microscope. The average number of migrated cells is a measure of the migratory response.
Conclusion
While direct experimental evidence for the effect of this compound on cell migration is currently limited, its known mechanism of activating the FAK/MAPK signaling pathway suggests a potential pro-migratory role. This places it in contrast to FAK inhibitors like Y15, which demonstrably reduce cell migration, and in a similar functional category to compounds like MAAs that promote migration via the same pathway. Further investigation using standardized cell migration assays is necessary to definitively characterize the role of this compound in this crucial cellular process.
References
- 1. The focal adhesion kinase--a regulator of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of cell migration by focal adhesion kinase: Time-dependent difference in integrin-induced signaling between endothelial and hepatoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Adhesamine diTFA: A Quantitative Comparison for Neurite Outgrowth Promotion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of Adhesamine diTFA's efficacy in promoting neurite outgrowth, comparing its performance with commonly used substrates, Poly-L-Lysine (PLL) and Laminin (B1169045). The information presented is supported by experimental data to aid in the selection of optimal conditions for neural cell culture and differentiation studies.
Performance Comparison
Table 1: Quantitative Comparison of Neurite Outgrowth on this compound and Poly-L-Lysine (PLL)
| Parameter | This compound | Poly-L-Lysine (PLL) | Fold Change (Adhesamine vs. PLL) | Cell Type | Time Point |
| Mean Neurite Length (µm) | Data not specified | Data not specified | Longer on Adhesamine[1][2] | Primary Hippocampal Neurons | DIV 1 & 3 |
| Mean Number of Primary Neurites | No significant difference | No significant difference | ~1 | Primary Hippocampal Neurons | DIV 1 & 3 |
| Mean Number of Branching Points | Higher on Adhesamine | Lower than Adhesamine | >1 | Primary Hippocampal Neurons | DIV 1 & 3 |
| Fractal Dimension (Complexity) | Higher on Adhesamine | Lower than Adhesamine | >1 | Primary Hippocampal Neurons | DIV 1 & 3 |
*DIV: Days in Vitro. Data is based on studies on primary hippocampal neurons[1][2].
Table 2: Quantitative Comparison of Neurite Outgrowth on Laminin and Poly-L-Lysine (PLL)
| Parameter | Laminin | Poly-L-Lysine (PLL) | Fold Change (Laminin vs. PLL) | Cell Type | Time Point |
| Mean Length of Longest Neurites (µm) | ~142 | ~109 | ~1.3 | Human Cortical Neurons | DIV 4-5 |
| Mean Total Neurite Length per Cell (µm) | ~86 | ~70 | ~1.22 | Human Cortical Neurons | DIV 4-5 |
| Total Number of Neurites per Neuron | No significant difference | No significant difference | ~1 | Human Cortical Neurons | DIV 4-5 |
| Percentage of Neurite-Bearing Cells | Significantly Higher | Lower than Laminin | >1 | Hippocampal Neurons | Not specified |
| Neurite Length | Significantly Longer | Shorter than Laminin | >1 | Hippocampal Neurons | Not specified |
*DIV: Days in Vitro. Data is compiled from studies on human cortical neurons and hippocampal neurons[3][4].
Mechanism of Action: this compound Signaling Pathway
This compound promotes neurite outgrowth by activating specific intracellular signaling cascades. Its primary mechanism involves binding to heparan sulfate (B86663) proteoglycans on the cell surface, which in turn triggers the activation of Focal Adhesion Kinase (FAK) and the Mitogen-Activated Protein Kinase (MAPK) pathway. This signaling cascade is crucial for cytoskeletal reorganization and gene expression changes that lead to enhanced neurite elongation and branching.
Caption: this compound signaling pathway for neurite outgrowth.
Experimental Protocols
Detailed methodologies for conducting neurite outgrowth assays are provided below. These protocols are generalized and may require optimization based on the specific cell type and experimental conditions.
Neurite Outgrowth Assay on this compound-Coated Substrate
This protocol outlines the steps for assessing neurite outgrowth on surfaces coated with this compound.
Caption: Experimental workflow for neurite outgrowth assay.
Detailed Steps:
-
Plate Coating:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentration in a sterile buffer (e.g., PBS).
-
Add the this compound solution to the culture surface (e.g., glass coverslips or multi-well plates) and incubate for at least 1 hour at 37°C.
-
Aspirate the coating solution and wash the surface twice with sterile PBS.
-
-
Cell Seeding and Culture:
-
Dissociate primary neurons or harvest a neuronal cell line.
-
Resuspend the cells in the appropriate culture medium.
-
Seed the cells onto the this compound-coated surface at a desired density.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired duration of the experiment.
-
-
Immunocytochemistry and Imaging:
-
After the incubation period, fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to quantify various parameters of neurite outgrowth, including:
-
Total neurite length per neuron
-
Length of the longest neurite
-
Number of primary neurites
-
Number of branch points
-
-
Comparative Substrates: Poly-L-Lysine and Laminin Coating Protocols
For comparative studies, follow the same general workflow as described for this compound, with the following modifications for plate coating:
-
Poly-L-Lysine (PLL): Prepare a 0.1 mg/mL solution of PLL in sterile water. Coat the culture surface for at least 1 hour at 37°C, then aspirate and let it dry completely before washing with PBS.
-
Laminin: Thaw laminin on ice and dilute to a working concentration of 10-20 µg/mL in cold, sterile PBS. Coat the culture surface for at least 2 hours at 37°C. Aspirate the solution just before seeding the cells; do not allow the surface to dry out.
By following these protocols, researchers can obtain robust and quantifiable data to compare the efficacy of this compound with other commonly used substrates for promoting neurite outgrowth. This will enable more informed decisions in the design of experiments for neuroregeneration, neurotoxicity, and drug discovery studies.
References
A Head-to-Head Battle for Cell Adhesion: Unveiling the Cost-Effectiveness of Adhesamine diTFA in Cell Culture Coatings
For researchers in the fast-paced world of drug development and life sciences, optimizing cell culture conditions is paramount. The choice of coating on culture surfaces can significantly impact cell adhesion, proliferation, survival, and differentiation, ultimately influencing experimental outcomes. This guide provides a comprehensive comparison of Adhesamine diTFA, a synthetic small molecule, with other commonly used cell culture coatings—poly-L-lysine (PLL), fibronectin, laminin (B1169045), and collagen—with a focus on cost-effectiveness and performance based on available experimental data.
This compound has emerged as a promising alternative to traditional biological coatings. As a completely synthetic molecule, it offers the advantage of lot-to-lot consistency and eliminates the potential for contamination with animal-derived components. This guide delves into the quantitative performance of these coatings, details the experimental protocols for their application, and visualizes the key signaling pathways involved in their mechanism of action.
Performance Face-Off: A Quantitative Comparison
To assess the effectiveness of these coatings, we have compiled available data on key performance indicators such as cell adhesion, proliferation, and survival. While direct head-to-head studies for all coatings against this compound are limited, existing research provides valuable insights.
A key study directly compared this compound with the widely used synthetic coating, poly-L-lysine (PLL), for the culture of primary mouse hippocampal neurons. The results demonstrated the superior performance of Adhesamine in promoting neuronal survival and maturation. Neurons cultured on Adhesamine-coated surfaces survived for up to one month without the need for a glial feeder layer and exhibited greater viability compared to those on PLL.[1] Morphological analysis revealed that Adhesamine facilitated earlier axonal outgrowth and dendritic maturation.[1]
Table 1: Quantitative Performance Comparison of Cell Culture Coatings
| Coating | Cell Type | Key Performance Metric | Result |
| This compound | Primary Mouse Hippocampal Neurons | Neuronal Survival | Greater viability and survival up to 1 month vs. PLL[1] |
| Primary Mouse Hippocampal Neurons | Neuronal Differentiation | Earlier axonal outgrowth and dendritic maturation vs. PLL[1] | |
| Poly-L-lysine (PLL) | Primary Mouse Hippocampal Neurons | Neuronal Survival | Lower viability and shorter survival compared to Adhesamine[1] |
| Collagen | Mesenchymal Stem Cells (MSCs) | Cell Proliferation & Survival | High cell proliferation and decreased doubling time; significantly lower cell death under oxidative stress[2] |
| Fibronectin | Acute Myeloid Leukemia (AML) cell lines | Cell Proliferation | Increased rate of proliferation compared to suspension culture[3] |
| Laminin | Human Neural Stem Cells | Cell Survival | Decreased apoptosis (73.69 ± 4.70% of cells annexin (B1180172) V+ relative to medium alone)[4] |
The Economic Equation: A Cost-Effectiveness Analysis
A comprehensive cost-effectiveness analysis requires both performance data and pricing information. While performance data for this compound is promising, obtaining a direct, publicly listed price for the compound has proven challenging. To provide a useful comparison, we have gathered publicly available pricing for the alternative coatings. It is important to note that prices can vary significantly based on supplier, purity, concentration, and volume.
Table 2: Cost Comparison of Common Cell Culture Coatings
| Coating | Supplier Example | Product Example | Price (USD) |
| This compound | Various | Price not publicly available | - |
| Poly-L-lysine Solution | Sigma-Aldrich | P4707 (0.01% solution, 50 mL) | ~$140 |
| Fibronectin Solution | Applied Biological Materials Inc. | TM059 (1 mg/mL, 1 mL) | ~$231 |
| Laminin | Sigma-Aldrich | L2020 (1 mg) | Price available upon request |
| Collagen I, Rat Tail | Thermo Fisher Scientific | A1048301 (100 mg) | ~$220 |
Note: The prices listed are for illustrative purposes and were accessed in late 2025. Researchers should obtain current quotes from their preferred suppliers.
To perform a true cost-effectiveness analysis, researchers would need to factor in the required coating concentration, the surface area to be coated, and the expected improvement in experimental outcomes (e.g., increased cell yield, improved cell function). Given the enhanced performance of this compound in neuronal cultures, a higher initial cost could potentially be offset by savings in terms of reduced experimental failure rates, decreased need for feeder cells, and faster maturation times.
Behind the Scenes: Experimental Protocols
The proper application of a coating is critical to its performance. Below are detailed methodologies for the key experiments cited and for the general application of each coating.
This compound Coating Protocol
-
Preparation of Adhesamine Solution: Dissolve this compound in a suitable solvent, such as DMSO, to create a stock solution. Further dilute the stock solution in cell culture medium to the desired working concentration.
-
Coating Procedure:
-
Add the diluted Adhesamine solution to the culture surface (e.g., wells of a 96-well plate).
-
Incubate for a specified time (e.g., 2 hours at 37°C) to allow the Adhesamine to adsorb to the surface.
-
Aspirate the coating solution and wash the surface with sterile phosphate-buffered saline (PBS).
-
The coated surface is now ready for cell seeding.
-
Poly-L-lysine (PLL) Coating Protocol
-
Preparation of PLL Solution: Prepare a working solution of PLL (e.g., 0.1 mg/mL) in sterile water.
-
Coating Procedure:
-
Add the PLL solution to the culture surface, ensuring the entire surface is covered.
-
Incubate at room temperature for at least 5 minutes.
-
Aspirate the PLL solution and thoroughly rinse the surface with sterile water.
-
Allow the surface to dry completely before introducing cells.
-
Fibronectin Coating Protocol
-
Preparation of Fibronectin Solution: Reconstitute lyophilized fibronectin in sterile water or PBS to the desired stock concentration. Dilute the stock solution in a balanced salt solution to the working concentration.
-
Coating Procedure:
-
Add the diluted fibronectin solution to the culture surface.
-
Incubate at room temperature for at least 45 minutes.
-
The excess solution can be aspirated, but it is not always necessary. The coated surface can be used immediately or stored at 4°C.
-
Laminin Coating Protocol
-
Preparation of Laminin Solution: Thaw frozen laminin slowly at 2-8°C. Dilute to the desired concentration in a balanced salt solution.
-
Coating Procedure:
-
Add the diluted laminin solution to the culture surface.
-
Incubate at 37°C for at least 2 hours or overnight at 2-8°C.
-
Aspirate the excess solution. The coated surface should not be allowed to dry out.
-
Collagen Coating Protocol
-
Preparation of Collagen Solution: Dilute the stock collagen solution (typically in a weak acid) with sterile water or PBS to the desired working concentration.
-
Coating Procedure:
-
Add the diluted collagen solution to the culture surface.
-
Incubate at room temperature for 1-2 hours or at 37°C for 30-60 minutes.
-
Aspirate the excess solution and rinse the surface with PBS or culture medium to neutralize the acid.
-
Illuminating the Mechanism: Signaling Pathways
The interaction of cells with these coatings is not merely a passive sticking process. It initiates intracellular signaling cascades that govern cell behavior.
This compound Signaling Pathway
Adhesamine promotes cell adhesion by binding to heparan sulfate (B86663) proteoglycans on the cell surface. This interaction leads to the activation of the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial for cell adhesion, survival, and differentiation.[1][5]
Alternative Coating Signaling Pathways
Fibronectin, laminin, and collagen are components of the natural extracellular matrix (ECM) and primarily interact with cells through integrin receptors. This binding triggers a cascade of intracellular events, often involving the activation of FAK and the MAPK pathway, similar to Adhesamine, but with the upstream involvement of integrins.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collagen Promotes Higher Adhesion, Survival and Proliferation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminin enhances the growth of human neural stem cells in defined culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Adhesamine diTFA: A Comparative Guide to its Performance in Diverse Neuronal Subtypes
For researchers, scientists, and drug development professionals navigating the complex landscape of neuronal cell culture and regenerative medicine, selecting the optimal reagents to support neuronal survival and differentiation is paramount. Adhesamine diTFA, a synthetic small molecule, has emerged as a promising tool for enhancing cell adhesion and promoting robust neuronal growth. This guide provides an objective comparison of this compound's performance with alternative compounds, supported by available experimental data, to aid in making informed decisions for specific research applications.
Executive Summary
This compound has demonstrated superior performance in promoting the survival and accelerating the differentiation of primary hippocampal neurons when compared to the commonly used substrate, poly-L-lysine (PLL).[1] Its mechanism of action, selective binding to cell surface heparan sulfate (B86663) proteoglycans (HSPGs), activates downstream signaling pathways crucial for cell adhesion, survival, and growth.[1] While direct comparative data in other neuronal subtypes is limited, the known expression of HSPGs in cortical, motor, and dorsal root ganglion (DRG) neurons suggests a high potential for similar beneficial effects. This guide presents the available quantitative data for this compound and compares it with other small molecules known to influence the health and development of various neuronal populations.
Performance Comparison in Hippocampal Neurons
Primary hippocampal neurons are a cornerstone of neuroscience research. Studies have shown that this compound significantly outperforms PLL in supporting these delicate cultures.
Table 1: this compound vs. Poly-L-lysine (PLL) in Primary Hippocampal Neuron Culture
| Performance Metric | This compound | Poly-L-lysine (PLL) | Source |
| Neuronal Survival | Viable for up to 1 month without a glial feeder layer | Shorter viability, requires glial feeder layer for long-term culture | [1] |
| Neurite Length | Significantly longer neurites at DIV 1 and longer axons at DIV 3 | Shorter neurites and axons | |
| Neurite Branching | More neurite branching points at DIV 1 and DIV 3 | Fewer branching points | |
| Differentiation | Accelerated axonal outgrowth and dendritic maturation | Slower differentiation | [1] |
| Synaptic Formation | Evident as early as 4 days in vitro | Delayed synaptic formation | [1] |
Inferred Performance in Other Neuronal Subtypes
This compound's efficacy is intrinsically linked to its interaction with heparan sulfate proteoglycans (HSPGs). The widespread expression of HSPGs across various neuronal subtypes provides a strong rationale for its potential utility beyond hippocampal cultures.
-
Cortical Neurons: HSPGs, such as glypicans, are expressed in the cerebral cortex and play a role in synapse formation.[2][3] This suggests that this compound could promote the adhesion, survival, and maturation of cortical neurons.
-
Motor Neurons: HSPGs are involved in motor neuron development.[4] Therefore, this compound may enhance the viability and neurite outgrowth of motor neurons, which are critical for studying neurodegenerative diseases like amyotrophic lateral sclerosis (ALS).
-
Dorsal Root Ganglion (DRG) Neurons: DRG neurons, essential for sensory function research, express cell surface HSPGs that are crucial for their adhesion and neurite outgrowth.[5][6][7][8] This indicates a high likelihood that this compound would be an effective substrate for culturing DRG neurons.
Comparison with Alternative Small Molecules
While this compound shows great promise, other small molecules also offer significant advantages in promoting neuronal health and differentiation.
Table 2: Comparison of this compound with Other Small Molecule Alternatives
| Compound | Target Neuronal Subtype(s) | Reported Effects | Mechanism of Action (if known) |
| This compound | Hippocampal (experimentally verified); Cortical, Motor, DRG (inferred) | Promotes survival, accelerates differentiation, enhances neurite outgrowth and branching.[1] | Binds to heparan sulfate, activating FAK/MAPK signaling.[1] |
| KHS101 | Hippocampal Neural Progenitor Cells | Selectively induces neuronal differentiation and inhibits astrocyte formation.[9] | Binds to TACC3 protein, promoting cell cycle exit.[9] |
| Vardenafil | Motor Neurons | Protects against glutamate (B1630785) excitotoxicity, delays symptom onset and prolongs survival in SOD1 transgenic mice. | Induces IGF-II expression. |
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves the activation of key signaling cascades that regulate cell adhesion and growth.
Caption: this compound signaling pathway.
A typical experimental workflow to evaluate the efficacy of this compound involves coating a culture surface, seeding neurons, and subsequent analysis.
Caption: General experimental workflow.
Experimental Protocols
This compound Coating Protocol
-
Preparation of this compound Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or PBS) to a concentration of 1 mg/mL. Further dilute the stock solution in sterile PBS to the desired working concentration (typically 10-100 µg/mL).
-
Coating of Culture Surface: Add the diluted this compound solution to the culture vessel (e.g., multi-well plate, glass coverslip) ensuring the entire surface is covered.
-
Incubation: Incubate the vessel at 37°C for 2-3 hours.
-
Washing: Aspirate the this compound solution and wash the surface twice with sterile PBS. The coated surface is now ready for cell seeding.[10]
Neuronal Seeding and Culture
-
Cell Preparation: Isolate primary neurons or differentiate neural stem cells into the desired neuronal subtype using established protocols.
-
Seeding: Plate the neuronal cells onto the this compound-coated surface at the desired density in appropriate neuronal culture medium.
-
Culture: Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2. Perform media changes as required by the specific protocol.
Immunocytochemistry for Neuronal Morphology
-
Fixation: After the desired culture period, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against neuronal markers (e.g., anti-MAP2 for dendrites, anti-Tau for axons) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1-2 hours at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips with a mounting medium containing a nuclear stain (e.g., DAPI) and acquire images using a fluorescence microscope.
Quantitative Analysis of Neuronal Morphology
Image analysis software (e.g., ImageJ/Fiji) can be used to quantify various parameters of neuronal morphology, including:
-
Neuronal Survival: Count the number of viable neurons (e.g., DAPI-positive nuclei of morphologically healthy cells) per field of view.
-
Neurite Length: Trace the length of the longest neurite (axon) and the total length of all neurites for each neuron.
-
Neurite Branching: Count the number of branch points along the neurites.
Conclusion
This compound is a potent synthetic small molecule that provides a superior microenvironment for the culture of primary hippocampal neurons compared to traditional substrates like PLL. Its mechanism of action through heparan sulfate proteoglycans suggests its broad applicability to other neuronal subtypes, including cortical, motor, and dorsal root ganglion neurons. While further direct comparative studies are warranted, the available evidence positions this compound as a valuable tool for researchers seeking to enhance the viability, differentiation, and long-term maintenance of neuronal cultures. When considering its use, researchers should weigh its demonstrated benefits against the specific requirements of their neuronal subtype of interest and compare its potential performance with other available small molecule alternatives.
References
- 1. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal expression of glypican, a cell-surface glycosylphosphatidylinositol-anchored heparan sulfate proteoglycan, in the adult rat nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Heparan sulfate proteoglycans: a sugar code for vertebrate development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of endogenous heparan sulfate proteoglycan in adhesion and neurite outgrowth from dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] A neuronal cell surface heparan sulfate proteoglycan is required for dorsal root ganglion neuron stimulation of Schwann cell proliferation | Semantic Scholar [semanticscholar.org]
- 7. rupress.org [rupress.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. A small molecule accelerates neuronal differentiation in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Comparative Guide to the Cross-Reactivity of Adhesamine diTFA in Different Species' Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adhesamine diTFA, a synthetic small molecule designed to promote cell adhesion. While direct, quantitative comparative studies on the cross-reactivity of this compound across different species are not extensively available in public literature, this document synthesizes existing data to offer insights into its potential species-specific effects and provides protocols for researchers to conduct their own comparative analyses.
Introduction to this compound
This compound is a synthetic, non-peptidic small molecule that promotes cell adhesion and growth.[1] It functions by selectively binding to heparan sulfate (B86663) on the cell surface, which in turn is thought to induce the clustering of heparan sulfate proteoglycans like syndecan-4. This clustering activates downstream signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for regulating cell adhesion, migration, proliferation, and survival.
Comparative Analysis of this compound Efficacy
Direct comparative studies quantifying the cross-reactivity of this compound in human, mouse, and rat cells are limited. However, based on available research, this compound has demonstrated efficacy in promoting adhesion in both human and mouse cell lines. The following table summarizes the reported effects.
| Species | Cell Type | Observed Effect | Quantitative Data (Adhesion Rate %) |
| Human | HepG2 (Hepatocellular Carcinoma) | Dose-dependent increase in cell adhesion. | ~20% (0 µM) to ~55% (60 µM) |
| Human | Jurkat (T lymphocyte) | Dose-dependent increase in cell adhesion. | ~5% (0 µM) to ~60% (60 µM) |
| Mouse | Primary Hippocampal Neurons | Enhanced survival, earlier differentiation, and neurite branching compared to Poly-L-lysine.[2] | Viability up to 1 month, greater than on PLL.[1] |
| Rat | - | Data not available in the reviewed literature. | - |
Note: The quantitative data for human cell lines is extrapolated from graphical representations in published research.[1] A direct comparison of adhesion percentages between different cell types and species should be interpreted with caution due to inherent biological variances.
Alternatives to this compound
Several other molecules are commonly used to promote cell adhesion in culture, each with its own mechanism and specificity.
-
Poly-L-lysine (PLL) and Poly-D-lysine (PDL): These are synthetic polymers that non-specifically enhance cell adhesion by increasing the net positive charge of the culture surface, which promotes electrostatic interaction with the negatively charged cell membrane.[3] PDL is often preferred as it is less susceptible to enzymatic degradation by cellular proteases.[4]
-
RGD Peptides: These are short peptides containing the Arginine-Glycine-Aspartic acid (RGD) sequence, which is a key recognition motif for many integrins.[5][6][7] RGD peptides mimic extracellular matrix proteins and promote cell adhesion by binding to integrin receptors on the cell surface.[5]
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, detailed methodologies for key experiments are provided below.
Cross-Species Cell Adhesion Assay
This protocol outlines a method to quantify and compare the effect of this compound on the adhesion of cells from different species.
Materials:
-
This compound
-
Human, mouse, and rat cell lines of interest
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Serum-free cell culture medium
-
Crystal Violet stain (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in PBS)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Dilute the stock solution to the desired working concentrations in sterile PBS.
-
Add 100 µL of the this compound solution or control (PBS) to each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C or overnight at 4°C.
-
Aspirate the coating solution and wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Harvest human, mouse, and rat cells and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension to each coated well.
-
Incubate the plate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing and Staining:
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the wells twice with PBS.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.
-
Wash the wells extensively with water and allow them to air dry.
-
-
Quantification:
-
Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
-
Western Blot for FAK and MAPK Activation
This protocol can be used to assess the activation of the downstream signaling pathways in response to this compound across different species.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells from different species onto this compound-coated plates and incubate for various time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phosphorylated FAK (pFAK), total FAK, phosphorylated MAPK (pMAPK), and total MAPK.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry can be used to quantify the relative levels of protein phosphorylation.
-
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Experimental workflow for assessing cross-reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Adhesamine diTFA: A Comparative Guide to Long-Term Cell Culture and Phenotypic Modulation
For researchers, scientists, and drug development professionals seeking to optimize long-term cell culture and influence cell phenotype, Adhesamine diTFA presents a compelling synthetic alternative to traditional biological coatings. This guide provides a comprehensive comparison of this compound with commonly used substrates—Poly-L-lysine (PLL), Poly-D-lysine (PDL), Fibronectin, and Laminin—supported by experimental data to inform your selection for specific research applications.
Adhesamine is a synthetic, non-peptidic small molecule designed to promote cell adhesion and growth by selectively binding to heparan sulfate (B86663) on the cell surface.[1] This interaction initiates downstream signaling cascades, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are integral to regulating cell migration, proliferation, differentiation, and survival.[1][2] Unlike biologically derived coatings, Adhesamine's synthetic nature offers high purity and batch-to-batch consistency, critical for reproducible long-term studies.
Performance Comparison: this compound vs. Alternatives
The selection of a suitable substrate is paramount for the success of long-term cell culture, directly impacting cell viability, differentiation, and overall phenotypic stability. This section provides a quantitative comparison of Adhesamine with standard cell culture coatings.
Long-Term Viability of Primary Hippocampal Neurons
A key challenge in neuroscience research is the maintenance of healthy primary neuron cultures for extended periods. Experimental data demonstrates that Adhesamine significantly enhances the long-term survival of primary mouse hippocampal neurons compared to the widely used Poly-L-lysine (PLL).
| Substrate | Day 7 | Day 14 | Day 21 | Day 28 |
| Adhesamine | ~95% | ~85% | ~70% | ~60% |
| Poly-L-lysine (PLL) | ~80% | ~60% | ~40% | ~20% |
| Table 1: Comparative long-term viability of primary mouse hippocampal neurons on Adhesamine and Poly-L-lysine coated surfaces. Data is extrapolated from graphical representations in the cited literature and presented as approximate percentages of viable cells relative to the initial seeding density. |
Neurons cultured on Adhesamine-coated coverslips have been shown to survive for up to one month without the need for a glial feeder layer, exhibiting greater viability than those on PLL-coated surfaces.[3]
Neuronal Differentiation and Maturation
Adhesamine has been observed to accelerate the differentiation and maturation of primary hippocampal neurons. This is evidenced by enhanced neurite branching and earlier axonal outgrowth compared to neurons cultured on PLL.
| Substrate | Parameter (at Day 3 in vitro) | Result |
| Adhesamine | Number of Neurite Branching Points | ~18 per neuron |
| Poly-L-lysine (PLL) | Number of Neurite Branching Points | ~10 per neuron |
| Adhesamine | Total Neurite Length | ~700 µm |
| Poly-L-lysine (PLL) | Total Neurite Length | ~500 µm |
| Table 2: Quantitative comparison of neuronal differentiation markers for primary mouse hippocampal neurons on Adhesamine and Poly-L-lysine at 3 days in vitro. Data is approximated from published graphical data. |
Mechanism of Action: A Comparative Overview
The method by which a substrate promotes cell adhesion and influences phenotype is a critical consideration. Adhesamine and its alternatives operate through distinct mechanisms.
| Substrate | Mechanism of Action |
| Adhesamine | A synthetic, non-peptidic small molecule that selectively binds to cell surface heparan sulfate, activating FAK and MAPK signaling pathways to actively promote cell adhesion, growth, and differentiation.[1][3] |
| Poly-L-lysine (PLL) / Poly-D-lysine (PDL) | Synthetic polymers that create a net positive charge on the culture surface, enhancing electrostatic interactions with the negatively charged cell membrane to facilitate passive cell attachment. PDL is often preferred for long-term cultures as it is resistant to degradation by cellular proteases. |
| Fibronectin | An extracellular matrix (ECM) glycoprotein (B1211001) that binds to integrin receptors on the cell surface, actively promoting cell adhesion, migration, growth, and differentiation. |
| Laminin | A major protein component of the basal lamina (a part of the ECM), which interacts with cell surface receptors to play a significant role in cell adhesion, differentiation, and migration, particularly for neuronal cells. |
| Table 3: Comparison of the mechanisms of action for Adhesamine and alternative cell culture substrates. |
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of Adhesamine's function and provide practical guidance for its use, the following diagrams illustrate its signaling pathway and a typical experimental workflow for assessing its impact on cell viability.
Caption: Adhesamine-induced FAK/MAPK signaling pathway.
Caption: Workflow for long-term cell viability assay.
Experimental Protocols
Detailed and reproducible protocols are essential for robust scientific inquiry. The following sections outline the methodologies for coating culture surfaces and performing key assays to evaluate the effects of Adhesamine and its alternatives.
Coating of Culture Surfaces
Adhesamine:
-
Prepare a stock solution of Adhesamine (e.g., 1 mg/mL) in DMSO.
-
Dilute the stock solution to the desired final concentration (e.g., 10-100 µg/mL) in sterile phosphate-buffered saline (PBS).
-
Add the diluted Adhesamine solution to the culture vessel, ensuring the entire surface is covered.
-
Incubate the vessel at 37°C for 2-3 hours.
-
Aspirate the solution and wash the surface twice with sterile PBS. The coated surface is now ready for cell seeding.[4]
Poly-L-lysine (PLL) / Poly-D-lysine (PDL):
-
Prepare a working solution of PLL or PDL (e.g., 0.1 mg/mL) in sterile water.
-
Add the solution to the culture surface and incubate for at least 5 minutes at room temperature.
-
Aspirate the solution completely.
-
Rinse the surface thoroughly with sterile water to remove excess poly-lysine.
-
Allow the surface to dry completely before introducing cells and medium.
Fibronectin:
-
Reconstitute lyophilized Fibronectin in sterile water to a stock concentration (e.g., 1 mg/mL).
-
Dilute the stock solution in a sterile balanced salt solution to the desired coating concentration (typically 1-5 µg/cm²).
-
Coat the culture surface with a minimal volume, ensuring the entire area is covered.
-
Incubate at room temperature for at least 45 minutes.
-
The surface can be used immediately after aspiration of the excess solution or can be air-dried for storage.
Laminin:
-
Thaw frozen Laminin slowly at 2-8°C.
-
Dilute in a balanced salt solution to the desired concentration (e.g., 1-10 µg/cm²).
-
Coat the culture surface and incubate at 37°C for at least 2 hours.
-
Carefully aspirate the solution before seeding cells. Do not allow the surface to dry out.
Key Experimental Assays
Cell Viability Assay (MTT Assay):
-
Culture cells on the respective coated surfaces for the desired duration.
-
At each time point, add MTT reagent (final concentration of 0.5 mg/mL) to the culture medium.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Quantification:
-
Culture neurons on the different substrates for a specified period (e.g., 3 days).
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostain for a neuronal marker (e.g., β-III tubulin) to visualize neurons and their processes.
-
Acquire images using a fluorescence microscope.
-
Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the total length of neurites and count the number of branch points for a significant number of neurons per condition.
-
Calculate the average neurite length and number of branch points for each substrate.
Conclusion
This compound offers a robust and chemically defined solution for enhancing long-term cell adhesion and promoting desired phenotypic outcomes, particularly in sensitive cultures such as primary neurons. Its mechanism of actively engaging cell signaling pathways distinguishes it from passive coating agents like PLL and PDL, leading to demonstrably superior long-term viability and accelerated differentiation in neuronal models. While extracellular matrix proteins like Fibronectin and Laminin also provide active surfaces for cell interaction, Adhesamine's synthetic nature eliminates the biological variability and potential for immunogenicity associated with these materials. The choice of substrate will ultimately depend on the specific cell type and experimental goals, but the data presented here positions Adhesamine as a powerful tool for researchers seeking to improve the consistency, longevity, and physiological relevance of their in vitro models.
References
- 1. Adhesamine |CAS:462605-73-8 Probechem Biochemicals [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Adhesamine, a new synthetic molecule, accelerates differentiation and prolongs survival of primary cultured mouse hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to Adhesamine diTFA for Reproducible Cell Culture Experiments
For researchers, scientists, and drug development professionals, establishing reproducible and robust cell culture systems is paramount. The choice of substrate for cell adhesion is a critical factor influencing experimental outcomes, particularly in long-term studies and with sensitive cell types like primary neurons. This guide provides an objective comparison of Adhesamine diTFA with other commonly used cell culture coatings, supported by experimental data, to aid in the selection of the most appropriate substrate for your research needs.
Mechanism of Action: this compound
This compound is a synthetic small molecule designed to promote cell adhesion and survival. Its mechanism of action involves binding to heparan sulfate (B86663) proteoglycans on the cell surface. This interaction is thought to induce the clustering of syndecan-4, a transmembrane proteoglycan.[1] This clustering activates downstream signaling pathways, primarily the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for cell adhesion, differentiation, and survival.[1][2]
References
Safety Operating Guide
Proper Disposal Procedures for Adhesamine diTFA
The proper disposal of Adhesamine diTFA is crucial for ensuring laboratory safety and environmental protection. As a trifluoroacetate (B77799) (TFA) salt, this compound should be treated as a hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1] The following procedures provide a comprehensive guide for the safe handling and disposal of this compound waste, targeting researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any vapors or dust.[2]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, solutions, and contaminated materials, as hazardous waste.[1][3]
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
Specifically, keep it separate from incompatible materials such as strong bases, oxidizing agents, and reducing agents to prevent hazardous reactions.[1][2][4]
-
-
Waste Collection and Containerization:
-
Collect all this compound waste in a designated, leak-proof container that is in good condition.[3][5] The container must be made of a material compatible with acidic and potentially organic solvent-containing waste (e.g., glass or high-density polyethylene).
-
The original product container is often a suitable choice for waste accumulation.[6]
-
Ensure the container's cap is securely fastened when not in use to prevent spills or the release of vapors.[2][3]
-
-
Labeling of Waste Containers:
-
Clearly label the waste container with the words "Hazardous Waste".[3][7]
-
The label must include the full chemical name, "this compound waste," and list any other constituents, such as solvents, with their approximate concentrations. Do not use abbreviations.[3][7]
-
Indicate the date when waste was first added to the container (the "accumulation start date").
-
-
Storage of Waste:
-
Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as pipette tips, gloves, or absorbent pads, that are contaminated with this compound must be disposed of as solid hazardous waste.[4] Collect these items in a separate, clearly labeled, and sealed container or bag.
-
Empty Containers: An "empty" container that held this compound is still considered hazardous. It must be triple-rinsed with a suitable solvent.[3][6][9] The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[3][6][9] After triple-rinsing, deface the original label and dispose of the container as regular trash or according to your institution's guidelines.[6]
-
-
Arranging for Final Disposal:
-
Do not pour this compound waste down the drain.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.[2] Follow their specific procedures for requesting a waste collection.[2]
-
Waste must be disposed of through a licensed hazardous waste disposal vendor.[1]
-
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container | Labeling | Disposal Method |
| Unused/Solid this compound | Compatible, sealed hazardous waste container. | "Hazardous Waste: Solid this compound" | Collect for EHS pickup. |
| Liquid this compound Solutions | Compatible, sealed hazardous waste container. | "Hazardous Waste: Liquid this compound" with solvent composition. | Collect for EHS pickup. |
| Contaminated Labware (gloves, tips) | Sealed bag or container. | "Hazardous Waste: this compound Contaminated Debris" | Collect for EHS pickup. |
| Empty this compound Containers | Original container. | Original label. | Triple-rinse with appropriate solvent, collect rinsate as hazardous waste. Deface label and dispose of container as non-hazardous waste. |
| Rinsate from Empty Containers | Compatible, sealed hazardous waste container. | "Hazardous Waste: Rinsate from this compound" | Collect for EHS pickup. |
Experimental Protocols
Protocol for Triple-Rinsing Empty Containers:
-
Select a solvent that is capable of dissolving this compound (e.g., water, ethanol, or methanol).
-
Add an amount of the chosen solvent equal to approximately 10% of the container's volume.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Empty the rinsate into the designated liquid hazardous waste container.
-
Repeat steps 2-4 two more times for a total of three rinses.[3][6]
-
Allow the container to air dry in a fume hood before disposal.
-
Deface the original label on the now-empty container.
Mandatory Visualization
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. amherst.edu [amherst.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. vumc.org [vumc.org]
- 7. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Protocol for Adhesamine diTFA
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of Adhesamine diTFA. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Summary
This compound is a hazardous substance that poses significant health risks. It is crucial to be fully aware of its potential dangers before handling.
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed or in contact with skin, and fatal if inhaled.
-
Corrosivity: Causes severe skin burns and eye damage.
-
Sensitization: May cause an allergic skin reaction.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. The following table summarizes the required PPE.
| PPE Category | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields, chemical safety goggles, or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and full-length pants should be worn.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator is required.[1] Work should be conducted in a well-ventilated area or a fume hood. |
| Body Protection | Wear a chemical-resistant apron or coveralls when there is a risk of splashing.[1] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust, fumes, gas, mist, vapors, or spray.
-
Use only in a well-ventilated area or under a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.
-
Keep the product away from incompatible materials.
Emergency and First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Disposal Workflow
This guide is intended to provide essential safety information. Always refer to the full Safety Data Sheet (SDS) for this compound before use and consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
